tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(14)6-8(9)10(13)15-16/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNULYRTIBIRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657886 | |
| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-57-8 | |
| Record name | tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate physical properties
Technical Guide: tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Introduction
This compound is a strategically-functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. As a derivative of the indazole scaffold, which is recognized as a bioisostere of indole, this molecule serves as a versatile and high-value building block for the synthesis of complex pharmaceutical agents.[1] Indazole derivatives have demonstrated a wide spectrum of biological activities, including potential applications in oncology, neurodegenerative disorders, and inflammatory diseases.[2][3]
This guide provides an in-depth examination of the core physical, chemical, and safety properties of this compound (CAS No: 885271-57-8). The unique arrangement of its functional groups—a bromine atom at the 3-position, a fluorine atom at the 5-position, and a tert-butoxycarbonyl (Boc) protecting group at the N-1 position—imparts a specific reactivity profile that is highly advantageous for targeted synthetic strategies. The bromine serves as a versatile handle for cross-coupling reactions, the fluorine atom modulates the electronic properties and metabolic stability of potential drug candidates, and the Boc group provides robust protection of the indazole nitrogen, enabling regioselective functionalization.[4][5] This document is intended to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective handling, characterization, and application of this key synthetic intermediate.
Chemical Identity and Structural Analysis
The structure of this compound is defined by a bicyclic indazole core. The N-1 position of the pyrazole ring is protected by a tert-butoxycarbonyl (Boc) group, a feature that enhances the compound's stability and solubility in common organic solvents.[4]
-
Indazole Core: The fused pyrazole and benzene rings form a nearly co-planar system, which is a common feature in many bioactive molecules.[2][6]
-
C-3 Position (Bromo Group): The bromine atom at the 3-position is the primary site for synthetic modification. It is an excellent leaving group for various metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[7][8]
-
C-5 Position (Fluoro Group): The fluorine atom at this position significantly influences the molecule's electronic properties. Its electron-withdrawing nature can affect the reactivity of the aromatic ring and the pKa of the indazole core. In drug design, fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability.[3]
-
N-1 Position (Boc Protecting Group): The Boc group is a crucial element for synthetic control. By protecting the N-1 nitrogen, it prevents unwanted side reactions at this position and directs functionalization to other sites.[2][6] The thermodynamic stability of the 1H-indazole tautomer makes N-1 the preferred site for protection under thermodynamic conditions.[5] This group is stable under a range of conditions but can be selectively removed when desired, typically using strong acids or specific basic reagents.[9][10]
Physicochemical and Spectroscopic Properties
The physical properties of this compound are consistent with a halogenated, Boc-protected heterocyclic solid. All quantitative data are summarized below for ease of reference.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 885271-57-8 | [11][12] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [4][11][12] |
| Molecular Weight | 315.14 g/mol | [4][12] |
| Appearance | Pink to off-white solid | [4] |
| Purity | Typically ≥95% (via HPLC) | [4] |
| Solubility | Moderate solubility in organic solvents (e.g., DCM, Ethyl Acetate); limited in water. | [3] |
| Storage Conditions | Store sealed in a dry, dark place at 0-8 °C. | [4] |
Spectroscopic Characterization
While specific spectra for this exact compound are not publicly available, its structure can be unequivocally confirmed using standard analytical techniques. The expected spectroscopic signatures are described below based on its chemical structure and data from analogous compounds.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Would show distinct signals for the aromatic protons on the indazole ring, with coupling patterns influenced by the fluorine atom. A characteristic singlet integrating to 9 protons around 1.5-1.7 ppm would correspond to the tert-butyl group of the Boc protector.
-
¹³C NMR: Would reveal 12 distinct carbon signals, including those for the indazole core, the carbonyl of the Boc group (~150 ppm), and the quaternary and methyl carbons of the tert-butyl group.
-
¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI-MS) would show a protonated molecular ion [M+H]⁺. A key diagnostic feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br).
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band around 1730-1750 cm⁻¹ would be indicative of the C=O stretch from the Boc-carbonyl group. C-F and C-Br stretching vibrations would also be present in the fingerprint region.
-
Workflow for Structural Confirmation
The logical process for verifying the identity and purity of a new batch of the material is outlined below.
Caption: Standard workflow for the analytical characterization of the title compound.
Safety, Handling, and Stability
As a halogenated organic compound and a key laboratory chemical, this compound requires careful handling in a controlled environment.
Hazard Profile
Based on safety data for structurally similar compounds, the primary hazards include:
-
Skin Irritation (H315): May cause skin irritation upon contact.[13]
-
Eye Irritation (H319): May cause serious eye irritation.[13][14]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[13][14]
Recommended Handling Protocols
Adherence to standard laboratory safety practices is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]
-
Ventilation: All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[13][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[16]
-
Fire Safety: In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide.[15] Hazardous decomposition products under fire conditions include carbon oxides, nitrogen oxides (NOx), and toxic fumes of hydrogen bromide (HBr) and hydrogen fluoride (HF).[15][16]
Caption: Recommended workflow for the safe handling of the title compound in a lab setting.
Chemical Stability and Deprotection
The N-Boc group is key to the compound's utility, and understanding its stability is critical for experimental design.
-
Stability: The compound is stable under standard storage conditions.[3] The Boc group is generally stable to a wide range of non-acidic reagents.
-
Deprotection: The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). It can also be removed under certain basic or nucleophilic conditions. For instance, reports show that N-Boc groups on indazoles can be cleaved using reagents like sodium methoxide (NaOMe) in methanol or sodium borohydride (NaBH₄) in ethanol.[9][10] Notably, some cross-coupling conditions, particularly those involving high temperatures or certain bases, may lead to concomitant deprotection.[5][8] This can be either an unwanted side reaction or a desired step in a one-pot synthetic sequence.[8]
Applications in Synthetic Chemistry
The primary application of this compound is as a foundational building block in the synthesis of more complex molecules, particularly for drug discovery programs.[4] Its structure is designed for sequential and regioselective functionalization.
-
C-3 Arylation/Alkylation: The C-3 bromine is readily displaced via palladium-catalyzed cross-coupling reactions. This allows for the efficient construction of a C-C or C-N bond, which is a cornerstone of modern medicinal chemistry for building libraries of potential drug candidates.[8]
-
N-1 Functionalization: Following a reaction at the C-3 position, the Boc group can be selectively removed. The newly revealed N-H bond can then be subjected to N-arylation or N-alkylation reactions, providing a second point of diversification. This two-step sequence allows for the independent and controlled introduction of substituents at both the C-3 and N-1 positions.[8]
Caption: A typical synthetic sequence illustrating the utility of the title compound.
Conclusion
This compound is a well-designed and highly valuable intermediate for chemical synthesis. Its physical properties—a stable, solid form with good solubility in organic solvents—make it convenient to handle in a laboratory setting. The strategic placement of the bromo, fluoro, and Boc-protecting groups provides researchers with a powerful tool for the regioselective synthesis of diverse indazole libraries. A thorough understanding of its properties, reactivity, and safety requirements, as detailed in this guide, is essential for its successful application in the development of novel therapeutics.
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2a biotech. tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. [Link]
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 705–708. [Link]
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Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]
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Angene Chemical. (2021). Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxylate. [Link]
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ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. [Link]
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Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate chemical structure
An In-Depth Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate: Structure, Synthesis, and Applications
Executive Summary
This compound is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its unique architecture, featuring a reactive bromine atom, a modulating fluorine atom, and a stable N-Boc protecting group, establishes it as a versatile building block for the synthesis of complex bioactive molecules.[1][2] This guide provides a comprehensive technical overview of its molecular structure, details a robust synthetic protocol with mechanistic insights, explores its applications in drug discovery, and outlines essential safety and handling procedures. Designed for researchers, medicinal chemists, and drug development professionals, this document serves as a practical resource for leveraging this key intermediate in the development of novel therapeutics, particularly in oncology and neurology.[2]
Introduction to the Indazole Scaffold
The indazole core, a bicyclic system composed of fused benzene and pyrazole rings, is a privileged scaffold in medicinal chemistry.[3] Indazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Their ability to act as effective hinge-binding fragments for kinases has led to their incorporation into several approved drugs.[5] this compound emerges as a highly valuable derivative, pre-functionalized for diversification and library synthesis, thereby accelerating the drug discovery process.[2][5]
Molecular Profile and Physicochemical Properties
Chemical Structure Analysis
The structure of this compound is defined by several key functional groups that dictate its chemical behavior and utility:
-
Indazole Core: The foundational bicyclic aromatic system.
-
C3-Bromine: A crucial functional handle. The carbon-bromine bond is highly susceptible to cleavage and subsequent bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.
-
C5-Fluorine: This electron-withdrawing group modulates the electronic properties of the indazole ring system, which can influence pKa, binding affinities, and metabolic stability of derivative compounds.
-
N1-tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the N1 position of the indazole ring.[1] This group prevents unwanted side reactions at the nitrogen atom during functionalization at other sites and enhances the compound's stability and solubility in organic solvents.[2]
Caption: Chemical structure of this compound.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 885271-57-8 | [2][6] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [2][6] |
| Molecular Weight | 315.14 g/mol | [2] |
| Appearance | Pink to off-white solid | [2] |
| Purity | ≥ 95% (HPLC) | [2] |
| Storage Conditions | Store at 0-8 °C, dry conditions | [2] |
| Synonyms | 1-Boc-3-bromo-5-fluoro-indazole, 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [2][6] |
The Strategic Role of the Boc Protecting Group
The use of a tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly for nitrogen-containing heterocycles like indazole.
-
Expertise & Causality: The indazole NH proton is acidic and can interfere with many organometallic reactions, such as Grignard additions or metal-catalyzed cross-couplings, by acting as a proton source or by coordinating to the metal center. The Boc group effectively "masks" this reactive site, ensuring that chemical transformations occur predictably at other desired locations, such as the C3-bromine atom.[1][7] Its steric bulk also influences the regioselectivity of certain reactions.
-
Self-Validating Protocol - Deprotection: The utility of the Boc group is validated by its clean and efficient removal under conditions that typically do not affect other functional groups. A common and reliable method involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.[8] The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. The successful removal of the Boc group yields the free NH-indazole, ready for subsequent N-arylation or N-alkylation reactions.[9]
Synthetic Protocol and Mechanistic Rationale
The synthesis of this compound is logically approached in a two-stage process: first, the formation of the core 3-bromo-5-fluoro-1H-indazole, followed by the strategic protection of the N1 position.
Caption: High-level synthetic workflow for the target compound.
Representative Protocol: Synthesis of 3-Bromo-5-fluoro-1H-indazole
While multiple routes to substituted indazoles exist, a common strategy involves the cyclization of a substituted benzonitrile with hydrazine, followed by functional group manipulation.[5][10]
-
Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine. A mixture of 5-bromo-2-fluorobenzonitrile and hydrazine hydrate in a suitable solvent (e.g., ethanol or n-butanol) is heated to reflux.[5] The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the fluorine atom by hydrazine, followed by an intramolecular cyclization onto the nitrile group to form the aminopyrazole ring of the indazole system.
-
Step 2: Diazotization and Bromination (Sandmeyer-type reaction). The resulting 5-bromo-1H-indazol-3-amine is then converted to the target 3-bromo-5-fluoro-1H-indazole. This is a conceptual step, as a direct fluorination might be complex; a more common industrial route may start from a different precursor. However, for converting a 3-amino group to a 3-bromo group, a Sandmeyer-type reaction is employed. The amine is treated with a diazotizing agent (e.g., sodium nitrite in acidic media, or an alkyl nitrite like tert-butyl nitrite) to form a diazonium salt, which is then decomposed in the presence of a bromide source like copper(I) bromide (CuBr) to install the bromine at the C3 position.
Experimental Protocol: N1-Boc Protection
This procedure is a standard and highly reliable method for protecting the indazole nitrogen.[11]
-
Reagents and Equipment:
-
3-Bromo-5-fluoro-1H-indazole (1.0 eq)
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)
-
4-(Dimethylamino)pyridine, DMAP (0.1 eq, catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
-
Step-by-Step Methodology:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-fluoro-1H-indazole (1.0 eq) and dissolve it in anhydrous DCM (approx. 10 mL per gram of indazole).
-
Add DMAP (0.1 eq) to the solution, followed by the dropwise addition of (Boc)₂O (1.2 eq).
-
Causality: DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for more efficient acylation of the indazole nitrogen compared to using a non-nucleophilic base alone.
-
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting indazole spot is no longer visible.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Causality: The aqueous washes remove unreacted DMAP, salts, and other water-soluble byproducts. The bicarbonate wash specifically neutralizes any acidic impurities.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.[2]
-
Applications in Medicinal Chemistry and Drug Discovery
The title compound is not an end-product but a critical intermediate designed for versatility. Its primary application lies in the generation of compound libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The C3 position is a common vector for modification in the design of kinase inhibitors. Using palladium-catalyzed cross-coupling reactions, a vast array of aryl and heteroaryl groups can be installed at this position to probe the ATP-binding pocket of various kinases, making this a valuable scaffold in oncology research.[2][5]
-
Neurological Drug Candidates: Indazole derivatives have been investigated for their activity on targets within the central nervous system. This building block allows for the synthesis of novel compounds for screening against neurological disorders.[1]
-
Structure-Activity Relationship (SAR) Studies: The distinct functionalities (Br, F, Boc-protected N-H) allow for systematic and independent modification at three different points of the molecule. This enables medicinal chemists to conduct thorough SAR studies to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling the compound.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][13] Minimize dust generation. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended at 0-8 °C.[2][12]
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[12][13]
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[12]
-
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its pre-installed functionalities—a handle for cross-coupling (Br), a modulator of electronic properties (F), and a protected nitrogen (N-Boc)—make it an efficient and versatile tool for medicinal chemists. By enabling rapid diversification and the construction of complex molecular architectures, this compound plays a pivotal role in accelerating the discovery and development of next-generation therapeutics.
References
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Humphries, M. J., et al. (2009). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 50(45), 6144-6147. Available from: [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available from: [Link]
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P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]
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Supporting Information for relevant chemical synthesis. (n.d.). Retrieved from [Link]
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Sun, W., & Czaicki, N. L. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6332–6335. Available from: [Link]
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2a biotech. (n.d.). tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. Retrieved from [Link]
- Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available from: [Link]
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Liu, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 41, 127993. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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ChemBK. (n.d.). tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Retrieved from [Link]
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. IUCr Journals. Available from: [Link]
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PubChem. (n.d.). tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Retrieved from [Link]
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tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate CAS 885271-57-8
An In-Depth Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS 885271-57-8)
A Senior Application Scientist's Field Guide for Researchers in Medicinal Chemistry
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the indazole core stands out as a "privileged scaffold." Its rigid bicyclic structure, composed of fused benzene and pyrazole rings, is a common feature in a multitude of pharmacologically active agents targeting infectious, neurodegenerative, and inflammatory disorders.[1][2] The subject of this guide, this compound, is not merely another indazole derivative; it is a strategically engineered building block designed for maximum synthetic versatility.
This molecule's utility arises from the specific combination of its functional groups:
-
The Indazole Core: Provides the foundational structure recognized by various biological targets, particularly protein kinases.
-
Bromine at the C3-Position: Serves as a highly reliable and reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the precise introduction of diverse molecular fragments.
-
Fluorine at the C5-Position: A common modification in medicinal chemistry, the fluorine atom can significantly alter the molecule's physicochemical properties. It often enhances metabolic stability, membrane permeability, and binding affinity by modulating the electronic environment and pKa.
-
N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indazole N-H proton, preventing unwanted side reactions and directing metallation or other reactions to specific sites. Furthermore, it enhances the compound's solubility in common organic solvents, simplifying reaction setup and purification.[3] Its facile removal under acidic conditions provides a clear pathway for subsequent N-functionalization.
This guide provides an in-depth analysis of this compound's properties, reactivity, and application, offering field-proven insights for its effective use in the synthesis of novel chemical entities.
Section 1: Core Properties and Safety Mandates
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful and safe application.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 885271-57-8 | [3][4][5][6] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [3][4][5][7] |
| Molecular Weight | 315.14 g/mol | [3][4] |
| IUPAC Name | This compound | [5] |
| Synonyms | 1-Boc-3-bromo-5-fluoro-indazole, 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [3][5] |
| Appearance | Pink to off-white solid | [3] |
| Purity | Typically ≥ 95% (via HPLC) | [3] |
| Storage Conditions | Store at 0-8 °C in a dry, cool, and well-ventilated place. | [3][8] |
Safety, Handling, and Storage
As with any halogenated organic compound, adherence to strict safety protocols is paramount. The following guidelines are based on standard laboratory safety practices for this class of chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[8]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]
-
First Aid Measures:
-
Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][9]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to be released into the environment.[8]
Section 2: Synthetic Pathways and Core Reactivity
This compound's value is defined by its reactivity. The C3-bromo and N1-Boc groups are the primary levers for synthetic manipulation.
Generalized Synthetic Workflow
The synthesis of this compound typically begins with a substituted fluorinated aniline or benzonitrile derivative. A plausible, generalized pathway involves diazotization and cyclization to form the indazole core, followed by regioselective bromination and subsequent N-Boc protection.
Caption: Generalized synthetic workflow for the target compound.
Key Downstream Transformations: A Chemist's Toolkit
The C3-bromo substituent is the key to unlocking the synthetic potential of this molecule. It is an excellent leaving group for a variety of metal-catalyzed cross-coupling reactions, which are foundational in modern drug synthesis.
Caption: Core reactivity map for downstream functionalization.
-
Suzuki Coupling: Reacting the title compound with various aryl or heteroaryl boronic acids (or esters) is a powerful method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of complex biaryl structures.
-
Sonogashira Coupling: This reaction with terminal alkynes introduces C(sp)-C(sp²) bonds, providing linear scaffolds often used as linkers or pharmacophores.
-
Buchwald-Hartwig Amination: The direct formation of carbon-nitrogen bonds by coupling with primary or secondary amines is a cornerstone of modern medicinal chemistry, allowing for the introduction of basic centers that can improve solubility and target engagement.
-
Boc Deprotection: Following a coupling reaction at the C3 position, the Boc group can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This unmasks the N1-H of the indazole, opening a new site for diversification through alkylation, arylation, or other modifications.
Section 3: Application in Drug Discovery & Development
This compound is a quintessential intermediate, not an active pharmaceutical ingredient (API) itself. Its value lies in its role as a key building block for synthesizing novel drug candidates, particularly in the development of targeted therapies for indications like cancer.[3]
The indazole scaffold is a well-established "hinge-binding" motif for many protein kinase inhibitors. By using the C3 position as an anchor point for cross-coupling, medicinal chemists can rapidly generate libraries of compounds where different substituents are projected into the solvent-exposed region of an enzyme's active site. The C5-fluoro group fine-tunes the electronic properties of the core, potentially enhancing binding affinity and improving pharmacokinetic properties.
Section 4: Field-Proven Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This section provides a representative, detailed protocol for a Suzuki coupling reaction, a common and critical application for this reagent. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize tert-butyl 5-fluoro-3-(pyridin-4-yl)-1H-indazole-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Pyridine-4-boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Protocol:
-
Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, pyridine-4-boronic acid, and potassium carbonate.
-
Causality: Using flame-dried glassware and anhydrous reagents minimizes water, which can otherwise lead to protodeborylation of the boronic acid and reduce yield. K₂CO₃ is the base required to form the active boronate species for transmetalation to the palladium center.
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Add the Pd(dppf)Cl₂ catalyst under a positive pressure of the inert gas.
-
Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Purging with an inert gas prevents oxidation and deactivation of the catalyst, ensuring the reaction proceeds efficiently.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.
-
Causality: Dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is crucial for dissolving the inorganic base (K₂CO₃) and facilitating the catalytic cycle, particularly the transmetalation step. Degassing the solvents removes dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions or degradation.
-
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute it with ethyl acetate. b. Wash the organic layer sequentially with water and brine. This removes the inorganic salts and residual water-soluble components. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
-
Causality: This standard aqueous work-up isolates the organic product. Column chromatography separates the desired compound from unreacted starting materials, catalyst residues, and byproducts based on polarity.
-
Conclusion
This compound (CAS 885271-57-8) is a high-value, versatile intermediate for chemical synthesis. Its strategically placed functional groups—the reactive C3-bromo handle, the property-modulating C5-fluoro atom, and the N1-Boc protecting group—provide researchers with a powerful tool for the efficient construction of complex molecules. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the pursuit of novel therapeutics and other advanced chemical applications.
References
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IUCr. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
2a biotech. tert-butyl3-bromo-5-fluoro-1H-indazole-1-carboxylate. Available at: [Link]
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P&S Chemicals. Product information, this compound. Available at: [Link]
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LookChem. This compound cas no.885271-57-8. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 5-Bromo-1H-indazole-3-carboxylic acid. Available at: [Link]
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IUCr Journals. (2021, July 6). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]
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Taylor & Francis. Indazole – Knowledge and References. Available at: [Link]
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A Comprehensive Technical Guide to tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, strategic importance, synthesis, and applications, with a focus on the underlying scientific principles that guide its use in research and development.
Section 1: Core Compound Characteristics
This compound is a synthetically versatile intermediate valued for its unique combination of reactive sites and modulating substituents. Its fundamental properties are summarized below.
Physicochemical and Structural Data
A precise understanding of the compound's properties is the foundation for its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| Molecular Weight | 315.14 g/mol | [1][2] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [1][3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 885271-57-8 | [1][3] |
| Appearance | Pink to off-white solid | [1] |
| Purity | Typically ≥95% (as determined by HPLC) | [1] |
| Common Synonyms | 1-Boc-3-bromo-5-fluoro-indazole; 3-Bromo-5-fluoro-indazole-1-carboxylic acid tert-butyl ester | [1][3] |
| Storage Conditions | 0-8 °C | [1] |
Molecular Structure and Key Features
The structure of this compound is engineered for utility in pharmaceutical development. Each component—the indazole core, the bromine and fluorine atoms, and the Boc protecting group—serves a strategic purpose.
Caption: Key functional components of the title compound.
Section 2: Strategic Importance in Drug Discovery
Indazole derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[5][6] This specific molecule is a powerful intermediate because its substituents are strategically placed to facilitate the synthesis of complex derivatives.
-
The Indazole Core : This bicyclic heteroaromatic system is a "privileged scaffold," meaning it is capable of binding to a variety of biological targets. Its rigid structure presents substituents in a well-defined three-dimensional orientation.
-
C3-Bromine Atom : The bromine at the 3-position is the primary reactive handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the direct and modular installation of diverse aryl, heteroaryl, alkyl, or amino groups, which is fundamental to building a library of drug candidates.
-
C5-Fluorine Atom : The introduction of fluorine is a common strategy in medicinal chemistry. Its high electronegativity and small size can profoundly alter a molecule's properties by:
-
Modulating pKa : Affecting the acidity/basicity of nearby functional groups.
-
Improving Metabolic Stability : Blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450).
-
Enhancing Binding Affinity : Participating in favorable electrostatic or hydrogen bonding interactions with protein targets.
-
-
N1-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group serves multiple critical functions.[1]
-
Protection : It prevents the indazole N-H proton from interfering with reactions, such as those involving strong bases or organometallics.
-
Solubility : The bulky, lipophilic tert-butyl group often improves solubility in common organic solvents, simplifying reaction setup and purification.[1]
-
Regiocontrol : It directs reactions to other parts of the molecule. The Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) at a later synthetic stage to reveal the N-H group for further functionalization if needed.
-
Section 3: Synthesis and Mechanistic Considerations
Generalized Synthetic Workflow
A plausible synthetic route starts from a commercially available substituted aniline or benzonitrile and proceeds through cyclization, bromination, and Boc-protection steps.
Caption: A generalized workflow for the synthesis of the title compound.
Exemplar Protocol: N-Boc Protection
The final step, protection of the indazole nitrogen, is crucial. The following protocol is adapted from methodologies reported for similar indazole systems.[5][6]
Objective: To install a tert-butoxycarbonyl (Boc) group onto the N1 position of 3-bromo-5-fluoro-1H-indazole.
Materials:
-
3-bromo-5-fluoro-1H-indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup : To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 equiv) in anhydrous DCM, add DMAP (0.1 equiv). Stir the mixture at room temperature until all solids dissolve.
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. This is done to moderate the exothermic reaction and prevent potential side reactions.
-
Reagent Addition : Add Boc₂O (1.1 equiv) portion-wise to the cooled solution.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup :
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash removes any unreacted acidic impurities and neutralizes the catalyst.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification :
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Section 4: Spectroscopic and Analytical Characterization
Validating the structure and purity of the synthesized compound is essential. The following characteristics are expected from standard analytical techniques.
-
Mass Spectrometry (MS) : The most telling feature is the isotopic pattern from the bromine atom. An ESI-MS spectrum will show two major peaks for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (M) and another of nearly equal intensity for the molecule with the ⁸¹Br isotope (M+2).
-
¹H NMR Spectroscopy : Expected signals include:
-
A sharp singlet at ~1.7 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety.
-
Multiple signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the indazole ring. The coupling patterns will be complex due to both H-H and H-F coupling.
-
-
¹³C NMR Spectroscopy : Key signals would include the quaternary carbons of the Boc group (~150 ppm for C=O and ~85 ppm for the C(CH₃)₃), along with distinct signals for the carbons of the fluorinated indazole ring.
-
¹⁹F NMR Spectroscopy : A single resonance is expected for the fluorine atom at the C5 position, with its chemical shift providing confirmation of its electronic environment.
Section 5: Applications in Medicinal Chemistry
The primary value of this compound is as a versatile building block for creating libraries of novel indazole derivatives for biological screening.[1] It is particularly useful in research targeting cancer and neurological disorders.[1]
Core Application: Suzuki Cross-Coupling
A primary application is the Suzuki coupling, which forms a carbon-carbon bond between the C3 position of the indazole and an organoboron reagent.
Caption: Generic Suzuki coupling reaction using the title compound.
This reaction allows for the systematic exploration of the chemical space around the C3 position, a critical step in structure-activity relationship (SAR) studies aimed at optimizing drug potency and selectivity. By choosing different "R" groups on the boronic acid, chemists can fine-tune the properties of the final compound to improve its efficacy as a potential therapeutic agent.
Conclusion
This compound is more than just a chemical with a specific molecular weight; it is a strategically designed tool for innovation in drug discovery. Its combination of a privileged indazole core, a versatile bromine handle, a modulating fluorine substituent, and a robust protecting group makes it an invaluable intermediate. A thorough understanding of its properties, synthesis, and reactivity empowers researchers to efficiently construct novel molecular architectures in the quest for next-generation therapeutics.
References
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IUCr. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
-
P&S Chemicals. Product information, this compound. Available at: [Link]
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2a biotech. Products. Available at: [Link]
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PubChem. tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available at: [Link]
-
ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Available at: [Link]
-
ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Available at: [Link]
-
IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]
-
PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. Available at: [Link]
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tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate synthesis pathway
An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, renowned for its presence in numerous clinically significant agents, including kinase inhibitors for oncology.[1] The strategic functionalization of this heterocyclic core allows for the precise modulation of pharmacological properties. This compound (CAS No. 885271-57-8) has emerged as a cornerstone building block for medicinal chemists.[2][3] Its utility lies in the orthogonal reactivity of its functional groups: the C3-bromo atom serves as a handle for metal-catalyzed cross-coupling reactions, the N1-Boc group provides stability and modulates reactivity, and the C5-fluoro substituent can enhance metabolic stability and binding affinity.[3]
This guide provides a detailed examination of a reliable and scalable synthesis pathway for this key intermediate, grounded in established chemical principles and supported by field-proven protocols. We will dissect each stage of the synthesis, from the construction of the indazole core to its final functionalization, offering mechanistic insights and practical guidance for researchers in pharmaceutical and chemical development.
Retrosynthetic Analysis: A Strategic Deconstruction
A logical retrosynthetic approach simplifies the synthesis into three primary transformations. The target molecule is disconnected at the N1-Boc bond, revealing the immediate precursor, 3-bromo-5-fluoro-1H-indazole. This intermediate is then deconstructed via a C3-bromination reaction to 5-fluoro-1H-indazole, the foundational heterocyclic core. The synthesis of this core typically begins with a commercially available, appropriately substituted aniline derivative.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the 5-Fluoro-1H-indazole Core
The formation of the indazole ring is the critical first phase. While numerous methods exist for indazole synthesis, one of the most robust and widely applied is the diazotization of an ortho-alkyl aniline followed by intramolecular cyclization.
Causality and Mechanistic Insight
This pathway begins with a suitable precursor like 2-amino-4-fluorotoluene. The process involves two key steps:
-
Diazotization: The primary amine is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite (NaNO₂) in an acidic medium. This creates a highly reactive intermediate.
-
Intramolecular Cyclization: The diazonium group is then attacked by the nucleophilic carbon of the aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. This reaction is often facilitated by heating.
This classical approach provides a reliable route to the core structure with good regiochemical control dictated by the starting material.
Experimental Protocol: Synthesis of 5-Fluoro-1H-indazole
Materials:
-
2-Amino-4-fluorotoluene
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of 2-amino-4-fluorotoluene (1.0 equiv.) in concentrated HCl and water is prepared in a reaction vessel and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 equiv.) in water is added dropwise to the cooled aniline solution, maintaining the internal temperature below 5 °C. The formation of the diazonium salt is observed.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.
-
The ice bath is removed, and the reaction is allowed to warm to room temperature and then gently heated to 50-60 °C until nitrogen gas evolution ceases, indicating the completion of cyclization.
-
The mixture is cooled to room temperature and neutralized by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 5-fluoro-1H-indazole.
Part 2: Regioselective C3-Bromination
With the indazole core in hand, the next critical step is the introduction of a bromine atom at the C3 position. The electronic nature of the indazole ring makes the C3 position susceptible to electrophilic attack.
Causality and Mechanistic Insight
The choice of brominating agent is crucial for achieving high regioselectivity and yield. While molecular bromine can be used, it often leads to side products. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine (Br⁺), minimizing over-bromination and improving handling safety.[4] More recently, ultrasound-assisted methods using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have been shown to be highly efficient, proceeding rapidly under mild conditions.[5][6] The reaction proceeds via a standard electrophilic aromatic substitution mechanism where the electron-rich C3 atom attacks the electrophilic bromine source.
Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-1H-indazole
Materials:
-
5-Fluoro-1H-indazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
5-Fluoro-1H-indazole (1.0 equiv.) is dissolved in acetonitrile in a flask protected from light.
-
N-Bromosuccinimide (1.05-1.1 equiv.) is added portion-wise to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate and washed with water and then with a 10% sodium thiosulfate solution to quench any remaining NBS.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.
-
The resulting crude solid is purified by recrystallization or column chromatography to afford pure 3-bromo-5-fluoro-1H-indazole.
Part 3: N1-Boc Protection
The final step is the protection of the N1 nitrogen of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a critical transformation for subsequent synthetic manipulations.
Causality and Mechanistic Insight
The Boc group serves two primary functions:
-
Reactivity Modulation: It prevents unwanted side reactions at the N-H position during subsequent steps, such as metal-catalyzed couplings.
-
Solubility Enhancement: The bulky tert-butyl group often improves the solubility of the indazole intermediate in common organic solvents.[3]
The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is often used as a nucleophilic catalyst to accelerate the reaction.[7][8] The lone pair on the DMAP nitrogen attacks the electrophilic carbonyl of (Boc)₂O, forming a highly reactive intermediate that is then readily attacked by the indazole nitrogen. The N1 position is the thermodynamically favored site of acylation for N-unsubstituted indazoles.[9]
Caption: Catalytic cycle of DMAP in Boc protection.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-5-fluoro-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 equiv.) in DCM, add DMAP (0.1 equiv.) and (Boc)₂O (1.2 equiv.).[7][8]
-
The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC.[7]
-
Once the reaction is complete, the mixture is diluted with DCM and washed sequentially with water and brine.[7]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the final product, this compound, as a solid.[8]
Summary of Synthesis Pathway
The following table provides a comparative overview of the reaction conditions for each key step in the synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1 | 2-Amino-4-fluorotoluene | NaNO₂, HCl | H₂O | 0 °C to 60 °C | 3-5 h | 60-75% |
| 2 | 5-Fluoro-1H-indazole | N-Bromosuccinimide (NBS) | Acetonitrile | Room Temp. | 2-4 h | 85-95% |
| 3 | 3-Bromo-5-fluoro-1H-indazole | (Boc)₂O, DMAP (cat.) | Dichloromethane | Room Temp. | 12-18 h | >90% |
Overall Synthesis Workflow
Caption: Step-wise workflow for the synthesis.
Conclusion
The synthesis of this compound is a well-defined, three-stage process that is both robust and scalable. By understanding the mechanistic principles behind each transformation—from the foundational indazole ring formation to the regioselective bromination and final N-protection—researchers can confidently and efficiently produce this high-value intermediate. The protocols described herein represent a validated pathway, providing drug development professionals with a critical tool for the construction of novel, indazole-based therapeutic agents.
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Li, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29555-29559. [Link]
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An In-Depth Technical Guide to 1-Boc-3-bromo-5-fluoro-indazole: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, commonly known as 1-Boc-3-bromo-5-fluoro-indazole. This versatile heterocyclic building block has emerged as a critical starting material in medicinal chemistry, particularly in the synthesis of targeted therapeutics such as kinase inhibitors.[1][2][3] We will explore its physicochemical properties, detail a representative synthetic pathway, and provide in-depth protocols for its most crucial downstream reactions—palladium-catalyzed cross-coupling—which are fundamental to its utility. The causality behind experimental choices, safety protocols, and subsequent chemical manipulations are discussed to provide field-proven insights for professionals in drug development.
Introduction: The Strategic Value of 1-Boc-3-bromo-5-fluoro-indazole
The indazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several commercially available anticancer drugs like axitinib and pazopanib.[2][3][4] The subject of this guide, 1-Boc-3-bromo-5-fluoro-indazole, is a strategically functionalized derivative designed for maximum synthetic versatility.
Its value stems from the specific combination of its structural features:
-
Indazole Core: A bicyclic aromatic system that is a known pharmacophore, capable of forming key interactions with biological targets.[3]
-
C3-Bromine: A reactive handle perfectly positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon or nitrogen-based substituents.[1][5]
-
N1-Boc Group: The tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability and solubility while preventing unwanted side reactions at the N1 position during coupling.[1][6][7] It can be readily removed under specific conditions to reveal the N-H for further functionalization or to meet a pharmacophore requirement.[8][9]
-
C5-Fluorine: The fluorine atom can significantly modulate the physicochemical properties of the final molecule, such as metabolic stability, lipophilicity, and binding affinity, a common strategy in modern drug design.[2]
This combination makes 1-Boc-3-bromo-5-fluoro-indazole an ideal starting material for building libraries of complex molecules for screening and lead optimization in drug discovery programs, particularly those targeting kinases and other enzymes.[1][6][10][11]
Physicochemical Properties and Handling
A clear understanding of the material's properties is fundamental to its successful application and safe handling.
| Property | Value | Reference(s) |
| CAS Number | 885271-57-8 | [6][12][13] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [6][13] |
| Molecular Weight | 315.14 g/mol | [6][13] |
| Appearance | Pink to off-white solid | [6] |
| Typical Purity | ≥95% (HPLC) | [6][14][15] |
| Storage Conditions | Store at 0-8 °C, in a dry, cool, and well-ventilated place. | [6][16] |
Safety & Handling Precautions
While a specific safety data sheet for this exact compound is not universally available, data from structurally related bromo-indazoles provides essential guidance.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.[16]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[16][18]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes.[16][19]
-
Skin: Wash off immediately with soap and plenty of water.[16][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[17][19]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][17]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Synthesis of the Core Scaffold
The synthesis of 1-Boc-3-bromo-5-fluoro-indazole is a multi-step process that requires careful control of reaction conditions. The following represents a plausible and common synthetic strategy based on established organic chemistry principles for constructing functionalized indazoles.[7][20]
Caption: Representative synthetic workflow for 1-Boc-3-bromo-5-fluoro-indazole.
Detailed Experimental Protocol: Synthesis
Step 1: Diazotization and Cyclization to 5-Fluoro-1H-indazol-3(2H)-one
-
Suspend 2-amino-4-fluorobenzoic acid (1.0 eq.) in a mixture of concentrated HCl and water at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour.
-
In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq.) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-fluoro-1H-indazol-3(2H)-one.
Step 2: Bromination to 3-Bromo-5-fluoro-1H-indazole
-
Charge a reaction vessel with 5-fluoro-1H-indazol-3(2H)-one (1.0 eq.) and phosphorus oxybromide (POBr₃, 2.0-3.0 eq.).
-
Heat the mixture to 100-120 °C and stir for 4-6 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain 3-bromo-5-fluoro-1H-indazole.
Step 3: Boc Protection to Yield 1-Boc-3-bromo-5-fluoro-indazole
-
Dissolve 3-bromo-5-fluoro-1H-indazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).[7][21]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization to afford the final product, 1-Boc-3-bromo-5-fluoro-indazole.[7]
Core Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this scaffold lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C3 position. This allows for the construction of complex molecular architectures from simple, commercially available starting materials. The two most important transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[22]
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Spectroscopic Profile of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate: A Technical Guide
Introduction
tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8) is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its strategic functionalization—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a tert-butyloxycarbonyl (Boc) protecting group for synthetic control—makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization.
The structural complexity of this indazole derivative gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural confirmation. This document will detail the expected ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, grounded in established principles and data from analogous structures.
Molecular Structure and Spectroscopic Correlation
The logical relationship between the molecular structure and the expected spectroscopic data is foundational to its analysis. The diagram below illustrates the key structural features that influence the spectroscopic output.
Caption: Molecular structure of this compound and its correlation to various spectroscopic techniques.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the indazole ring and a prominent singlet for the tert-butyl group of the Boc protector.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4 | ~7.8 - 8.0 | dd | J(H4-H6) ≈ 2.5, J(H4-F) ≈ 9.0 | Deshielded by the adjacent nitrogen and influenced by coupling to both H6 and the fluorine at C5. |
| H6 | ~7.4 - 7.6 | ddd | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 9.0, J(H6-H4) ≈ 2.5 | Complex multiplet due to coupling with H7, the fluorine at C5, and H4. |
| H7 | ~7.2 - 7.4 | dd | J(H7-H6) ≈ 9.0, J(H7-F) ≈ 4.5 | Coupled to H6 and the fluorine at C5. |
| t-Butyl (9H) | ~1.7 | s | - | Characteristic singlet for the nine equivalent protons of the Boc group, typically found in this region.[6][7] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Boc) | ~149 - 151 | Carbonyl carbon of the carbamate, typically in this range.[8] |
| C3 | ~115 - 118 | Shielded due to the bromine substituent. |
| C3a | ~140 - 142 | Bridgehead carbon of the indazole ring. |
| C4 | ~112 - 115 (d, ¹J(C-F)) | Coupled to fluorine, showing a large one-bond coupling constant. |
| C5 | ~160 - 163 (d, ¹J(C-F)) | Aromatic carbon directly attached to fluorine, significantly deshielded and showing a large ¹J(C-F) coupling. |
| C6 | ~110 - 113 (d, ²J(C-F)) | Coupled to fluorine through two bonds. |
| C7 | ~120 - 123 | Aromatic carbon of the indazole ring. |
| C7a | ~125 - 128 | Bridgehead carbon of the indazole ring. |
| C(CH₃)₃ (Boc) | ~84 - 86 | Quaternary carbon of the Boc group.[3] |
| C(CH₃)₃ (Boc) | ~28 | Methyl carbons of the Boc group.[3] |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C5 position.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| F at C5 | -110 to -120 | ddd | The chemical shift is characteristic of a fluorine atom on a benzene ring.[9][10][11] The multiplet arises from coupling to H4, H6, and H7. |
Mass Spectrometry (MS)
The mass spectrum will be crucial for confirming the molecular weight and providing structural information through fragmentation analysis.
| m/z | Ion | Predicted Relative Intensity | Rationale |
| 314/316 | [M]⁺ | Moderate | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 258/260 | [M - C₄H₈]⁺ | High | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[12] |
| 214/216 | [M - C₄H₉O₂]⁺ | High | Loss of the entire Boc group (100 Da). |
| 187/189 | [C₇H₃BrFN₂]⁺ | Moderate | Fragmentation leading to the bromo-fluoro-indazole core. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~2980 | C-H stretch (aliphatic) | From the tert-butyl group. |
| ~1730 - 1750 | C=O stretch (carbamate) | Strong absorption characteristic of the Boc carbonyl group.[3] |
| ~1600, ~1480 | C=C stretch (aromatic) | Characteristic absorptions for the indazole ring system.[13][14] |
| ~1250 | C-O stretch | From the ester linkage of the Boc group. |
| ~1150 | C-N stretch | From the indazole ring. |
| ~1100 | C-F stretch | Characteristic absorption for an aryl fluoride. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and spectroscopic characterization of this compound.
Synthesis Workflow
The synthesis can be approached via a bromination of the corresponding N-Boc-5-fluoro-1H-indazole or through a multi-step sequence starting from a substituted aniline. A common route involves the protection of the indazole nitrogen followed by electrophilic bromination.
Caption: A representative synthetic workflow for the target compound.
Step-by-Step Protocol:
-
Boc Protection: To a solution of 5-fluoro-1H-indazole in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain tert-butyl 5-fluoro-1H-indazole-1-carboxylate.
-
Bromination: Dissolve the N-Boc protected intermediate in a solvent like acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Monitor the reaction by TLC.
-
Final Purification: After the reaction is complete, remove the solvent in vacuo. Purify the residue by flash column chromatography to yield the final product, this compound.
Spectroscopic Characterization Workflow
Caption: A standard workflow for the comprehensive spectroscopic characterization of the synthesized compound.
-
NMR Spectroscopy: Dissolve a sample of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Mass Spectrometry: Analyze the sample using either Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry to determine the molecular weight and fragmentation pattern.
-
Infrared Spectroscopy: Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
Conclusion
The spectroscopic data of this compound, while not yet fully published in the literature, can be reliably predicted and interpreted through the analysis of its structural components and comparison with analogous compounds. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry and IR spectroscopy, provides an unambiguous confirmation of its structure. This technical guide serves as a valuable resource for scientists working with this important building block, enabling efficient and accurate characterization in their synthetic endeavors.
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Foreword: The Strategic Role of Fluorine in the Evolution of Indazole-Based Therapeutics
An In-Depth Technical Guide to the Biological Activity of Fluorinated Indazole Derivatives
The indazole nucleus, a bicyclic heteroaromatic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity and ability to form key hydrogen bonds make it an ideal anchor for engaging with biological targets. However, the true therapeutic potential of this scaffold has been unlocked through strategic chemical modification, none more impactful than the introduction of fluorine.
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are not merely incremental tweaks.[3] Incorporating fluorine into the indazole ring system profoundly alters a molecule's physicochemical profile, influencing its metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4] This guide provides a comprehensive exploration of the biological activities of fluorinated indazole derivatives, moving beyond a simple catalog of effects to explain the causal relationships between structure, mechanism, and therapeutic application. We will delve into the key experimental methodologies used to validate these activities, providing field-proven insights for researchers, scientists, and drug development professionals.
The Spectrum of Biological Activity: From Kinase Inhibition to Neuroprotection
Fluorination of the indazole scaffold has yielded compounds with a remarkable breadth of potent and often highly selective biological activities. This versatility stems from the ability of the fluorinated core to be tailored for specific biological targets, primarily enzymes and receptors involved in critical disease pathways.
Enzyme Inhibition: The Primary Therapeutic Battleground
The most prominent application of fluorinated indazoles is in the realm of enzyme inhibition, particularly targeting protein kinases, which are central to cellular signaling and are frequently dysregulated in diseases like cancer and inflammation.[5][6]
Protein Kinase Inhibition: Fluorinated indazoles have been successfully developed as inhibitors for a wide array of kinases. The strategic placement of fluorine can enhance binding affinity and selectivity.
-
VEGFR-2 and Angiogenesis: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth.[5][7] Fluorinated indazoles have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling and cutting off a tumor's blood supply.[7]
-
Inflammatory Kinases (RIP2, p38, Syk): Chronic inflammation is driven by signaling cascades mediated by kinases such as Receptor-Interacting Protein 2 (RIP2), p38, and Spleen Tyrosine Kinase (Syk).[8] Specific 5-fluoroindazole and 7-fluoroindazole derivatives have shown potent, low-nanomolar inhibition of these kinases, making them promising candidates for treating inflammatory disorders.[8]
-
Other Oncogenic Kinases: This class of compounds has demonstrated potent activity against numerous other kinases implicated in cancer, including Rho kinase (ROCK1), ABL kinase, Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK).[1][4][5][8]
Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a crucial signaling molecule, but its overproduction by neuronal NOS (nNOS) is linked to neurodegenerative disorders.[9][10] Fluorinated indazoles have emerged as selective inhibitors of NOS isoforms. The introduction of multiple fluorine atoms to the aromatic ring was found to increase both the inhibitory potency and the selectivity for nNOS over inducible NOS (iNOS), a promising strategy for developing neuroprotective agents.[9][10] For instance, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole inhibits nNOS by 83%, while a perfluorophenyl derivative shows high selectivity for nNOS, inhibiting it by 80% with no effect on iNOS activity.[8][9]
Anticancer Activity
The anticancer effects of fluorinated indazoles are largely a direct consequence of their kinase inhibitory activity.[11][12] By blocking key signaling pathways, these compounds can halt cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.
For example, one potent indazole derivative, compound 2f , was shown to inhibit the proliferation of breast cancer cell lines (IC50 = 0.23–1.15 μM) and suppress tumor growth in mouse models.[11][13] Its mechanism involves the induction of apoptosis by increasing levels of reactive oxygen species (ROS), decreasing the mitochondrial membrane potential, and upregulating pro-apoptotic proteins like Bax and cleaved caspase-3.[11][14]
Anti-inflammatory and Neuroprotective Effects
The anti-inflammatory properties are directly linked to the inhibition of kinases like p38 and Syk, as well as enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines such as TNF-α.[8][15][16] The neuroprotective effects are primarily attributed to the selective inhibition of nNOS, which prevents the excessive NO production implicated in neuronal damage.[9][17]
Antiviral and Antifungal Activity
Beyond cancer and inflammation, fluorinated indazoles have shown other therapeutic promise. 5-Fluoroindazole derivatives have been identified as potent anti-HIV agents, acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] The fluorine atom at the C-5 position was found to be critical, improving potency against the wild-type reverse transcriptase enzyme by up to 13-fold compared to the non-fluorinated analogue.[4] Additionally, certain derivatives have demonstrated antifungal activity against pathogenic Candida species.[18]
The Decisive Impact of Fluorine Substitution: A Structure-Activity Relationship (SAR) Perspective
The biological activity of these derivatives is not merely a function of the indazole core but is critically dependent on the number and position of the fluorine substituents. This relationship is a cornerstone of their rational design.
Causality of Fluorine Placement: The choice of where to place a fluorine atom is a deliberate design decision aimed at optimizing multiple parameters.
-
Potency and Selectivity: As seen with ROCK1 inhibitors, a fluorine atom at the C-6 position (IC50 = 14 nM) resulted in a dramatic ~180-fold increase in potency compared to a C-4 fluorine substitution (IC50 = 2500 nM).[4][8] This highlights how fluorine can exploit specific interactions within the target's binding pocket.
-
Pharmacokinetics (PK): The same C-6 fluorine substitution in the ROCK1 inhibitor also led to a significant increase in oral bioavailability (61%), likely by blocking a site of metabolic degradation.[4][8] The C-F bond is exceptionally stable and resistant to cleavage by metabolic enzymes like cytochrome P450s.[3]
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions, thereby increasing the binding affinity of the compound for its target protein.[3]
The following diagram illustrates the logical impact of fluorination on key drug properties.
Caption: Impact of strategic fluorination on drug properties.
Validating Biological Activity: Key Experimental Protocols
The claims of biological activity for any compound must be substantiated by rigorous, reproducible experimental protocols. As a self-validating system, a typical evaluation cascade starts with specific, target-based in vitro assays, progresses to cell-based models, and culminates in in vivo efficacy studies.
Protocol: In Vitro Kinase Inhibition Assay (Fluorescence Anisotropy)
Rationale: This is a primary screening assay to determine if a compound directly inhibits the enzymatic activity of a purified kinase. It measures the binding of a fluorescently labeled ATP analogue to the kinase. Inhibition is detected as a decrease in the fluorescence anisotropy signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Serially dilute the fluorinated indazole test compounds in 100% DMSO, followed by a final dilution into the kinase buffer.
-
Prepare solutions of the purified target kinase (e.g., VEGFR-2) and a fluorescent ATP tracer in kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or control (DMSO vehicle) to the wells of a low-volume 384-well plate.
-
Add 5 µL of the kinase solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow compound-kinase binding.
-
-
Initiation and Measurement:
-
Add 5 µL of the fluorescent ATP tracer to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence anisotropy on a suitable plate reader (e.g., with excitation at 485 nm and emission at 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]
-
Protocol: Cell Proliferation Assay (MTT Assay)
Rationale: This assay assesses the cytotoxic or cytostatic effect of a compound on living cancer cells. It measures the metabolic activity of the cells, which correlates with cell number. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product.[11][12]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., 4T1 breast cancer cells) under standard conditions (e.g., 37°C, 5% CO2).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the fluorinated indazole derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting viability against compound concentration.[11]
-
Protocol: In Vivo Tumor Xenograft Model
Rationale: This is a crucial preclinical step to evaluate a compound's anticancer efficacy in a living organism. It assesses the compound's ability to inhibit tumor growth and provides insights into its overall tolerability and pharmacokinetic profile.[19]
Step-by-Step Methodology:
-
Animal Acclimatization:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
-
Allow mice to acclimate to the facility for at least one week.
-
-
Tumor Cell Implantation:
-
Implant human cancer cells (e.g., 1 x 10^6 HCT116 cells) subcutaneously into the flank of each mouse.[19]
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 per group).
-
-
Compound Administration:
-
Prepare the fluorinated indazole derivative in a suitable vehicle (e.g., 5% Tween 80, 5% ethanol, 90% saline).[19]
-
Administer the compound to the treatment group at a predetermined dose and schedule (e.g., 20 mg/kg, daily, via oral gavage). Administer vehicle only to the control group.
-
-
Monitoring and Endpoint:
-
Measure tumor volume (using calipers: Volume = 0.5 x Length x Width²) and mouse body weight regularly (e.g., twice weekly) to monitor efficacy and toxicity.
-
Continue the study for a set period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weighing, histopathology).[11]
-
-
Data Analysis:
-
Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI).
-
The following diagram illustrates a typical drug discovery workflow incorporating these protocols.
Caption: Experimental workflow for evaluating fluorinated indazoles.
Quantitative Data Summary
The potency of fluorinated indazole derivatives is best appreciated through a direct comparison of their inhibitory concentrations across various targets.
| Compound Class | Target | IC50 / pIC50 | Therapeutic Area | Reference |
| 6-Fluoroindazole | ROCK1 Kinase | 14 nM | Cancer, Inflammation | [8],[4] |
| 4-Fluoroindazole | ROCK1 Kinase | 2500 nM | Cancer, Inflammation | [8],[4] |
| 5-Fluoroindazole Deriv. | RIP2 Kinase | pIC50 > 8.0 | Inflammatory Disease | [8] |
| 7-Fluoroindazole Deriv. | Syk Kinase | 10 - 50 nM | Inflammatory Disease | [8] |
| Tetrafluoro-indazole | nNOS | 83% inhibition | Neurodegeneration | [8],[9] |
| 1H-Indazol-3-amine | FGFR1 / FGFR2 | < 4.1 nM / 2.0 nM | Cancer | [5],[1] |
| Indazole Derivative (2f) | 4T1 Cancer Cells | 0.23 µM | Cancer | [11] |
| 3-Aminoindazole (Entrectinib) | ALK Kinase | 12 nM | Cancer | [1] |
Conclusion and Future Perspectives
Fluorinated indazole derivatives represent a highly successful and versatile class of compounds in modern drug discovery. The strategic incorporation of fluorine is a powerful tool for enhancing potency, selectivity, and pharmacokinetic properties, leading to candidates with significant therapeutic potential across oncology, inflammation, and neurology.[4][5][10] The causality is clear: fluorine's unique electronics and stability directly translate into improved biological function.
Future research will likely focus on developing derivatives with even greater isoform selectivity to minimize off-target effects, exploring novel fluorination patterns, and applying these scaffolds to a wider range of biological targets. As our understanding of disease pathways deepens, the rational design of next-generation fluorinated indazoles will continue to be a cornerstone of developing safer and more effective medicines.
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The Strategic Role of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework allow it to serve as a versatile scaffold for the development of potent and selective ligands for a variety of biological targets. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This guide focuses on a key intermediate, tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate , and elucidates its critical role as a versatile building block in the synthesis of next-generation therapeutic agents, particularly in the realm of oncology.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.
| Property | Value | Source |
| CAS Number | 885271-57-8 | [1] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [1] |
| Molecular Weight | 315.14 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from supplier data |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | Inferred from reaction conditions |
Safety and Handling Precautions:
-
Handling in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse immediately with copious amounts of water.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is a multi-step process that can be logically broken down into the formation of the indazole core, followed by regioselective bromination and subsequent protection of the indazole nitrogen. While a specific, detailed protocol for this exact molecule is not published in a single source, a reliable synthetic route can be constructed based on established methodologies for analogous compounds.[4][5]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5-Fluoro-1H-indazole
A plausible route to the 5-fluoro-1H-indazole core involves the diazotization and cyclization of an appropriately substituted aniline precursor, such as 2-amino-4-fluorotoluene, a common industrial starting material.
-
To a stirred solution of 2-amino-4-fluorotoluene in a suitable solvent (e.g., a mixture of acetic acid and propionic acid), sodium nitrite is added portion-wise at a reduced temperature (0-5 °C).
-
The reaction mixture is stirred for a specified time to allow for the formation of the diazonium salt.
-
The mixture is then carefully heated to induce cyclization, leading to the formation of 5-fluoro-1H-indazole.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Step 2: Bromination at the C3-Position
The C3-position of the indazole ring is susceptible to electrophilic bromination.
-
5-Fluoro-1H-indazole is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
N-Bromosuccinimide (NBS) is added portion-wise to the solution at room temperature.
-
The reaction is stirred until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
The reaction mixture is then worked up by adding water and extracting the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to yield crude 3-bromo-5-fluoro-1H-indazole.
Step 3: N-Boc Protection
The final step involves the protection of the N1-position of the indazole ring with a tert-butoxycarbonyl (Boc) group. This is a crucial step for modulating the reactivity of the indazole system in subsequent reactions and improving its solubility in organic solvents.
-
To a solution of 3-bromo-5-fluoro-1H-indazole in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.
-
The reaction mixture is stirred at room temperature for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the final product, this compound.
The Pivotal Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The strategic placement of the bromine atom at the C3-position and the Boc protecting group on the indazole nitrogen makes this compound a highly valuable intermediate for the synthesis of complex molecules, particularly kinase inhibitors for cancer therapy.
Key Reactions for Derivatization:
The bromine atom at the C3 position serves as a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction is employed to form carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters. This allows for the introduction of aryl or heteroaryl moieties, which are often crucial for binding to the target protein.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the attachment of various amines to the C3 position of the indazole core. This is particularly important for synthesizing compounds that can form key hydrogen bond interactions within the active site of a kinase.
Application in the Synthesis of PLK4 and Akt Inhibitors:
Polo-like kinase 4 (PLK4) and Akt (also known as Protein Kinase B) are key regulators of cell cycle progression and cell survival, respectively.[6][7] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole scaffold has been identified as a potent core for the development of inhibitors against these kinases.
While a direct synthetic route from this compound to a named clinical candidate is not explicitly detailed in the currently available public literature, its utility is strongly implied by the synthesis of numerous structurally related PLK4 and Akt inhibitors.[7][8] The general synthetic strategy involves:
-
Utilizing this compound as the starting material.
-
Performing a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C3-position to introduce a key pharmacophoric element.
-
Deprotection of the Boc group.
-
Further functionalization at the N1-position to modulate the compound's physicochemical and pharmacokinetic properties.
Illustrative Reaction Scheme:
Caption: General derivatization pathways for the title compound.
Conclusion and Future Perspectives
This compound has emerged as a strategically important building block in medicinal chemistry. Its well-defined reactivity and the versatility of the indazole scaffold make it an invaluable tool for the synthesis of novel therapeutic agents. The ability to readily introduce diverse functionalities at the C3-position through robust cross-coupling methodologies provides medicinal chemists with a powerful platform for structure-activity relationship (SAR) studies and the optimization of lead compounds. As our understanding of the kinome and its role in disease continues to expand, the demand for versatile and readily accessible intermediates like this compound is set to increase, solidifying its place in the arsenal of modern drug discovery.
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- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of Indazole Derivatives Using tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Abstract
This technical guide provides detailed application notes and protocols for the synthesis of diverse indazole derivatives utilizing the versatile building block, tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] This document outlines the strategic advantages of this particular reagent and provides experimentally validated protocols for its application in key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The methodologies presented herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities.
Introduction: The Significance of the Indazole Scaffold and the Utility of a Strategically Functionalized Building Block
Indazole derivatives are a cornerstone in modern drug discovery, demonstrating a wide array of pharmacological activities.[3] Their structural motif is particularly prominent in the development of protein kinase inhibitors for oncology.[4][1][5] The ability to selectively functionalize the indazole core at various positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR).
This compound (CAS No. 885271-57-8)[6] is a highly valuable and strategically designed building block for the synthesis of complex indazole derivatives. Its key features include:
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves several critical functions. It enhances the solubility of the indazole core in common organic solvents and, more importantly, it modulates the electronic properties of the ring system. This protection is often crucial for achieving high yields and selectivity in subsequent cross-coupling reactions.[7][8] The Boc group is also amenable to facile deprotection under mild acidic or basic conditions, allowing for further derivatization at the N1 position.[9][10][11][12]
-
The C3-Bromo Substituent: The bromine atom at the C3 position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, which are often key for modulating the biological activity of the final compounds.
-
The C5-Fluoro Substituent: The fluorine atom at the C5 position can significantly impact the physicochemical properties of the resulting derivatives. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pKa.
This combination of a protecting group and two distinct reactive sites on a core scaffold provides a powerful platform for combinatorial library synthesis and targeted drug design.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The C3-bromo position of this compound is readily functionalized through several key cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights for these transformations.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[13] It allows for the introduction of a diverse array of aryl and heteroaryl moieties at the C3 position of the indazole core.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[7][14]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | These catalysts are effective for coupling aryl bromides and exhibit good functional group tolerance.[15][16] |
| Base | K₂CO₃, Cs₂CO₃ | A base is required to facilitate the transmetalation step in the catalytic cycle.[17] |
| Solvent | Dioxane/H₂O, DME | A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-100 °C | Elevated temperatures are typically necessary to drive the reaction to completion. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[18][19] This reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position of the indazole core, a key structural motif in many kinase inhibitors.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).
-
Amine and Solvent Addition: Add aniline (1.2 eq) followed by a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos, Pd(OAc)₂ / BINAP | A combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for efficient catalysis. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. |
| Temperature | 80-110 °C | Thermal energy is needed to promote the oxidative addition and reductive elimination steps. |
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[20] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key pharmacophoric elements.
-
Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add ethynyltrimethylsilane (1.5 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).
-
Base and Reaction: Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere. The reaction is often rapid.[21]
-
Work-up: Once the starting material is consumed (as monitored by TLC), filter the reaction mixture through a pad of celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
| Parameter | Condition | Rationale |
| Catalyst System | Pd(PPh₃)₄ / CuI | The classic Sonogashira conditions involve a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.[20] |
| Base | Et₃N, DIPEA | An amine base is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. |
| Solvent | THF, DMF | Aprotic polar solvents are generally used to dissolve the reactants. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature. |
Deprotection of the N1-Boc Group
A significant advantage of using this compound is the ability to easily remove the Boc protecting group after the desired C3-functionalization has been achieved. This unmasks the N1 position for further derivatization, such as N-arylation or N-alkylation, or to yield the final NH-indazole product.
-
Reaction Setup: Dissolve the Boc-protected indazole derivative in a suitable organic solvent such as dichloromethane (DCM), 1,4-dioxane, or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4 M).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If an acidic salt is formed, it can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
For substrates sensitive to acidic conditions, a base-catalyzed deprotection can be employed.[10]
-
Reaction Setup: Dissolve the Boc-protected indazole in a protic solvent like methanol.
-
Base Addition: Add a catalytic amount of a base such as sodium methoxide (NaOMe).[11]
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide range of functionalized indazole derivatives. The strategic placement of the Boc protecting group, the C3-bromo handle, and the C5-fluoro substituent provides medicinal chemists with a powerful tool for rapid library synthesis and lead optimization. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, followed by facile deprotection, offer reliable and reproducible methods for accessing novel chemical matter with significant therapeutic potential.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
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Ravinder, K. et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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Tandon, N. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28075-28105. [Link]
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Tandon, N. et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28075-28105. [Link]
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Pathways for the synthesis of indazole derivatives. (2021). ResearchGate. [Link]
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Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. [Link]
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Gelin, C. F. et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 3(6), 479-484. [Link]
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Ravinder, K. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2007). ResearchGate. [Link]
-
St-Denis, J. F. et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(35), 4556-4559. [Link]
-
Penning, T. D. et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6682-6689. [Link]
-
Scheme 20. Synthesis of indazole derivatives in different methods. (n.d.). ResearchGate. [Link]
-
Da Settimo, F. et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10356-10370. [Link]
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Thiruvalluvar, A. A. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210813. [Link]
-
El Kazzouli, S. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7384-7391. [Link]
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This compound. (n.d.). P&S Chemicals. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). PubMed Central. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(2), 671-678. [Link]
-
Thiruvalluvar, A. A. et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743-747. [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. [Link]
- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (2019).
-
Dykstra, K. M. et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(9), 12301-12308. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2019). MDPI. [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron Letters, 55(17), 2825-2828. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013). ResearchGate. [Link]
-
tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. (n.d.). ChemBK. [Link]
-
tert-Butyl5-bromo-3-fluoro-1H-indazole-1-carboxylate. (n.d.). PubChem. [Link]
-
Razafindrainibe, F. et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(58), 15494-15498. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2019). PubMed Central. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021, August 16). YouTube. [Link]
-
tert-butyl 5-bromo-3-oxo-2H-indazole-1-carboxylate, min 97%, 10 grams. (n.d.). CP Lab Safety. [Link]
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Suzuki coupling protocol for tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
An Application Guide for the Suzuki-Miyaura Cross-Coupling of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Abstract
This document provides a comprehensive technical guide for the Suzuki-Miyaura cross-coupling of This compound . The indazole scaffold is a privileged motif in medicinal chemistry, and its functionalization at the C-3 position is a critical step in the synthesis of numerous pharmacologically active agents. This application note details an optimized, reliable protocol, explains the scientific rationale behind the selection of reagents and conditions, and offers a practical troubleshooting guide. The content is designed for researchers, chemists, and drug development professionals seeking to efficiently synthesize 3-aryl-5-fluoro-1H-indazole derivatives.
Introduction: The Strategic Importance of Indazole Functionalization
The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling between an organohalide and an organoboron compound is indispensable for creating biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][4]
The target substrate, This compound , is a valuable building block. The indazole core is a key pharmacophore, and the bromine at the C-3 position serves as a versatile handle for introducing molecular diversity.[5] The tert-butyloxycarbonyl (Boc) group on the N-1 position is a strategic choice, serving not only to protect the otherwise reactive N-H proton but also to enhance the substrate's solubility and stability, preventing potential catalyst inhibition and side reactions.[6][7] This guide provides a robust methodology to leverage this substrate for the synthesis of a diverse library of 3-aryl-5-fluoroindazoles.
The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined palladium catalytic cycle. A fundamental grasp of this mechanism is crucial for rational optimization and troubleshooting. The cycle is generally understood to proceed through three key steps:[1][3][8][9]
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of the indazole substrate, forming a Palladium(II) intermediate. This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic moiety from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the desired product and regenerating the active Palladium(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Synthesis of 3-Aryl-5-Fluoroindazoles
This protocol has been optimized for reliability and high yield, particularly for heteroaromatic substrates which can be challenging. Microwave irradiation is recommended for improved reaction times and efficiency, a common strategy for indazole couplings.[5]
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, etc. | Starting material (1.0 eq). |
| Arylboronic Acid or Pinacol Ester | >98% | Combi-Blocks, etc. | Coupling partner (1.3 - 1.5 eq). Pinacol esters offer higher stability.[3] |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Strem, Sigma-Aldrich | Palladium catalyst (0.05 - 0.10 eq). Handle in a glovebox if possible. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Sigma-Aldrich, etc. | Base (2.0 - 2.5 eq). Must be anhydrous. |
| 1,4-Dioxane | Anhydrous, <50 ppm H₂O | Acros, Sigma-Aldrich | Primary organic solvent. |
| Ethanol (EtOH) | 200 Proof | Decon Labs, etc. | Co-solvent. |
| Deionized Water | 18 MΩ·cm | Millipore, etc. | Co-solvent. |
| Diethyl Ether / Ethyl Acetate | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | Lab-prepared | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Grade | Fisher Scientific | For drying organic layers. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
-
Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the desired arylboronic acid (0.26 mmol, 1.3 equiv), and cesium carbonate (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add a pre-mixed and degassed solvent system of 1,4-dioxane, ethanol, and water. A ratio of 6:3:1 (v/v/v) is a robust starting point. For a 0.2 mmol scale, 2.0 mL of total solvent is appropriate.
-
Degassing: Sparge the resulting slurry with a gentle stream of argon or nitrogen gas for 10-15 minutes to ensure an inert atmosphere. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 0.1 equiv).
-
Reaction: Immediately seal the vial with a crimp cap. Place the vial in the microwave reactor and heat the mixture to 140 °C for 60-120 minutes, with stirring. Monitor the reaction progress by TLC or LC-MS if desired.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a small pad of Celite® to remove the base and palladium residues. Rinse the pad with additional ethyl acetate (5 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-aryl-5-fluoro-1H-indazole product.
Scientific Rationale: Causality Behind Experimental Choices
-
Catalyst System (Pd(PPh₃)₄): While modern, highly active Buchwald-Hartwig ligands like SPhos or XPhos are excellent for challenging couplings,[11][12] Pd(PPh₃)₄ remains a reliable and cost-effective choice for many applications, including the coupling of bromoindazoles.[4][5] Its tetrahedral structure readily dissociates in solution to provide the active 14-electron Pd(0)L₂ species needed to initiate the catalytic cycle. For particularly unreactive boronic acids or aryl chlorides, switching to a catalyst system like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand may be beneficial.[3]
-
Base (Cesium Carbonate): The choice of base is critical. It must be strong enough to facilitate the formation of the reactive boronate species but not so strong as to cause degradation of the starting materials or product.[1][9] Cesium carbonate (Cs₂CO₃) is often superior to more common bases like K₂CO₃ or Na₂CO₃ in Suzuki couplings of heteroaryl halides.[5][13] Its high solubility in the aqueous/organic mixture and the weakly coordinating nature of the large cesium cation are thought to accelerate the transmetalation step.
-
Solvent System (Dioxane/EtOH/H₂O): A mixed solvent system is highly advantageous.[14] Dioxane solubilizes the organic substrate and the palladium complex. Water is essential for dissolving the inorganic base.[1] The addition of a protic co-solvent like ethanol can sometimes accelerate the reaction, potentially by aiding in the stabilization of intermediates or facilitating the dissolution of all components.[5][14]
Representative Data & Expected Outcomes
The described protocol is expected to provide moderate to excellent yields for a range of arylboronic acids.
| Entry | Arylboronic Acid Partner (R²) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | tert-Butyl 5-fluoro-3-phenyl-1H-indazole-1-carboxylate | 75 - 85% |
| 2 | 4-Methoxyphenylboronic acid | tert-Butyl 5-fluoro-3-(4-methoxyphenyl)-1H-indazole-1-carboxylate | 80 - 92% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | tert-Butyl 5-fluoro-3-(4-(trifluoromethyl)phenyl)-1H-indazole-1-carboxylate | 65 - 78% |
| 4 | Thiophene-3-boronic acid | tert-Butyl 5-fluoro-3-(thiophen-3-yl)-1H-indazole-1-carboxylate | 60 - 75% |
Yields are based on isolated product after purification and are representative. Actual results may vary.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed system.3. Poor quality or wet reagents/solvents. | 1. Use a fresh bottle of catalyst or a pre-catalyst like Pd(dppf)Cl₂.[15]2. Ensure thorough sparging with inert gas for at least 15 minutes.3. Use anhydrous solvents and dry the base (e.g., bake in an oven). |
| Debromination of Starting Material | 1. The rate of cross-coupling is slow compared to the side reaction.2. Presence of hydride sources. | 1. Switch to a more active catalyst system (e.g., Pd₂(dba)₃ with SPhos or XPhos) to accelerate the desired reaction.[3][6]2. Ensure solvents are peroxide-free. Lowering the temperature may help. |
| Protodeborylation of Boronic Acid | 1. Boronic acids can be unstable, especially at high temperatures or with extended reaction times.[3] | 1. Use the corresponding boronic acid pinacol ester, which is significantly more stable.2. Use a slight excess (1.3-1.5 eq) of the boronic acid.3. Minimize reaction time by monitoring closely. |
| Formation of Homocoupled Byproduct (R²-R²) | 1. Oxygen contamination can lead to oxidative homocoupling of the boronic acid. | 1. Improve the degassing procedure and maintain a strict inert atmosphere throughout the setup and reaction. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2004(15), 2419-2456.
- Mohan, D., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 868, 49-56.
- Shaikh, R. P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5262-5297.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 10178-10183.
- Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(7), 488-492.
- Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Li, Y., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by TbPo-Pd(II) Catalyst. ChemistrySelect, 3(32), 9295-9301.
- Thompson, A. D., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3045-3052.
- Musso, L., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(5), 1086-1094.
- Wang, Y., et al. (2021). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect, 6(4), 633-637.
- Taddei, M., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4583-4595.
- Garcı́a-Álvarez, R., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821.
-
Acta Crystallographica Section E. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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International Union of Crystallography. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Palombi, L., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14(18), 4301-4309.
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
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Application Notes & Protocols: Buchwald-Hartwig Amination of 3-Bromo-Indazole Carboxylates
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Functionalized Indazoles
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] N-substituted indazoles, in particular, are integral to drugs developed for oncology (e.g., Pazopanib, Niraparib), inflammation (Benzydamine), and antiemetic therapy (Granisetron).[3][4] The precise installation of nitrogen-based substituents onto the indazole core is therefore a critical transformation in the synthesis of novel pharmaceutical candidates.
Traditional methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic nature of the substrates.[5][6] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field. It provides a highly versatile and general method for constructing C(sp²)–N bonds under relatively mild conditions, demonstrating broad functional group tolerance and substrate scope.[5][7]
This guide provides a detailed technical overview and field-proven protocols for the Buchwald-Hartwig amination of 3-bromo-indazole carboxylates. These substrates are valuable building blocks, and their successful functionalization is a key step in many drug discovery programs. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind procedural choices, offer detailed experimental workflows, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[5][8] The key steps are outlined below.
-
Active Catalyst Formation: The cycle begins with a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or is introduced as a stable Pd(0) complex such as Pd₂(dba)₃.[6][9] Modern, well-defined "precatalysts" (e.g., G4-Pd precatalysts) are designed to controllably release the active LPd(0) species, improving reaction reproducibility.
-
Oxidative Addition: The active LPd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the 3-bromo-indazole carboxylate. This is often the rate-determining step of the cycle.[10] This step forms a four-coordinate Pd(II) complex. The choice of ligand is critical here; bulky, electron-rich phosphine ligands (discussed below) accelerate this step.
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) then deprotonates the coordinated amine to form a palladium-amido complex.[5][11]
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the N-arylated indazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][12] This step is also heavily influenced by the ligand, with sterically hindered ligands promoting the desired elimination pathway.
A competitive side reaction is β-hydride elimination, which can lead to a hydrodehalogenated indazole byproduct.[7][12] Careful selection of the ligand and reaction conditions is crucial to minimize this pathway.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Components: A Guide to Reagent Selection
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a challenging substrate class like heteroaryl halides, this selection is particularly critical.[13]
| Component | Recommended Reagents | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂, various Pd-precatalysts (e.g., XPhos Pd G3/G4) | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) state.[9] Pd(0) sources like Pd₂(dba)₃ are often used. Modern precatalysts offer improved air stability and generate the active L-Pd(0) species more reliably, leading to more consistent results.[9][14] |
| Ligand | Biaryl Monophosphines: XPhos, RuPhos, BrettPhos, t-BuXPhos | These ligands are the cornerstone of modern Buchwald-Hartwig chemistry. Their steric bulk and electron-donating properties are essential. Steric Bulk: Promotes the desired three-coordinate intermediate and accelerates reductive elimination while inhibiting catalyst decomposition.[5][13] Electron-Rich Nature: Facilitates the rate-limiting oxidative addition step. For heteroaryl halides like 3-bromo-indazoles, these bulky ligands are often required for high yields.[13][15] |
| Base | Alkoxides: NaOtBu, KOtBu, LHMDSCarbonates: K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide range of amines.[9] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[8][11] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Solvents must be anhydrous and deoxygenated to prevent catalyst deactivation. Toluene is a common choice due to its high boiling point and ability to azeotropically remove traces of water. Dioxane is also widely used, but its potential to form peroxides and its environmental impact are concerns.[6] The choice often depends on the required reaction temperature and the solubility of the reagents. |
Detailed Experimental Protocol: Amination of Methyl 3-bromo-1H-indazole-5-carboxylate
This protocol provides a robust starting point for the amination of a representative 3-bromo-indazole carboxylate with a primary amine. All operations should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques) as the catalyst system is sensitive to air and moisture.
Materials and Equipment:
-
Methyl 3-bromo-1H-indazole-5-carboxylate
-
Amine (e.g., Aniline, 1.1 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed Toluene
-
Oven-dried Schlenk flask or vial with a magnetic stir bar
-
Septa, needles, and inert gas line (if not in a glovebox)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (In Glovebox):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 3-bromo-1H-indazole-5-carboxylate (1.0 eq.), sodium tert-butoxide (1.4 eq.), XPhos ligand (4 mol%), and XPhos Pd G3 precatalyst (2 mol%).
-
Seal the flask. If not using a glovebox, evacuate and backfill the flask with inert gas three times.
-
-
Reagent Addition:
-
Through the septum, add the amine (1.1 eq.) via syringe.
-
Add anhydrous, degassed toluene to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The rate of agitation can be important, especially with heterogeneous bases.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated indazole product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. These reactions can be sensitive, and identifying the root cause of a problem is key to solving it.[16][17]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure.2. Poor quality or wet solvent/reagents.3. Inappropriate catalyst/ligand system for the specific substrate.4. Insufficient temperature. | 1. Ensure strictly inert and anhydrous conditions. Use a fresh bottle of solvent and a new batch of catalyst. Consider using a well-defined precatalyst.2. Dry reagents thoroughly. Use anhydrous, degassed solvents.3. Screen a panel of bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and different palladium sources.4. Increase the reaction temperature in increments of 10 °C. |
| Hydrodehalogenation | 1. Presence of water in the reaction.2. The ligand system favors β-hydride elimination over reductive elimination.3. Reaction temperature is too high. | 1. Rigorously dry all reagents and solvents.2. Switch to a more sterically hindered ligand (e.g., from XPhos to t-BuXPhos) which can accelerate reductive elimination.3. Attempt the reaction at a lower temperature for a longer duration. |
| Side Product Formation | 1. Catalyst decomposition at high temperatures.2. The amine or indazole substrate is unstable to the strong base or high temperature. | 1. Lower the catalyst loading or reaction temperature.2. Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃) and a lower boiling point solvent if possible.3. Protect sensitive functional groups on the substrates if necessary. |
| Inconsistent Yields | 1. Inconsistent quality of reagents (especially the base).2. Inefficient stirring, leading to poor mixing of heterogeneous components.3. Variable levels of oxygen or moisture in the reaction setup. | 1. Use a high-purity base from a reliable supplier; store it properly in a desiccator or glovebox.2. Ensure vigorous and consistent magnetic stirring throughout the reaction.3. Standardize inert atmosphere techniques; use of a glovebox is preferred for highest reproducibility. |
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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Semantic Scholar. [Novel access to indazoles based on palladium-catalyzed amination chemistry]. [Link]
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ACS Publications. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ACS Publications. Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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ACS Publications. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]
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Organic Chemistry Portal. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. [Link]
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ACS Publications. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. [Link]
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International Union of Crystallography. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
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National Institutes of Health. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
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ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
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Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
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Semantic Scholar. Buchwald–Hartwig reaction: an update. [Link]
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ResearchGate. Synthesis of N‐arylated and 1,3‐biarylated indazoles. [Link]
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Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
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ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
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National Institutes of Health. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
ResearchGate. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
National Institutes of Health. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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ResearchGate. Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]
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YouTube. The Buchwald-Hartwig Amination Reaction. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Introduction: The Strategic Importance of Indazole Functionalization
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique bicyclic structure, composed of fused benzene and pyrazole rings, provides a versatile template for designing molecules that interact with a wide range of biological targets.[1] The ability to selectively functionalize the indazole ring at various positions is therefore of paramount importance in drug discovery and development, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Among the most powerful and versatile methods for achieving this functionalization are palladium-catalyzed cross-coupling reactions. These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[2]
This guide focuses on a key building block in modern medicinal chemistry: tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (1) . This substrate is particularly valuable due to the presence of three key features:
-
A Bromo Group at the 3-Position: This serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.
-
A Fluoro Group at the 5-Position: The incorporation of fluorine into drug candidates is a widely used strategy to modulate their metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the indazole ring.
-
A tert-Butoxycarbonyl (Boc) Protecting Group at the N-1 Position: The Boc group serves to protect the indazole nitrogen during the coupling reaction, preventing side reactions and directing the regioselectivity of the transformation. However, its lability under certain conditions must be considered.
This document provides detailed application notes and protocols for three key palladium-catalyzed cross-coupling reactions of This compound (1) : the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkyne moieties. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental choices.
Understanding the Reactivity of the Substrate
The reactivity of This compound (1) in palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors.
-
The C-Br Bond: The carbon-bromine bond at the 3-position is the reactive site for oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step in the catalytic cycle.
-
The 5-Fluoro Substituent: The electron-withdrawing fluorine atom can influence the rate of oxidative addition. Generally, electron-withdrawing groups on the aryl halide can accelerate this step. However, the overall electronic nature of the indazole ring system must be considered.
-
The N-Boc Protecting Group: The bulky tert-butoxycarbonyl group at the N-1 position provides steric hindrance around the 2-position, which can influence the choice of ligands for the palladium catalyst. It also protects the N-H proton, which could otherwise interfere with the reaction, particularly in the presence of strong bases. It's worth noting that the Boc group can be labile under certain thermal or basic conditions, which could lead to in-situ deprotection.[3][4]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound.[5]
Scientific Rationale
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. For a substrate like 1 , a palladium(0) source is required, which can be generated in situ from a palladium(II) precatalyst. The ligand choice is crucial to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective for coupling with sterically hindered or electronically challenging substrates. The base plays a vital role in activating the organoboron species and facilitating the transmetalation step. An aqueous mixture of a polar aprotic solvent is commonly used to dissolve both the organic and inorganic reagents.
Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
| Reagent | CAS Number | MW | Amount | Equivalents |
| This compound (1) | 885271-57-8 | 329.16 | 100 mg | 1.0 |
| Arylboronic acid | Varies | Varies | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 17.5 mg | 0.05 |
| Sodium carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 64 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 3 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry reaction vial, add this compound (1) (100 mg, 0.304 mmol), the desired arylboronic acid (0.365 mmol), and Pd(PPh₃)₄ (17.5 mg, 0.015 mmol).
-
Add sodium carbonate (64 mg, 0.608 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
-
Low Yield: Increase the reaction temperature to 100-110 °C. Consider using a different palladium catalyst/ligand system, such as PdCl₂(dppf) or a more electron-rich and bulky phosphine ligand like SPhos or XPhos. Ensure all solvents are thoroughly degassed.
-
Deprotection of Boc Group: If significant deprotection is observed, consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and a lower reaction temperature. Microwave irradiation has been reported to sometimes promote concomitant deprotection.[4]
-
Homocoupling of Boronic Acid: Ensure the reaction is performed under strictly anaerobic conditions.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[2][6]
Scientific Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For sterically demanding substrates or less nucleophilic amines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote efficient oxidative addition and reductive elimination. A strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine and generate the active amido species.
Catalytic Cycle```dot
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol
| Reagent | CAS Number | MW | Amount | Equivalents |
| This compound (1) | 885271-57-8 | 329.16 | 100 mg | 1.0 |
| Terminal alkyne | Varies | Varies | 1.2 mmol | 1.2 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 11 mg | 0.05 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 3 mg | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 0.13 mL | 3.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 3 mL | - |
Procedure:
-
To a dry reaction vial, add this compound (1) (100 mg, 0.304 mmol), PdCl₂(PPh₃)₂ (11 mg, 0.015 mmol), and copper(I) iodide (3 mg, 0.015 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous THF (3 mL), followed by triethylamine (0.13 mL, 0.912 mmol) and the terminal alkyne (0.365 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be required.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 5 mL) and brine (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting
-
Low Yield: Ensure the use of high-purity reagents and anhydrous, anaerobic conditions. The use of a different palladium source, such as Pd(PPh₃)₄, may be beneficial. If the reaction does not proceed at room temperature, gentle heating can be applied.
-
Glaser Coupling (Alkyne Homocoupling): This side reaction is promoted by oxygen. Ensure the reaction is set up under a strictly inert atmosphere.
-
Deprotection of Boc Group: The basic conditions of the Sonogashira reaction are generally mild enough to avoid significant Boc deprotection. However, if this is observed, consider using a different amine base such as diisopropylethylamine (DIPEA).
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized indazole derivatives. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer robust starting points for the exploration of this valuable chemical space. By understanding the underlying principles of these reactions and the specific reactivity of the substrate, researchers can effectively troubleshoot and optimize these transformations to accelerate the discovery and development of novel therapeutic agents.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])
-
Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])
-
Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction - ResearchGate. (URL: [Link])
-
Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. - ResearchGate. (URL: [Link])
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (URL: [Link])
-
Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (URL: [Link])
-
Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. (URL: [Link])
-
Scheme 2.9: Catalytic cycle for the Buchwald-Hartwig amination. 46-48 - ResearchGate. (URL: [Link])
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - MDPI. (URL: [Link])
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of... - ResearchGate. (URL: [Link])
-
The Sonogashira reaction structure | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism - MDPI. (URL: [Link])
-
Sonogashira Cross-Coupling - J&K Scientific LLC. (URL: [Link])
-
Sonogashira Coupling | NROChemistry. (URL: [Link])
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (URL: [Link])
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (URL: [Link])
-
Suzuki-Miyaura Coupling - Organic Synthesis. (URL: [Link])
-
Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Buchwald-Hartwig Amination Reaction - YouTube. (URL: [Link])
-
Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (URL: [Link])
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH. (URL: [Link])
-
New Routes to α-Arylated N-Boc Heterocycles. (URL: [Link])
-
N‐Boc‐Amides in Cross‐Coupling Reactions | Request PDF - ResearchGate. (URL: [Link])
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines | Request PDF - ResearchGate. (URL: [Link])
-
Advances in Cross-Coupling Reactions - MDPI. (URL: [Link])
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The Strategic Application of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate in the Development of Targeted Cancer Therapeutics
This guide provides an in-depth exploration of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8), a pivotal heterocyclic building block in contemporary cancer research.[1] We will delve into its synthetic utility, focusing on its application in the generation of potent kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification and the subsequent biological evaluation of its derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel anti-cancer agents.
Introduction: The Indazole Scaffold in Oncology
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous small-molecule drugs approved by the FDA for the treatment of cancer.[2][3] Its unique structural and electronic properties allow it to serve as an effective "hinge-binding" fragment, interacting with the ATP-binding pocket of various protein kinases.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, the development of kinase inhibitors has become a cornerstone of modern oncology.
This compound is a strategically designed synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen enhances its stability and solubility, facilitating controlled and high-yielding subsequent reactions.[6] The bromine atom at the 3-position and the fluorine atom at the 5-position offer orthogonal handles for chemical modification, allowing for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. The fluorine atom, in particular, can enhance binding affinity and improve metabolic stability.[7]
Core Synthetic Methodologies: Functionalization of the Indazole Scaffold
The bromine atom at the C-3 position of this compound is the primary site for introducing molecular diversity. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are favored for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[8]
Catalytic Cycles of Key Cross-Coupling Reactions
Caption: Catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a boronic acid or ester to introduce aryl or heteroaryl substituents.
Rationale: The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds.[9] The choice of a palladium catalyst with a suitable phosphine ligand is crucial for achieving high yields. Pd(dppf)Cl₂ is often effective for bromo-indazoles as it is air-stable and provides good catalytic activity.[10][11] The base is required to activate the boronic acid for transmetalation.[9]
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Aryl/Heteroaryl boronic acid or ester | ≥95% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst grade | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercial Source |
| 1,4-Dioxane | Anhydrous | Commercial Source |
| Water | Degassed, deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Saturated Sodium Bicarbonate Solution | In-house | |
| Brine | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05-0.10 eq.) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the bromo-indazole is typically 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol provides a general method for the palladium-catalyzed amination of this compound with primary or secondary amines.
Rationale: The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, which are prevalent in many kinase inhibitors.[4][6] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos or RuPhos, is often critical for achieving high catalytic turnover and preventing β-hydride elimination.[12] A strong, non-nucleophilic base like sodium tert-butoxide is typically used to deprotonate the amine.[6]
Materials:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Primary or Secondary Amine | ≥95% | Commercial Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst grade | Commercial Source |
| 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | Ligand grade | Commercial Source |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercial Source |
| Toluene | Anhydrous | Commercial Source |
| Dichloromethane | ACS Grade | Commercial Source |
| Water, Brine | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq.), Xantphos (0.04-0.10 eq.), and sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of 0.1-0.2 M.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Case Study: Synthesis and Evaluation of a Polo-like Kinase 4 (PLK4) Inhibitor
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication.[10] Its overexpression is implicated in several cancers, making it an attractive therapeutic target.[3][10] Indazole-based compounds have been developed as potent and selective PLK4 inhibitors.[6][10][13] The following section outlines a plausible synthetic route and biological evaluation workflow for a hypothetical PLK4 inhibitor derived from our starting material.
Synthetic Workflow for a PLK4 Inhibitor
Caption: A plausible synthetic workflow for a PLK4 inhibitor.
Application Notes for Biological Evaluation
Once a library of compounds has been synthesized, a systematic biological evaluation is necessary to identify promising lead candidates.
Protocol 3: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescent tracer from the ATP-binding site of the kinase.
Rationale: This assay provides a direct measure of the compound's affinity for the target kinase (e.g., PLK4) and is essential for determining its potency (IC₅₀ value). The LanthaScreen™ format is a robust, high-throughput method.[13]
Materials:
| Reagent/Material |
| PLK4 Kinase (recombinant) |
| LanthaScreen™ Eu-anti-GST Antibody |
| Kinase Tracer 236 |
| 1x Kinase Buffer |
| Test Compounds (dissolved in DMSO) |
| 384-well plates |
| Plate reader capable of TR-FRET |
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these into the 1x kinase buffer.
-
Reagent Preparation: Prepare solutions of PLK4 kinase, Eu-anti-GST antibody, and Kinase Tracer 236 in 1x kinase buffer at the concentrations recommended by the manufacturer.
-
Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate.
-
Reaction Initiation: Add the kinase/antibody mixture to the wells, followed by the tracer.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Representative Data:
| Compound | PLK4 IC₅₀ (nM) |
| Positive Control (e.g., Centrinone) | 2.7[13] |
| Hypothetical Compound A | 5.2 |
| Hypothetical Compound B | 89.6 |
Protocol 4: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Rationale: The MTT assay is a fundamental method to assess the anti-proliferative effect of a compound on cancer cell lines.[14][15] It helps determine the concentration at which the compound inhibits cancer cell growth (GI₅₀ or IC₅₀).
Materials:
| Reagent/Material |
| Cancer Cell Line (e.g., MCF-7 breast cancer)[10] |
| Complete Culture Medium (e.g., DMEM + 10% FBS) |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) |
| Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl) |
| 96-well flat-bottom plates |
| Humidified Incubator (37°C, 5% CO₂) |
| Plate Reader (570 nm) |
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.
Protocol 5: Western Blotting for Target Engagement and Downstream Signaling
This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of target engagement and the effect on downstream signaling pathways.
Rationale: For a PLK4 inhibitor, western blotting can confirm that the compound inhibits the autophosphorylation of PLK4 in cells.[10][16] It can also be used to analyze the effects on downstream markers of the cell cycle and apoptosis, such as cleaved PARP or Caspase-3, to elucidate the mechanism of action.
PLK4 Signaling Pathway and Apoptosis Induction
Caption: Inhibition of PLK4 leads to mitotic defects and apoptosis.
Procedure (Brief):
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest (e.g., phospho-PLK4, total PLK4, cleaved Caspase-3, and a loading control like GAPDH or β-actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a high-value building block for the synthesis of novel kinase inhibitors in cancer research. Its strategic design allows for facile and diverse functionalization through robust cross-coupling reactions. The protocols and application notes provided herein offer a comprehensive framework for researchers to utilize this scaffold in their drug discovery programs, from initial synthesis to detailed biological characterization. By understanding the causality behind the experimental choices and employing these self-validating protocols, scientists can efficiently advance the development of the next generation of targeted cancer therapies.
References
-
P&S Chemicals. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Liu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available from: [Link]
-
Fan, C., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]
-
Babu, B., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available from: [Link]
-
Fan, C., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
The Royal Society of Chemistry. Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors - Supplementary Information. Available from: [Link]
-
Ferguson, F. M., & Gray, N. S. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]
-
Zhang, M., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]
-
Liu, Y., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]
-
Mason, J. M., et al. (2014). Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Song, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Gaware, R. S., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]
-
Gellis, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]
-
Ali, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available from: [Link]
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- 14. BRPI0720589A2 - INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS, INDAZOLE DERIVATIVES AS CANCER TREATMENT KINASE INHIBITORS - Google Patents [patents.google.com]
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Application Notes and Protocols: Strategic Use of Boc Protection in the Synthesis of 3-Bromo-5-fluoro-1H-indazole Derivatives
Introduction: The Significance of 3-Bromo-5-fluoro-1H-indazole in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Specifically, substituted indazoles, such as 3-bromo-5-fluoro-1H-indazole, are pivotal intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology.[1][2] The strategic placement of the bromine atom at the 3-position and a fluorine atom at the 5-position provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions and other transformations.
To effectively utilize this valuable building block in multi-step syntheses, transient protection of the indazole nitrogen is often a critical maneuver. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines and N-heterocycles due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4] This application note provides a comprehensive guide to the Boc protection and subsequent deprotection of 3-bromo-5-fluoro-1H-indazole, offering detailed protocols, mechanistic insights, and expert commentary to ensure successful implementation in a research and drug development setting.
Part I: Boc Protection of 3-Bromo-5-fluoro-1H-indazole
The introduction of the Boc group onto the indazole nitrogen serves to modulate its reactivity, preventing unwanted side reactions during subsequent synthetic steps. The choice of reaction conditions is crucial to achieve high yields and avoid potential pitfalls.
Mechanistic Rationale for Boc Protection
The Boc protection of 3-bromo-5-fluoro-1H-indazole proceeds via a nucleophilic attack of the indazole nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4] The reaction is typically facilitated by a base, which serves to deprotonate the indazole, thereby increasing its nucleophilicity. 4-(Dimethylamino)pyridine (DMAP) is often employed as a catalyst. DMAP functions by first reacting with Boc₂O to form a more reactive N-Boc-pyridinium intermediate, which is then more susceptible to attack by the indazole nitrogen.[5][6] The subsequent collapse of the tetrahedral intermediate liberates the Boc-protected indazole, regenerates the DMAP catalyst, and produces tert-butanol and carbon dioxide as byproducts.[5]
Experimental Protocol: Boc Protection
This protocol is adapted from established procedures for the Boc protection of similar heterocyclic systems.
Materials:
-
3-bromo-5-fluoro-1H-indazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-Boc-3-bromo-5-fluoro-1H-indazole as a solid.
| Reagent/Parameter | Stoichiometry/Value | Rationale |
| 3-bromo-5-fluoro-1H-indazole | 1.0 eq | Starting material |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 eq | Boc source; slight excess ensures complete reaction. |
| Triethylamine (TEA) | 1.2 eq | Base to deprotonate the indazole, enhancing nucleophilicity. |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 eq | Catalyst to activate Boc₂O and accelerate the reaction.[5][6] |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves reactants and is unreactive. |
| Temperature | Room Temperature | Mild conditions sufficient for the reaction to proceed efficiently. |
| Reaction Time | 2-4 hours | Typical duration; should be monitored by TLC or LC-MS. |
| Work-up | Aqueous NaHCO₃ wash | Neutralizes any remaining acidic species. |
| Purification | Flash Chromatography | To isolate the pure product from residual reagents and byproducts. |
Workflow for Boc Protection of 3-bromo-5-fluoro-1H-indazole
Caption: Workflow for the Boc protection of 3-bromo-5-fluoro-1H-indazole.
Part II: Boc Deprotection of 1-Boc-3-bromo-5-fluoro-1H-indazole
The removal of the Boc group is a critical step to unmask the indazole nitrogen, allowing for subsequent reactions at this position or to yield the final target molecule. Acid-catalyzed deprotection is the most common and efficient method for cleaving the Boc group.[3]
Mechanistic Rationale for Boc Deprotection
The acid-catalyzed deprotection of a Boc-protected amine or N-heterocycle is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[7] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid is unstable and readily undergoes decarboxylation to release carbon dioxide and the free indazole.[7] The liberated tert-butyl cation can be quenched by a nucleophilic scavenger or can eliminate a proton to form isobutylene gas.[7]
Experimental Protocol: Boc Deprotection
This protocol outlines a standard and reliable method for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
1-Boc-3-bromo-5-fluoro-1H-indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the 1-Boc-3-bromo-5-fluoro-1H-indazole (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. The amount of TFA can be adjusted depending on the scale and substrate. A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the solution by washing with saturated aqueous NaHCO₃ solution until the cessation of gas evolution.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected 3-bromo-5-fluoro-1H-indazole.
-
The product can be further purified by recrystallization or column chromatography if necessary.
| Reagent/Parameter | Stoichiometry/Value | Rationale |
| 1-Boc-3-bromo-5-fluoro-1H-indazole | 1.0 eq | Starting material |
| Trifluoroacetic acid (TFA) | 5-10 eq or as a co-solvent | Strong acid to catalyze the cleavage of the Boc group.[3][7] |
| Solvent | Dichloromethane (DCM) | Aprotic solvent that is stable to strong acids. |
| Temperature | 0 °C to Room Temperature | Initial cooling helps to control any potential exotherm. |
| Reaction Time | 1-3 hours | Typically sufficient for complete deprotection. |
| Work-up | Aqueous NaHCO₃ wash | To neutralize the excess TFA and isolate the free base. |
| Purification | Recrystallization/Chromatography | As needed to obtain a highly pure product. |
Workflow for Boc Deprotection of 1-Boc-3-bromo-5-fluoro-1H-indazole
Caption: Workflow for the Boc deprotection of 1-Boc-3-bromo-5-fluoro-1H-indazole.
Conclusion
The strategic application of Boc protection and deprotection is a fundamental tactic in the synthetic chemist's arsenal, particularly in the context of drug discovery programs centered on N-heterocyclic scaffolds. The protocols and mechanistic insights provided herein for 3-bromo-5-fluoro-1H-indazole offer a reliable and reproducible guide for researchers and drug development professionals. Mastery of these techniques is essential for the efficient and successful synthesis of novel indazole-based drug candidates.
References
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George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24555–24562. [Link]
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Manas Petro Chem. (n.d.). 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai. Retrieved from [Link]
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Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-indazole. PubChem. Retrieved from [Link]
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ACS Publications. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6039–6046. [Link]
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YouTube. (2021, September 1). Adding Boc Group Mechanism. [Video]. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
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Application Notes and Protocols for the Functionalization of the Indazole Core
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone of medicinal chemistry.[1][2][3] Its unique structural features, including the presence of two nitrogen atoms and multiple sites for substitution, allow for the fine-tuning of physicochemical properties and biological activity.[2] Consequently, indazole derivatives are integral components of numerous therapeutic agents spanning a wide range of applications, from oncology (e.g., Niraparib, a PARP inhibitor) to anti-inflammatory and anti-HIV treatments.[2][4]
The strategic functionalization of the indazole core is paramount in the drug discovery process, enabling the exploration of chemical space and the optimization of lead compounds. This guide provides a comprehensive overview of key experimental procedures for the targeted modification of the indazole scaffold, with a focus on scientifically robust and field-proven protocols for N-functionalization and C3-functionalization.
Diagram: Key Functionalization Sites of the Indazole Core
Caption: Major sites for the functionalization of the indazole scaffold.
I. N-Functionalization of the Indazole Core: Regioselective Strategies
A primary challenge in indazole chemistry is controlling the regioselectivity of substitution at the N1 and N2 positions.[5][6] The outcome of N-alkylation or N-arylation is highly dependent on the reaction conditions, with thermodynamic and kinetic factors playing a crucial role.[5][6]
A. Regioselective N-Alkylation
The choice of base and solvent system is critical for directing alkylation to either the N1 or N2 position. Generally, conditions that allow for equilibration favor the thermodynamically more stable N1-substituted product, while kinetically controlled reactions often yield the N2 isomer.[6]
Protocol 1: Selective N1-Alkylation under Thermodynamic Control
This protocol leverages a strong base in a polar aprotic solvent to favor the formation of the more stable N1-alkylated indazole.
-
Rationale: The use of a strong base like sodium hydride (NaH) in a solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation of the indazole.[6] The resulting indazolide anion exists in equilibrium, and under these conditions, the reaction proceeds to the thermodynamically favored N1-substituted product.[5][6]
Experimental Workflow:
Caption: Workflow for the selective N1-alkylation of indazoles.
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the desired 1H-indazole (1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (a concentration of 0.1-0.2 M is typical).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in portions. Allow the reaction to stir at 0°C for 30 minutes.
-
Add the alkyl halide (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight, or heat as necessary, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N1-alkylated indazole.[6]
B. N-Arylation via Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical and robust method for the formation of N-aryl bonds.[7][8][9] Modern protocols have been developed to improve the reaction's scope and mildness.
Protocol 2: Copper-Catalyzed N-Arylation of Indazoles
This protocol utilizes a copper(I) iodide catalyst with a diamine ligand to facilitate the coupling of indazoles with aryl halides.
-
Rationale: Copper(I) iodide serves as the active catalyst, while a ligand such as 1,10-phenanthroline or a diamine enhances the solubility and reactivity of the copper species, enabling the reaction to proceed under milder conditions than traditional Ullmann reactions.[10][11][12] The choice of base is also crucial for efficient deprotonation of the indazole.
Experimental Workflow:
Caption: Workflow for the copper-catalyzed N-arylation of indazoles.
Step-by-Step Protocol:
-
To a dry Schlenk tube, add 1H-indazole (1.2 equiv), the aryl iodide or bromide (1.0 equiv), copper(I) iodide (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., nitrogen).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 120°C for 12-48 hours, monitoring by TLC.[10]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with a saturated aqueous NaCl solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-arylated indazole.[10][11]
Table 1: Comparison of N-Functionalization Methods
| Method | Position | Key Reagents | Typical Solvent | Temperature | Advantages |
| N1-Alkylation | N1 | NaH, Alkyl Halide | DMF, THF | 0°C to RT | High regioselectivity for N1, good yields.[6] |
| Ullmann N-Arylation | N1/N2 mix (often N1 favored) | CuI, Ligand, Base | DMF, Toluene | 100-120°C | Broad substrate scope, tolerates various functional groups.[7][11] |
II. C3-Functionalization of the Indazole Core
The C3 position of the indazole ring is a key site for modification to modulate biological activity.[3][13] Direct C-H functionalization and halogenation followed by cross-coupling are two powerful strategies for introducing diverse substituents at this position.
A. Palladium-Catalyzed Direct C3-Arylation
Direct C-H activation has emerged as an atom-economical and efficient method for forming C-C bonds, avoiding the need for pre-functionalization of the indazole core.[14][15]
Protocol 3: Direct C3-Arylation of 1H-Indazoles
This protocol employs a palladium catalyst for the direct coupling of N-substituted indazoles with aryl halides.
-
Rationale: A palladium(II) catalyst, such as Pd(OAc)₂, in the presence of a phosphine ligand and a base, can facilitate the direct activation of the C3-H bond of the indazole.[14][16] The reaction proceeds via a concerted metalation-deprotonation mechanism, followed by reductive elimination to form the C3-arylated product. The use of an N-substituted indazole is often necessary to prevent competing N-arylation.
Experimental Workflow:
Caption: Workflow for the palladium-catalyzed direct C3-arylation of indazoles.
Step-by-Step Protocol:
-
In a sealed tube, combine the N-substituted indazole (e.g., 1-methyl-1H-indazole, 1.0 equiv), aryl iodide (3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (PPh₃, 0.1 equiv), and silver carbonate (Ag₂CO₃, 1.5 equiv).[14]
-
Add distilled water (to achieve a concentration of ~0.1 M of the indazole).
-
Degas the mixture for several minutes and then seal the tube.
-
Heat the reaction mixture at 100°C for 24 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the C3-arylated indazole.[14]
B. C3-Halogenation and Subsequent Cross-Coupling
A two-step approach involving initial halogenation at the C3 position followed by a transition metal-catalyzed cross-coupling reaction is a versatile strategy for introducing a wide array of substituents.[13]
Protocol 4: C3-Iodination of 1H-Indazole
This protocol describes the regioselective iodination of the indazole core at the C3 position.
-
Rationale: The reaction of indazole with molecular iodine in the presence of a base like potassium hydroxide (KOH) in a polar solvent such as DMF leads to the regioselective formation of 3-iodoindazole.[3][13] The resulting 3-iodoindazole is a versatile intermediate for subsequent cross-coupling reactions.
Step-by-Step Protocol:
-
Dissolve 1H-indazole (1.0 equiv) in DMF.
-
Add potassium hydroxide (KOH, 2.0 equiv) and stir for 15 minutes.
-
Add a solution of iodine (I₂, 1.2 equiv) in DMF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-iodo-1H-indazole, which can often be used in the next step without further purification.[3]
Protocol 5: Suzuki-Miyaura Cross-Coupling of 3-Iodoindazole
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 3-iodoindazole with an arylboronic acid.
-
Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction.[3] A palladium catalyst, such as PdCl₂(dppf), facilitates the coupling between the 3-iodoindazole and the organoboronic acid in the presence of a base. Prior protection of the N-H group (e.g., as a Boc-protected derivative) is often required for efficient coupling.[3]
Step-by-Step Protocol:
-
Protect the N-H of 3-iodo-1H-indazole with a suitable protecting group (e.g., Boc anhydride).
-
To a reaction vessel, add the N-protected 3-iodoindazole (1.0 equiv), the arylboronic acid (1.5 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere at 80-100°C until the reaction is complete (monitor by TLC).
-
After cooling, dilute with water and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Deprotect the N-protecting group if necessary to obtain the final C3-arylated indazole.
Table 2: Comparison of C3-Functionalization Strategies
| Strategy | Key Steps | Catalyst/Reagents | Advantages | Considerations |
| Direct C-H Arylation | One-step C-H activation and coupling | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Atom-economical, fewer synthetic steps.[14][15] | Often requires N-substitution, can have regioselectivity issues. |
| Halogenation & Cross-Coupling | Two steps: Halogenation then coupling | I₂, KOH; then Pd catalyst, boronic acid, base | Versatile, allows for a wide range of substituents via different cross-coupling reactions.[3][13] | Longer synthetic route, requires pre-functionalization. |
Conclusion
The functionalization of the indazole core is a rich and evolving field, driven by the scaffold's importance in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to selectively modify the indazole ring at the key N1, N2, and C3 positions. The choice of methodology—be it regioselective N-alkylation, copper-catalyzed N-arylation, direct C-H activation, or a halogenation/cross-coupling sequence—will depend on the specific synthetic target and the desired complexity of the final molecule. Careful consideration of the reaction mechanisms and the influence of catalysts, reagents, and conditions, as detailed herein, is essential for achieving successful and reproducible outcomes in the synthesis of novel indazole derivatives.
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
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Yadav, J. S., & Reddy, B. V. S. (2018). C(sp2)–H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles. The Journal of Organic Chemistry. Retrieved from [Link]
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Various Authors. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Retrieved from [Link]
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El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Retrieved from [Link]
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Various Authors. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Wang, Z., et al. (n.d.). Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers. Retrieved from [Link]
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Li, B., et al. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Angewandte Chemie International Edition. Retrieved from [Link]
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Various Authors. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Retrieved from [Link]
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Various Authors. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. Retrieved from [Link]
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Various Authors. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
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Johnson, J. B., & Rovis, T. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society. Retrieved from [Link]
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Various Authors. (n.d.). C-H functionalization of 2H-indazole. ResearchGate. Retrieved from [Link]
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Sun, W., & Buchwald, S. L. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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Various Authors. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Retrieved from [Link]
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Pennetreau, P., et al. (2013). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Campeau, L.-C., et al. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters. Retrieved from [Link]
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Various Authors. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]
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Ghosh, S., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Chemistry–A European Journal. Retrieved from [Link]
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Various Authors. (n.d.). A mild and regioselective Ullmann reaction of indazoles with aryliodides in water. ResearchGate. Retrieved from [Link]
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Liu, W., et al. (n.d.). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science. Retrieved from [Link]
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Various Authors. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Retrieved from [Link]
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El Kazzouli, S., et al. (2020). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. ResearchGate. Retrieved from [Link]
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Catellani, M., et al. (2015). Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. University of Bristol Research Portal. Retrieved from [Link]
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Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Zhang, J., et al. (2006). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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The Strategic Utility of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate in Modern Pharmaceutical Synthesis
Introduction: The Privileged Indazole Scaffold
The 1H-indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] Its structural resemblance to indole allows it to act as a bioisostere, interacting with various biological targets.[2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the indazole ring is paramount for tuning its pharmacokinetic and pharmacodynamic properties. This guide focuses on a key intermediate, tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate , detailing its synthesis and application in the construction of complex pharmaceutical candidates.
Physicochemical Properties and Structural Data
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis. The data for this compound (CAS 885271-57-8) is summarized below.
| Property | Value | Source |
| CAS Number | 885271-57-8 | [4] |
| Molecular Formula | C₁₂H₁₂BrFN₂O₂ | [4] |
| Molecular Weight | 315.14 g/mol | [5] |
| Appearance | Pink to off-white solid | Chem-Impex[6] |
| Purity | ≥ 95% (HPLC) | Chem-Impex[6] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[6] |
The Rationale Behind the Molecular Architecture
The specific arrangement of functional groups in this compound is meticulously designed for synthetic utility and to influence the properties of the final drug molecule.
-
The 3-Bromo Group : This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, amine, or alkynyl moieties at a key position for modulating biological activity.[7]
-
The 5-Fluoro Group : The incorporation of fluorine is a well-established strategy in drug design. Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through favorable electrostatic and hydrophobic interactions.[3][8]
-
The 1-Boc Group : The tert-butoxycarbonyl (Boc) group on the N1 position of the indazole ring serves two critical functions. Firstly, it acts as a protecting group, preventing unwanted side reactions at the acidic N-H position during subsequent synthetic transformations. Secondly, it enhances the solubility of the intermediate in organic solvents, facilitating easier handling and purification. The Boc group can be reliably removed under acidic conditions when desired.[8][9]
Synthetic Workflow: From Precursor to Intermediate
The synthesis of this compound can be achieved through a logical, multi-step sequence starting from commercially available precursors. The workflow involves the formation of the core indazole ring, followed by regioselective bromination and N-protection.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-fluoro-1H-indazole (Intermediate)
This protocol is adapted from established methods for indazole synthesis and bromination.[10][11]
Step A: Synthesis of 5-fluoro-1H-indazole
A common route to the indazole core involves the reaction of a substituted aniline with a nitrite source followed by cyclization.
-
Reaction Setup : To a stirred solution of 4-fluoro-2-nitroaniline (1.0 equiv.) in a suitable solvent like acetic acid, slowly add a solution of sodium nitrite (1.1 equiv.) in water at 0-5 °C.
-
Diazotization : Stir the mixture at this temperature for 1 hour to form the diazonium salt.
-
Cyclization : Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C. The cyclization is often spontaneous upon warming. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Purification : Filter the solid, wash with water, and dry under vacuum. The crude 5-fluoro-1H-indazole can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step B: Bromination of 5-fluoro-1H-indazole
-
Reaction Setup : Dissolve 5-fluoro-1H-indazole (1.0 equiv.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a flask protected from light.
-
Brominating Agent : Slowly add N-bromosuccinimide (NBS) (1.05 equiv.) or a solution of bromine (1.05 equiv.) in the same solvent, maintaining the temperature at 0-10 °C.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up : Once the reaction is complete, pour the mixture into ice water. If NBS was used, quench any remaining reagent with a small amount of sodium thiosulfate solution.
-
Purification : Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 3-bromo-5-fluoro-1H-indazole.
Protocol 2: N-Boc Protection
This protocol is based on standard procedures for the Boc protection of indazoles.[8][9]
-
Reaction Setup : To a solution of 3-bromo-5-fluoro-1H-indazole (1.0 equiv.) in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
-
Reagent Addition : Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv.) portion-wise or as a solution in the same solvent.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up : Dilute the reaction mixture with DCM and wash successively with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Application Note: Suzuki-Miyaura Cross-Coupling
The 3-bromo position of the title intermediate is primed for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction. This allows for the efficient synthesis of 3-aryl or 3-heteroaryl indazoles, which are key structures in many targeted therapies, particularly kinase inhibitors.[12]
Protocol 3: Suzuki-Miyaura Coupling of the Intermediate with Phenylboronic Acid
This protocol is adapted from the procedure described by Loreto et al. for the coupling of bromoindazoles.
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.5 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.
-
Solvent Addition : Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir vigorously for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to yield tert-butyl 5-fluoro-3-phenyl-1H-indazole-1-carboxylate.
Expected Outcome:
This protocol typically provides good to excellent yields of the coupled product. The final Boc-protected 3-aryl-indazole can then be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free N-H indazole, which is often the final desired pharmacophore or a precursor for further N1 functionalization.
Conclusion
This compound is a high-value, strategically designed intermediate that provides an efficient entry point to a diverse range of functionalized indazole derivatives. The protocols and rationale presented herein demonstrate its utility as a robust building block for researchers and scientists in drug discovery. The strategic positioning of the bromo, fluoro, and Boc groups offers a powerful toolkit for the synthesis of novel compounds with potentially enhanced therapeutic properties, underscoring its importance in the development of next-generation pharmaceuticals.
References
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- Taylor & Francis. (2019). Indazole – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.
- Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 704–708. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8274737/]
- PubChem. (n.d.). tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/145711135]
- P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [URL: https://www.ps-chemicals.
- Chem-Impex. (n.d.). 1-Boc-3-bromo-5-fluoro-indazole. Retrieved from [URL: https://www.chemimpex.com/products/1-boc-3-bromo-5-fluoro-indazole-cas-885271-57-8]
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling with tert-Butyl 7-bromo-1H-indole-1-carboxylate. [URL: https://www.benchchem.
- BenchChem. (2025). Application Notes and Protocols: The Use of tert-Butyl 1H-imidazole-1-carboxylate in Cross-Coupling Reactions. [URL: https://www.benchchem.
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- ChemicalBook. (n.d.). 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved from [URL: https://www.chemicalbook.com/synthesis/243296-12-8.htm]
- ChemicalBook. (n.d.). tert-Butyl 3-bromo-7-chloro-5-fluoro-1H-indazole-1-carboxylate. Retrieved from [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB53174241.htm]
- Chemrio. (n.d.). tert-butyl 3-bromo-5-fluoroindazole-1-carboxylate. Retrieved from [https://www.chemrio.com/product/885271-57-8]
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4349-4363. [URL: https://www.mdpi.com/1420-3049/17/4/4349]
- BenchChem. (2025). A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential. [URL: https://www.benchchem.
- Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. Retrieved from [URL: https://patents.google.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from [URL: https://patents.google.
- George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10143. [URL: https://www.
- ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [URL: https://www.researchgate.
- El-Sabbagh, C. O., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2799. [URL: https://www.mdpi.com/1420-3049/28/6/2799]
- Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [https://www.organic-chemistry.org/namedreactions/indazole-synthesis.shtm]
- Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(6), 334-342. [URL: https://www.derpharmachemica.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives. [URL: https://www.benchchem.
- CymitQuimica. (n.d.). tert-Butyl 7-bromo-1H-indazole-1-carboxylate. Retrieved from [https://www.cymitquimica.
- ChemBK. (n.d.). tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Retrieved from [https://www.chembk.
- EvitaChem. (n.d.). Buy 4-(Oxazol-2-yl)phenol (EVT-1726766) | 68535-56-8. Retrieved from [https://www.evitachem.com/product/evt-1726766]
- Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [URL: https://www.semanticscholar.org/paper/A-Simple-and-Efficient-Green-Method-for-the-of-in-Moghaddam-Mohammadi/90f8457885b57f00d238f49826356775218d8935]
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- Shaikh, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00111a]
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Harnessing the Potential of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate for the Synthesis of Bioactive Molecules
An Application Note and Protocol Guide for Drug Discovery Professionals
Abstract
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] Its unique structure provides a versatile template for developing potent and selective modulators of various biological targets. This guide focuses on a key building block, tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate , and delineates detailed protocols for its transformation into diverse, potentially bioactive molecules. We will explore the strategic importance of its constituent parts—the Boc-protecting group, the fluoro-substituent, and the bromo-handle—and provide validated, step-by-step methodologies for its functionalization via palladium-catalyzed cross-coupling reactions, followed by the critical deprotection step.
The Strategic Value of the Starting Material
The utility of this compound (CAS 885271-57-8) stems from the specific roles of its chemical features, which offer a pre-packaged solution for controlled, sequential synthesis.[2][3]
-
1H-Indazole Core: A proven pharmacophore found in numerous FDA-approved drugs, offering a rigid bicyclic structure for interaction with biological targets.[4][5]
-
5-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and pKa.[6]
-
3-Bromo Group: This serves as the primary reactive site for introducing molecular diversity. Its position on the electron-rich indazole ring makes it an excellent substrate for a wide range of palladium-catalyzed cross-coupling reactions.[7][8]
-
1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the N1-position of the indazole ring, preventing unwanted side reactions during coupling and ensuring regiochemical control. It is stable under many coupling conditions and can be removed reliably in a subsequent step.[9][10]
Caption: Key functional components of the starting material.
Core Synthetic Pathways: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for functionalizing the C3-position of the indazole core.[11] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]
Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for synthesizing biaryl compounds, which are prevalent in kinase inhibitors and other targeted therapies. It involves the reaction of the bromo-indazole with an organoboron reagent (boronic acid or ester).[4][12]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for coupling bromoindazoles.[4]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Base, e.g., Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Degassed solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Reaction vessel (e.g., microwave vial or sealed tube), magnetic stirrer, inert gas supply (Argon or Nitrogen).
-
-
Procedure:
-
To the reaction vessel, add the bromo-indazole, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane and water solvent mixture via syringe.
-
Seal the vessel and place the mixture in a preheated oil bath at 100 °C (or heat in a microwave reactor).
-
Stir the reaction for 8-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
-
Work-up & Purification:
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pure 3-aryl-5-fluoro-indazole derivative.
-
| Parameter | Condition/Reagent | Rationale / E-E-A-T Insight |
| Catalyst | Pd(dppf)Cl₂ | The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the palladium center, leading to high catalytic efficiency for aryl bromides.[4] |
| Base | K₂CO₃ or Na₂CO₃ | The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species that can transfer its organic group to the palladium center.[11] |
| Solvent | Dioxane/Water | The aqueous mixture aids in dissolving the inorganic base and the boronic acid, facilitating the reaction. Dioxane is an excellent solvent for the organic components. |
| Atmosphere | Inert (Ar or N₂) | Prevents the oxidation and deactivation of the Pd(0) active catalyst, which is sensitive to oxygen, especially at elevated temperatures. |
Buchwald-Hartwig Amination: For C(sp²)–N Bond Formation
This reaction is indispensable for synthesizing N-aryl and N-heteroaryl compounds, which are key components of many pharmaceuticals. It couples the bromo-indazole with a primary or secondary amine.[11][13]
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (0.02 equiv)
-
Phosphine Ligand (e.g., Xantphos or RuPhos) (0.04 equiv)
-
Strong, non-nucleophilic base, e.g., Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the bromo-indazole, amine (if solid), base, palladium precatalyst, and ligand to a dry reaction vessel.
-
Evacuate and backfill with inert gas (3 cycles).
-
Add the anhydrous, degassed solvent, followed by the amine (if liquid).
-
Seal the vessel and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature.
-
-
Work-up & Purification:
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling: For C(sp²)–C(sp) Bond Formation
The Sonogashira coupling introduces an alkynyl moiety, a highly versatile functional group that can be further modified or act as a rigid linker in a final bioactive compound.[8][14]
Detailed Protocol: Copper-Free Sonogashira Coupling
Modern copper-free conditions are often preferred to avoid issues with acetylene homocoupling and simplify purification.[14]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.05 equiv)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
-
Procedure:
-
To a reaction vessel, add the bromo-indazole and the palladium catalyst.
-
Evacuate and backfill with inert gas (3 cycles).
-
Add the degassed amine solvent, followed by the terminal alkyne.
-
Stir the reaction at a temperature ranging from room temperature to 70 °C, depending on the reactivity of the substrates.[8]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 4-16 hours.
-
-
Work-up & Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
The Final Step: N-Boc Deprotection
Once the C3-position is functionalized, the Boc group must be removed to yield the final N-H indazole. The N-H proton is often a critical hydrogen bond donor for biological activity.
Sources
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- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
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- 11. benchchem.com [benchchem.com]
- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. atlanchimpharma.com [atlanchimpharma.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Welcome to the dedicated technical support guide for the column chromatography purification of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions, ensuring you can navigate the complexities of this specific separation with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor separation between my target compound and impurities?
A1: The most frequent issue is an improperly selected mobile phase. The polarity of the solvent system is critical for achieving differential migration of components on the silica gel. For this compound, which is a moderately polar compound, a common mistake is using a solvent system that is either too polar or not polar enough.
-
If the solvent system is too polar (e.g., high ethyl acetate concentration): Both your target compound and impurities will travel quickly up the column, resulting in low resolution and co-elution. You will observe high Rf values for all spots on your TLC plate.
-
If the solvent system is not polar enough (e.g., high heptane concentration): The compounds will have very low mobility and may not move significantly from the baseline, leading to long elution times and broad peaks.
Expert Recommendation: Always perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system before proceeding with column chromatography. A good starting point for this compound is a mixture of heptane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.
Troubleshooting Guide
Scenario 1: The compound is not eluting from the column.
Problem: You have loaded your crude product onto the column, but even after running a significant volume of the mobile phase, your target compound is not coming off the column.
Possible Causes and Solutions:
-
Incorrect Mobile Phase: The selected solvent system is likely not polar enough to move the compound through the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a heptane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For example, if you started with 10% ethyl acetate in heptane, try increasing it to 15% or 20%. Monitor the elution using TLC.
-
-
Compound Crashing Out: Your compound may have precipitated at the top of the column, especially if it was loaded in a solvent in which it is not very soluble and that solvent is not miscible with the mobile phase.
-
Solution: Ensure the compound is fully dissolved in a minimal amount of a suitable solvent before loading. It is often best to dissolve the crude material in the mobile phase itself or a slightly stronger solvent, and then adsorb it onto a small amount of silica gel before dry loading.
-
Scenario 2: The separation is poor, and fractions are contaminated.
Problem: You are collecting fractions, but TLC analysis shows that your target compound is co-eluting with one or more impurities.
Possible Causes and Solutions:
-
Column Overloading: You may have loaded too much crude material onto the column for its size. This leads to broad bands that overlap.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel used. For a difficult separation, this may need to be reduced to 0.5%.
-
-
Improper Column Packing: If the column is not packed uniformly, channels can form, leading to uneven solvent flow and poor separation.
-
Solution: Ensure your silica gel is packed as a uniform slurry. Gently tap the column as you pack to settle the silica and remove any air bubbles. A level layer of sand on top of the silica bed will help to prevent disruption when adding the solvent.
-
-
Inappropriate Solvent System: The chosen mobile phase may not have the required selectivity to resolve your compound from a specific impurity.
-
Solution: Re-evaluate your TLC analysis. You may need to try a different solvent system altogether. For example, adding a small amount of a third solvent like dichloromethane can sometimes alter the selectivity and improve separation.
-
Scenario 3: The yield is very low after purification.
Problem: After combining and evaporating the pure fractions, the amount of recovered product is significantly lower than expected.
Possible Causes and Solutions:
-
Compound Degradation on Silica: Some compounds, particularly those with acid-sensitive functional groups, can degrade on the acidic surface of silica gel. The Boc-protecting group on your indazole can be labile under acidic conditions.
-
Solution: Consider deactivating the silica gel by treating it with a base, such as triethylamine. This can be done by adding a small percentage (e.g., 1%) of triethylamine to your mobile phase. Alternatively, you can use a different stationary phase, such as neutral alumina.
-
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel.
-
Solution: If you suspect strong adsorption, you can try to wash the column with a very polar solvent, such as methanol or a mixture of dichloromethane and methanol, after you have finished your primary elution. This may help to recover any remaining product.
-
-
Incomplete Elution: You may have stopped collecting fractions too early, leaving some of your product on the column.
-
Solution: Always continue to collect and analyze fractions until you are certain that all of your target compound has eluted. This can be confirmed by TLC analysis of the last few fractions collected.
-
Experimental Protocol: Column Chromatography of this compound
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in heptane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.
-
Add a thin layer of sand to the top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to begin the elution process.
-
Collect fractions of a consistent volume.
-
Monitor the elution by performing TLC analysis on the collected fractions.
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Heptane/Ethyl Acetate Gradient |
| Initial Mobile Phase | 5-10% Ethyl Acetate in Heptane |
| Final Mobile Phase | 20-30% Ethyl Acetate in Hep |
| Target Rf on TLC | 0.2 - 0.3 |
| Loading Capacity | 1-2 g crude per 100 g silica |
Workflow Diagram
Caption: Column Chromatography Workflow for Purification.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Introduction to Modern Liquid Chromatography, 3rd Edition. (2010). Wiley. [Link]
-
Purification of Laboratory Chemicals, 8th Edition. (2017). Butterworth-Heinemann. [Link]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Bromoindazoles
From the Desk of the Senior Application Scientist
Welcome to the technical resource hub for scientists and drug development professionals. The indazole core is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis.[1][2] However, bromoindazoles, particularly those with a free (NH) group, present unique challenges that can lead to frustratingly low yields and complex product mixtures.
This guide is structured to move beyond simple protocols. It is designed as a direct line to field-proven expertise, addressing the common failure points encountered in the lab. We will dissect the "why" behind experimental choices, providing you with the causal understanding needed to troubleshoot effectively and optimize your reactions with confidence.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent and specific issues encountered when coupling bromoindazoles.
Q1: My Suzuki reaction has stalled with significant starting material remaining. What are the primary causes?
A1: Reaction stalling is typically due to catalyst deactivation or insufficient reactivity of the coupling partners. Let's break down the likely culprits.
-
Inactive Catalyst: The true catalyst is the Pd(0) species. If your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is not efficiently reduced or if the active Pd(0) is oxidized, the catalytic cycle halts.[3]
-
Cause: Presence of oxygen in the solvent or reaction headspace. Phosphine ligands and Pd(0) are highly susceptible to oxidation.[4]
-
Solution: Rigorously degas your solvent(s) (including water) and the reaction mixture. This is non-negotiable. Use a robust "freeze-pump-thaw" cycle for best results, or at a minimum, sparge with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[4][5] Ensure the reaction is run under a positive pressure of inert gas.
-
-
Poor Ligand Choice: For bromoindazoles, which can be electron-rich, the oxidative addition step can be sluggish. Standard ligands like PPh₃ may not be sufficient.
-
Cause: The ligand's electronic properties and steric bulk directly influence the rates of oxidative addition and reductive elimination.[6][7]
-
Solution: Switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands (e.g., SPhos, RuPhos) or ferrocene-based ligands like Pd(dppf)Cl₂ are often superior choices for heteroaromatic couplings.[2][8][9] Pd(dppf)Cl₂ has been shown to be particularly effective for N-substituted 5-bromoindazoles.[2][9]
-
-
Inadequate Base: The base's role is to activate the boronic acid for the crucial transmetalation step.[6][10] If the base is too weak or insoluble, this step becomes the bottleneck.
-
Cause: The formation of the borate anion [R-B(OH)₃]⁻, which is more nucleophilic than the neutral boronic acid, is essential for efficient transfer to the palladium center.[11]
-
Solution: For free (NH) indazoles, a stronger base is often required. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][8][12] They offer good solubility in common solvent mixtures and are effective at promoting the reaction.
-
Q2: I'm observing significant debromination of my indazole starting material. How can I prevent this side reaction?
A2: Debromination (or hydrodehalogenation) is a notorious side reaction where the bromine atom is replaced by hydrogen, killing your yield.[7][13]
-
Mechanism: This occurs when a hydride species is transferred to the Pd(II)-aryl intermediate, which then undergoes reductive elimination to release the undesired debrominated product.[7][13]
-
Primary Causes & Solutions:
-
Base and Solvent Interaction: Strong bases in the presence of protic solvents (water, alcohols) can generate hydride-donating species.[13] While some water is often beneficial for Suzuki reactions, excessive amounts can exacerbate this issue.
-
Reaction Temperature and Time: Higher temperatures and prolonged reaction times increase the probability of side reactions.[13]
-
Q3: Should I protect the indazole N-H? My reactions with the free (NH) bromoindazole are low-yielding.
A3: This is a critical strategic decision. While running the reaction on the free (NH) indazole is more atom-economical, it is often challenging.
-
The Problem with Free (NH) Indazoles: The acidic N-H proton can interfere with the catalytic cycle. Furthermore, the indazole anion can coordinate to the palladium center, potentially inhibiting catalysis. Consequently, couplings on free (NH) 3-bromoindazoles often give low yields under conventional heating.[12]
-
The Unprotected Route: Success has been found using specific conditions. Microwave irradiation in combination with a strong base like Cs₂CO₃ and a robust catalyst like Pd(PPh₃)₄ has proven effective for coupling free (NH) 3-bromoindazoles.[8][12] This approach avoids additional synthesis steps.
-
The Protected Route:
-
Pros: N-alkylation or N-acylation (e.g., with a Boc group) can improve substrate solubility and prevent complications from the acidic proton, often leading to cleaner reactions and higher yields under standard conditions.[2]
-
Cons: This adds synthesis and deprotection steps. Furthermore, some protecting groups are not stable under Suzuki conditions. The N-Boc group, for instance, can be cleaved under the basic conditions used for the coupling.[12] A more stable protecting group may be necessary, but its removal might require harsh conditions incompatible with other functional groups.[12]
-
-
Recommendation: First, attempt the coupling on the free (NH) indazole using an optimized microwave protocol. If yields remain unsatisfactory or the reaction is not clean, then explore an N-protection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst and ligand system for bromoindazole Suzuki couplings?
For general screening, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point. It is an air-stable precatalyst that has demonstrated high efficiency and broad applicability for coupling N-substituted bromoindazoles, often providing high yields in short reaction times.[2][9] For more challenging couplings, particularly with free (NH) indazoles or sterically hindered partners, catalyst systems based on Buchwald ligands like SPhos or RuPhos should be considered.[8]
Q2: How do I choose the right base and solvent?
The base and solvent are intrinsically linked and must be chosen as a system. The goal is to maximize the rate of transmetalation while minimizing side reactions like debromination and hydrolysis of base-sensitive groups.
| Scenario | Recommended Base | Recommended Solvent System | Rationale |
| General Purpose / N-Protected Indazole | K₂CO₃, Cs₂CO₃ | DME, or Dioxane/Water (e.g., 4:1) | A common and effective system. The carbonate base is strong enough for most couplings, and the aqueous-organic mixture aids in dissolving both the organic substrate and the inorganic base.[2][6] |
| Free (NH) Indazole / Sluggish Reaction | Cs₂CO₃, K₃PO₄ | Dioxane/EtOH/H₂O (e.g., 2:1:1) | A stronger base is needed to deprotonate the boronic acid effectively in the presence of the acidic indazole N-H. This solvent system has proven successful, especially under microwave conditions.[1][8] |
| Significant Debromination Observed | K₃PO₄ (anhydrous) | Dioxane or THF (anhydrous) | Using a non-hydroxide base in an anhydrous aprotic solvent minimizes the source of hydrides that cause debromination.[13][14] |
| Base-Sensitive Functional Groups | K₂CO₃, KF | Dioxane or Toluene | Weaker bases like potassium fluoride (KF) can be sufficient to promote the reaction while preserving sensitive groups like esters that might be hydrolyzed by stronger bases.[16][17] |
Q3: What is the fundamental catalytic cycle I am trying to optimize?
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that your reaction conditions must meet.
Caption: The Suzuki-Miyaura Catalytic Cycle.[6][18]
Optimized Protocol: General Suzuki Coupling of a Bromoindazole
This protocol is a robust starting point. It assumes the use of a standard palladium catalyst and requires strict adherence to inert atmosphere techniques.
Materials:
-
Bromoindazole (1.0 equiv.)
-
Arylboronic Acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, degassed)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the bromoindazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge the system. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane/water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the bromoindazole.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) to the stirring mixture under a positive flow of inert gas.
-
Reaction:
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[18] Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[18]
Caption: Troubleshooting Decision Tree for Low Yields.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). Benchchem.
-
El Kazzouli, S., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry. [Link]
- Preventing debromination in Suzuki coupling of bromo-imidazoles. (2025). Benchchem.
- Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013).
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
-
Suzuki reaction. Wikipedia. [Link]
- Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Screening of palladium catalysts for the Suzuki coupling of... (2012). ResearchGate. [Link]
-
Suzuki coupling Reaction's yield is very low... (2017). ResearchGate. [Link]
-
Role of a base in Suzuki-Miyaura reaction. ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. [Link]
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling... (2025). Benchchem.
- Troubleshooting Suzuki coupling with 3-bromo-1H-indole-2-carbaldehyde. (2025). Benchchem.
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Optimizing chemical reaction conditions using deep learning... (2021). Organic Chemistry Frontiers. [Link]
-
How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]
- Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (2013). Advances in Chemical Engineering and Science.
- Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). ResearchGate. [Link]
Sources
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this multi-step synthesis. Indazole scaffolds are crucial pharmacophores, but their synthesis is often plagued by challenges in regioselectivity and protecting group stability.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles and optimize your synthetic route.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My final product is a mixture of N1-Boc and N2-Boc protected isomers. How can I improve selectivity for the desired N1 product?
Answer: This is the most common regioselectivity challenge in indazole chemistry. The formation of N1 and N2 isomers is governed by a competition between kinetic and thermodynamic control.
-
Mechanistic Insight: The lone pair on the N2 nitrogen of the indazole ring is generally more sterically accessible, making it the site of faster, kinetically favored attack.[3] However, the N1-substituted indazole is the thermodynamically more stable product, resembling a benzenoid structure, whereas the N2-isomer has a less stable quinonoid form.[2][4][5]
-
Root Cause Analysis:
-
Kinetic Conditions: Using strong bases (like NaH) at low temperatures for short reaction times often favors the N2 isomer.
-
Thermodynamic Conditions: Allowing the reaction to reach equilibrium will favor the formation of the more stable N1 product.[3]
-
-
Solutions & Protocols:
-
Employ Thermodynamic Conditions: Use a weaker base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in a solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) and allow the reaction to stir for an extended period (e.g., 12-24 hours) at room temperature or with gentle heating. This allows the initially formed N2-Boc isomer to equilibrate to the more stable N1 product.
-
Standard Protocol for N1-Selectivity: A reliable method involves dissolving the starting indazole in DCM, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP), followed by the addition of Di-tert-butyl dicarbonate (Boc₂O).[6][7] The reaction is typically stirred at room temperature until TLC analysis confirms the consumption of the starting material.
-
Question 2: I am observing multiple brominated products instead of clean C3-bromination. What is causing this lack of regioselectivity?
Answer: The position of bromination on the indazole ring is highly dependent on the presence and nature of the nitrogen protecting group.
-
Mechanistic Insight: Electrophilic substitution on an unprotected 1H-indazole ring is complex. The benzene portion of the ring is activated, and bromination can occur at various positions, most commonly C5 and C7, and sometimes C3.[5][8] Protecting the N1 position with an electron-withdrawing group like Boc deactivates the benzene ring towards electrophilic attack and directs bromination specifically to the electron-rich C3 position of the pyrazole ring.
-
Root Cause Analysis:
-
Brominating Before Protection: If you attempt to brominate the 5-fluoro-1H-indazole directly, you will likely get a mixture of C3, C5, and C7-bromo isomers, as well as di-brominated products.[8]
-
Harsh Brominating Conditions: Using overly aggressive brominating agents or high temperatures can lead to over-bromination.
-
-
Solutions & Protocols:
-
Correct Order of Operations: The N1-Boc protection step must be performed before the bromination step. This is the most critical factor for achieving C3 selectivity.
-
Use a Mild Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) in a solvent like DCM or THF are effective and selective reagents for the C3-bromination of N1-Boc protected indazoles.[9][10]
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent to ensure full conversion without promoting di-bromination. Monitor the reaction closely by TLC or LC-MS.
-
Question 3: The Boc protection step is sluggish, incomplete, or results in a complex mixture. How can I improve this reaction?
Answer: An inefficient Boc protection can often be traced to issues with reagents, solubility, or competing side reactions.
-
Root Cause Analysis:
-
Poor Solubility: The starting indazole may be poorly soluble in the reaction solvent, especially if it is zwitterionic in nature.[11]
-
Inactive Reagents: Boc anhydride (Boc₂O) can slowly hydrolyze upon exposure to moisture. The DMAP catalyst can also degrade over time.
-
Formation of Mixed Anhydrides: If the indazole substrate also contains a carboxylic acid, the carboxylate can react with Boc anhydride, leading to unwanted byproducts.[11]
-
-
Solutions & Protocols:
-
Ensure Anhydrous Conditions: Use dry solvents and fresh reagents. While the reaction can tolerate some water, excess moisture will consume the Boc anhydride.
-
Optimize Solvent and Base: For poorly soluble indazoles, consider using a more polar solvent like THF or DMF. Ensure at least a catalytic amount (0.1 eq) of DMAP is used; for difficult substrates, a stoichiometric amount may be required.[7]
-
Aqueous Conditions for Amino Acid Analogs: If your starting material is an amino acid derivative (zwitterionic), running the reaction in a biphasic system like THF/water or dioxane/water with a base like sodium bicarbonate can improve solubility and yield.[11]
-
Question 4: I am losing the Boc group during aqueous workup or column chromatography. How can I prevent premature deprotection?
Answer: The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions. Unintentional exposure to acid is the primary cause of its cleavage.
-
Mechanistic Insight: The Boc group is cleaved via an E1-type elimination mechanism initiated by protonation of the carbonyl oxygen. This generates a stable tert-butyl cation, isobutylene, and carbon dioxide.
-
Root Cause Analysis:
-
Acidic Workup: Washing the organic layer with acidic solutions (e.g., 1M HCl) will rapidly remove the Boc group.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography, especially with prolonged exposure.
-
-
Solutions & Protocols:
-
Neutral or Basic Workup: Wash the reaction mixture with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Avoid any acidic washes.
-
Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel. This can be done by preparing the slurry in the desired eluent containing a small amount of a non-polar amine, such as triethylamine (~0.5-1% v/v).
-
Minimize Purification Time: Do not let the product sit on the column for an extended period. Elute the column as efficiently as possible. In some cases, if the reaction is clean, simple recrystallization can be used to avoid chromatography altogether.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence: Boc protection followed by bromination, or bromination followed by Boc protection?
A1: The recommended and most reliable sequence is N1-Boc protection first, followed by C3-bromination . As detailed in the troubleshooting guide, protecting the indazole nitrogen is essential to deactivate the benzene ring and electronically direct the electrophilic bromination to the C3 position. Attempting bromination first will lead to a difficult-to-separate mixture of regioisomers.
Q2: What is the specific role of DMAP in the Boc protection reaction?
A2: 4-Dimethylaminopyridine (DMAP) is a highly effective acylation catalyst. It functions by reacting with the Boc anhydride to form a more reactive intermediate, the N-tert-butoxycarbonyl-4-dimethylaminopyridinium salt. This intermediate is a much more potent acylating agent than Boc anhydride itself, significantly accelerating the rate of reaction with the indazole nitrogen.
Q3: Are there alternative brominating agents to NBS?
A3: Yes. While NBS is common, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an excellent alternative that can offer high yields and selectivity, sometimes under even milder conditions.[9][10] Elemental bromine (Br₂) can also be used, but it is more hazardous and can be less selective, potentially leading to more side products.[12]
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the correct synthetic route and highlights the major side reactions that this guide helps you to avoid.
Caption: Desired synthetic pathway and key side reactions.
Troubleshooting Flowchart
Use this decision tree to diagnose and resolve issues during your synthesis.
Caption: A decision tree for troubleshooting the synthesis.
Summary of Potential Side Products
| Side Product | Potential Cause | Key Analytical Signature (vs. Product) |
| N2-Boc Isomer | Kinetic control during Boc protection (strong base, low temp). | Different ¹H NMR chemical shifts for aromatic and Boc protons. Often a different Rf value on TLC. |
| 5-Fluoro-1H-indazole | Incomplete Boc protection or deprotection during workup. | Absence of Boc group signal (~1.6 ppm) in ¹H NMR. Presence of N-H proton. Mass spec shows loss of 100 amu. |
| C5/C7-Bromo Isomers | Bromination performed before Boc protection. | Complex aromatic region in ¹H NMR. Mass spec identical to the desired product (isomers). |
| Di-bromo Product | Use of excess brominating agent (>1.5 eq). | Mass spec shows addition of two bromine atoms (M, M+2, M+4 pattern). |
Validated Experimental Protocol
This two-step protocol is optimized for high yield and purity of the target compound, starting from commercially available 5-fluoro-1H-indazole.
Step 1: Synthesis of tert-Butyl 5-fluoro-1H-indazole-1-carboxylate
-
Rationale: This step selectively protects the N1 position to direct the subsequent bromination. DCM is an excellent solvent, and catalytic DMAP accelerates the reaction.
-
Procedure:
-
To a solution of 5-fluoro-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M), add 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the solution at room temperature and add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane) until the starting material is fully consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often pure enough for the next step. If purification is needed, use column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexane).
-
Step 2: Synthesis of this compound
-
Rationale: With the N1 position blocked, NBS will selectively brominate the electron-rich C3 position. Running the reaction at 0°C initially helps control reactivity.
-
Procedure:
-
Dissolve the tert-Butyl 5-fluoro-1H-indazole-1-carboxylate (1.0 eq) from the previous step in an anhydrous solvent such as THF or DCM (~0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise, ensuring the internal temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate or DCM). Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (using neutralized silica gel if necessary) or recrystallization to afford the final product.[6]
-
References
-
Baran, P. S., & Sparling, B. A. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5754–5761. [Link]
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
-
García-García, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Results in Chemistry, 7, 102453. [Link]
-
Ying, S., et al. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 10(33), 19651-19655. [Link]
-
Bénimèlis, D., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. New Journal of Chemistry, 45(7), 3345-3353. [Link]
-
Royal Society of Chemistry. (2020). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. [Link]
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 799–802. [Link]
-
Pennington, L. D., & Stambuli, J. P. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(40), 5344-5347. [Link]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Request PDF. [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. [Link]
-
Singh, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(2), 269-299. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
Al-dujaili, L. J., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 28(11), 4531. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Boc Deprotection of Indazole Carboxylates
Welcome to the technical support center for chemists navigating the nuances of Boc deprotection on indazole carboxylate systems. This guide is structured as a series of frequently asked questions and troubleshooting scenarios designed to provide both diagnostic insights and actionable solutions. My goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern success or failure in this common yet often challenging transformation.
Introduction: The Indazole Challenge
The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection, favored for its general stability and straightforward removal under acidic conditions.[1] However, the unique electronic nature of the indazole ring system introduces specific challenges not encountered with simpler amines. Indazole, a bicyclic heteroaromatic compound, possesses two nitrogen atoms (N1 and N2), and the stability of the ring can be sensitive to harsh acidic conditions.[2][3] The 1H-tautomer is generally more stable than the 2H-tautomer, a factor that influences reactivity.[2][4] This guide will help you troubleshoot the deprotection of N-Boc indazole carboxylates, a common step in the synthesis of pharmacologically active compounds.[5]
Part 1: Frequently Asked Questions (FAQs) & Quick Solutions
Here we address the most common initial problems encountered during the Boc deprotection of indazole carboxylates.
Q1: My Boc deprotection is sluggish or incomplete. What are the first things I should check?
A1: Incomplete deprotection is often a matter of insufficient acid strength or concentration.
-
Initial Diagnosis: The standard reagent, trifluoroacetic acid (TFA) in dichloromethane (DCM), may not be effective if the concentration is too low. The mechanism requires protonation of the carbamate, followed by loss of a stable tert-butyl cation.[6]
-
Immediate Actions:
-
Increase TFA Concentration: Instead of a 10-20% v/v solution, try increasing to 50% TFA in DCM. For very stubborn substrates, using neat TFA may be necessary.[7]
-
Extend Reaction Time: Monitor the reaction by TLC or LCMS. Some deprotections may require several hours at room temperature.
-
Consider a Stronger Acid: 4M HCl in dioxane is a common and effective alternative to TFA.[8]
-
Q2: My reaction worked, but I'm seeing a new, unexpected spot on my TLC plate. What could it be?
A2: The most likely culprit is t-butylation of the indazole ring or another electron-rich aromatic ring in your molecule.
-
Causality: The deprotection reaction generates a tert-butyl cation (t-Bu⁺).[9] This electrophile can be intercepted by nucleophilic sites on your molecule, leading to an unwanted alkylation side reaction.
-
Immediate Actions:
-
Add a Scavenger: Incorporate a cation scavenger into your reaction mixture. Common choices include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. These agents will trap the t-Bu⁺ cation before it can react with your product.
-
Lower the Temperature: Running the reaction at 0 °C can sometimes minimize side reactions by reducing the rate of alkylation relative to the desired deprotection.
-
Q3: After workup, my product is difficult to isolate or purify. What are some common issues?
A3: Indazole carboxylates can be challenging to purify due to their polarity and potential for zwitterionic character.
-
Common Pitfalls:
-
The product may be highly soluble in aqueous layers, especially if it exists as a salt (e.g., TFA or HCl salt).
-
The free amine can streak on silica gel chromatography.
-
-
Purification Strategies:
-
Aqueous Workup: Ensure the aqueous phase is sufficiently basic (pH > 8) during extraction to neutralize the product salt and bring the free amine into the organic layer.
-
Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent system to improve peak shape.[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.[11]
-
Part 2: In-Depth Troubleshooting Guide
This section provides a more detailed analysis of persistent problems, complete with mechanistic explanations and advanced solutions.
Scenario 1: Persistent Incomplete Deprotection
You've increased acid concentration and reaction time, but a significant amount of starting material remains.
Diagnostic Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
-
Analysis:
-
Steric Hindrance: Bulky groups near the N-Boc site can impede the approach of the acid.
-
Electronic Effects: Strong electron-withdrawing groups (EWGs) on the indazole ring can decrease the basicity of the carbamate oxygen, making it more difficult to protonate, which is the first step of the deprotection mechanism.[6]
-
-
Advanced Solutions:
-
Thermal Deprotection: For highly robust molecules, thermal conditions can be effective. Simply heating the substrate in a high-boiling solvent like water or trifluoroethanol can cleave the Boc group without any acid.[1][12] This method avoids the generation of t-Bu⁺ cations.
-
Lewis Acid Catalysis: Lewis acids can coordinate to the carbamate oxygen, facilitating cleavage. Reagents like TMSI in DCM or TMSOTf are effective but can be harsh.
-
Milder Acidic Methods: A system of oxalyl chloride in methanol generates HCl in situ but can be milder and more effective than standard HCl solutions for certain substrates.[13][14] This method has been shown to work where traditional TFA or HCl/dioxane fails.[14]
-
Scenario 2: Product Degradation or Side Reactions
The starting material is consumed, but the desired product is obtained in low yield, accompanied by multiple decomposition products.
The Chemistry of Indazole Instability
The indazole ring itself can be susceptible to degradation under strongly acidic conditions, although it is generally more resilient than some other heterocycles like indoles.[3] More commonly, other acid-sensitive functional groups on the molecule are the source of the problem.
-
Potential Acid-Labile Groups: Esters (especially t-butyl esters), acetals, ketals, and silyl ethers are all vulnerable to cleavage under standard Boc deprotection conditions.
Solutions: Alternative & Milder Deprotection Methods
When substrate sensitivity is an issue, moving away from strong Brønsted acids is essential.
| Method/Reagent | Typical Conditions | Pros | Cons | Reference |
| Thermal (Boiling Water) | Water, 100 °C, 10 min - 2 h | Green, neutral, avoids t-butylation | Substrate must be thermally stable and have some water solubility | [1] |
| Oxalyl Chloride / Methanol | (COCl)₂, MeOH, RT, 1 - 4 h | Very mild, tolerates many functional groups | Generates CO gas (use in fume hood) | [13][14] |
| Basic Hydrolysis | Na₂CO₃, DME, Reflux | Orthogonal to acid-labile groups | Limited to activated systems (electron-withdrawing groups) | [15][16] |
| Sodium Borohydride | NaBH₄, EtOH, RT | Highly selective for N-Boc on imidazoles, pyrazoles, and benzimidazoles | May reduce other functional groups (e.g., esters, ketones) | [16][17] |
-
Expert Recommendation: For substrates containing acid-sensitive esters, the oxalyl chloride/methanol system is an excellent starting point.[14] It offers mild, room-temperature conditions that preserve many sensitive functionalities. Basic hydrolysis is also a powerful tool, particularly if your indazole carboxylate is substituted with electron-withdrawing groups that activate the N-Boc group toward nucleophilic attack.[15]
Part 3: Experimental Protocols
Protocol 1: Standard Deprotection with TFA and Scavenger
This protocol is the first-line approach for most N-Boc indazole carboxylates.
-
Dissolve the N-Boc indazole carboxylate (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Add a cation scavenger, such as triethylsilane (TES, 1.5 equiv) or anisole (5 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 equiv, or a 50% v/v solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize excess TFA.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify as necessary via column chromatography or recrystallization.
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol is recommended for substrates with acid-sensitive functional groups.[13]
-
Dissolve the N-Boc indazole carboxylate (1.0 equiv) in methanol (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add oxalyl chloride (3.0 equiv) dropwise. Caution: Gas evolution (CO, CO₂, HCl) will occur. Perform in a well-ventilated fume hood.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LCMS.
-
Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate until gas evolution ceases.
-
Extract the product with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify as required.
Part 4: Mechanistic Visualization
Understanding the reaction pathway is key to effective troubleshooting.
Caption: Mechanism of acid-catalyzed Boc deprotection and side reaction.
This diagram illustrates the main pathway to the desired product via a carbamic acid intermediate and the competing side reaction where the liberated t-butyl cation alkylates a nucleophile.[6][9] The intervention of a scavenger provides an alternative, non-destructive fate for this reactive cation.
References
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS Sustainable Chemistry & Engineering. [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
-
Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Bases - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. ResearchGate. [Link]
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. [Link]
-
1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
Boc Deprotection Mechanism. YouTube. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
Deprotection of different N-Boc-compounds. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xray.uky.edu [xray.uky.edu]
- 15. Bases - Wordpress [reagents.acsgcipr.org]
- 16. researchgate.net [researchgate.net]
- 17. arkat-usa.org [arkat-usa.org]
Technical Support Center: Recrystallization of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and methodological support for the recrystallization of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Introduction to Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. For this compound, achieving high purity is critical for its downstream applications in drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. Based on the structure of the target molecule, which contains a bulky, nonpolar tert-butyl group and a polar indazole core, a solvent system with intermediate polarity is often a good starting point.
-
Single Solvent Systems: Ethanol has been shown to be effective for the recrystallization of related indazole precursors.[1][2][3] Given the ester functional group in your molecule, ethyl acetate is also a logical choice.
-
Mixed Solvent Systems: A powerful technique involves using a pair of miscible solvents, one in which the compound is soluble (the solvent) and another in which it is insoluble (the anti-solvent). Common combinations for indazole derivatives include mixtures of a water-soluble organic solvent (like acetone, ethanol, or methanol) and water.[4] Hexane or heptane paired with a more polar solvent like ethyl acetate or acetone is also a widely used combination.[5][6]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling rate is too rapid. To remedy this:
-
Reheat the solution: Add a small amount of additional solvent to the mixture and heat it until the oil redissolves completely.
-
Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can help.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the cooled solution to initiate crystallization.
Q3: I am getting a very low recovery of my purified compound. What are the likely causes?
A3: Low recovery can be attributed to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the funnel. Ensure your filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to loss of product. Use a small amount of the ice-cold recrystallization solvent for washing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then try cooling again.- Add an anti-solvent dropwise to the solution until it becomes cloudy, then heat to clarify and cool slowly.- Try a different solvent system. |
| The crystals are colored, indicating impurities. | - The impurity is co-crystallizing with your product.- The impurity is adsorbed onto the surface of the crystals. | - Consider a pre-purification step like activated carbon treatment. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities.- Ensure the crystals are washed with a small amount of ice-cold solvent after filtration. |
| The melting point of the recrystallized product is broad or lower than expected. | - The product is still impure.- The product is wet (contains residual solvent). | - Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum. |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
This protocol outlines a systematic approach to identifying a suitable solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. A good solvent will show low solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube while adding more solvent dropwise until the solid dissolves completely.
-
Allow the test tubes with dissolved solids to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid upon cooling.
Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Ethanol/Water)
Procedure:
-
Dissolve the crude this compound in the minimum amount of hot ethanol.
-
While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common recrystallization issues.
References
-
Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
P&S Chemicals. This compound. Available at: [Link]
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]
-
Ghodke, S. S., et al. (2019). Effect of various solvents on the synthesis of 1H- indazole. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
IUCr Journals. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1. Available at: [Link]
-
ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate. Available at: [Link]
-
ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Available at: [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
Technical Support Center: TLC Analysis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate. This guide is designed to provide expert insights and practical troubleshooting advice for monitoring its chemical transformations using Thin-Layer Chromatography (TLC). Given the prevalence of this building block in medicinal chemistry, particularly in Suzuki and Buchwald-Hartwig cross-coupling reactions, a robust understanding of its TLC behavior is critical for reaction monitoring and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the typical Rf values for this compound and its common reaction products?
A1: The Rf (Retardation factor) is highly dependent on the solvent system (mobile phase) and the stationary phase (typically silica gel). However, some general trends can be observed.
-
This compound (Starting Material): This compound is moderately polar. In a common solvent system like 20-30% ethyl acetate in hexanes, it will exhibit a moderate Rf value.
-
Suzuki Coupling Products (e.g., 3-aryl-5-fluoro-1H-indazole-1-carboxylate): The polarity of the product will depend on the nature of the coupled aryl group. Generally, the product is less polar than the starting material, resulting in a higher Rf value on a normal-phase silica TLC plate.
-
Buchwald-Hartwig Amination Products (e.g., 3-amino-5-fluoro-1H-indazole-1-carboxylate derivatives): The polarity of these products can vary significantly based on the amine used. If a primary or secondary amine is coupled, the resulting product will likely be more polar than the starting material, leading to a lower Rf value.
-
Boc-Deprotected Indazole (Side Product/Intermediate): The 3-bromo-5-fluoro-1H-indazole resulting from the loss of the tert-butoxycarbonyl (Boc) group is significantly more polar than the starting material. This will result in a much lower Rf value, often close to the baseline in less polar solvent systems.
| Compound Type | Expected Polarity | Expected Rf in Ethyl Acetate/Hexanes |
| Starting Material | Moderate | Moderate |
| Suzuki Product | Less Polar | Higher |
| Buchwald-Hartwig Product | More Polar | Lower |
| Boc-Deprotected Side Product | Very Polar | Very Low (near baseline) |
Q2: How can I best visualize the spots for these compounds on a TLC plate?
A2: Due to the aromatic nature of the indazole core, the primary and most effective visualization technique is ultraviolet (UV) light.
-
UV Visualization: Most commercial TLC plates contain a fluorescent indicator (F254). Under short-wave UV light (254 nm), the plate will fluoresce green, and compounds that absorb UV light will appear as dark spots. This method is non-destructive and should be the first method used.[1][2]
-
Staining: If spots are not clearly visible under UV light or for confirmation, chemical staining can be used. However, this is a destructive method.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized. It will visualize a wide range of organic compounds, appearing as yellow or brown spots on a purple background.
-
p-Anisaldehyde Stain: This stain is sensitive to many functional groups and can produce a range of colors, which can sometimes help differentiate between products and starting materials.[3]
-
Iodine Chamber: Exposing the plate to iodine vapor is another common method. Iodine absorbs onto the organic compounds, making them appear as brown spots. The spots will fade over time, so they should be circled with a pencil immediately.[1]
-
Q3: I am seeing a spot at the baseline of my TLC plate that wasn't there at the start of the reaction. What could it be?
A3: A highly polar spot that remains at the baseline is often indicative of the deprotection of the Boc group, yielding the free NH-indazole. The Boc group is known to be labile under acidic conditions, but it can also be cleaved under certain basic or even thermal conditions.[4][5] Some palladium-catalyzed reactions, particularly those run at high temperatures or with certain bases, can facilitate this deprotection.[6]
Troubleshooting Guide
Problem 1: My TLC plate shows streaking or elongated spots.
-
Cause: The most common cause is overloading the TLC plate with too much sample.[7] Highly polar compounds or salts in the reaction mixture can also cause streaking.
-
Solution:
-
Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.
-
Spotting Technique: Apply the sample in small, repeated applications to the same spot, allowing the solvent to dry completely between each application. This keeps the initial spot size small.[8]
-
Modify the Mobile Phase: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.[7]
-
Problem 2: The Rf values of my starting material and product are too close to distinguish.
-
Cause: The chosen solvent system does not provide adequate separation for the compounds in the mixture.
-
Solution:
-
Adjust Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A small change can sometimes make a significant difference.
-
Change Solvents: If adjusting the ratio doesn't work, try a different solvent system altogether. For example, if you are using ethyl acetate/hexanes, consider trying dichloromethane/methanol or toluene/acetone.
-
Use a Cospot: On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a "cospot" (a spot of starting material applied directly on top of a spot of the reaction mixture) in a third lane. If the product and starting material are different, the cospot lane will show two separated spots. If they are the same, it will appear as a single spot.
-
Problem 3: I see multiple unexpected spots on my TLC plate during a Suzuki or Buchwald-Hartwig reaction.
-
Cause: These cross-coupling reactions can be complex, and several side reactions can occur.
-
Possible Side Products:
-
Homocoupling of Boronic Acid (Suzuki): This results in a biaryl product derived from the boronic acid, which is often non-polar.
-
Protodeborylation/Protodehalogenation: The boronic acid or the aryl bromide can react with trace amounts of water or other proton sources to return to the parent arene.
-
Decomposition of Catalyst or Ligands: These can sometimes appear as faint spots on the TLC plate.
-
Boc Deprotection: As mentioned in the FAQs, loss of the Boc protecting group is a common side reaction.[6]
-
-
Troubleshooting Steps:
-
Run Control Reactions: Run the reaction without the palladium catalyst or without the coupling partner to see which spots correspond to side reactions of the individual components.
-
Optimize Reaction Conditions: Factors like temperature, choice of base, and solvent can significantly impact the formation of side products. A systematic optimization may be necessary. For instance, Buchwald-Hartwig aminations are known to be sensitive to the choice of catalyst, ligand, and base.[9][10]
-
Ensure Inert Atmosphere: Both Suzuki and Buchwald-Hartwig reactions are sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[11]
-
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a Suzuki Coupling Reaction
This protocol outlines the general procedure for monitoring the progress of a Suzuki coupling between this compound and an arylboronic acid.
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.[8]
-
Prepare Samples for Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Reaction Mixture (Rxn): At various time points (e.g., t=0, 1h, 4h, 24h), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot in a small vial with a few drops of ethyl acetate.
-
-
Spot the TLC Plate:
-
Using separate capillary spotters, apply small spots of the SM solution, the reaction mixture, and a cospot (SM spotted over the reaction mixture) onto the origin line.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line.[8] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.[1]
-
Calculate the Rf values for the starting material and the new product spot. The disappearance of the starting material spot and the appearance of a new, typically higher Rf spot, indicates the reaction is proceeding.[12]
-
Visualizations
Logical Flow for TLC Troubleshooting
Caption: A flowchart for troubleshooting common TLC analysis issues.
Reaction Monitoring Workflow
Caption: A standard workflow for monitoring reactions using TLC.
References
-
Lakshma Reddy, K. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link][5]
-
ResearchGate. (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF. Available from: [Link][4]
-
ResearchGate. (n.d.). Deprotection of a Primary Boc Group under Basic Conditions | Request PDF. Available from: [Link]
-
Kusanur, R. A., & Mahesh, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). Available from: [Link][13][14]
-
EPFL. (n.d.). TLC Visualization Reagents. Available from: [Link][15]
-
Chemistry LibreTexts. (2021). 5.7: Visualizing TLC Plates. Available from: [Link][1]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Available from: [Link][8]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Available from: [Link][12]
-
Labster. (n.d.). TLC Visualization Methods. Available from: [Link][2]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Available from: [Link][9]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link][10]
-
NIH. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(35), 4585–4588. Available from: [Link][6]
-
University of California, Irvine. (n.d.). TLC Visualization Solutions. Available from: [Link][3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. theory.labster.com [theory.labster.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. reddit.com [reddit.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. shoko-sc.co.jp [shoko-sc.co.jp]
- 13. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. epfl.ch [epfl.ch]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate*
Welcome to the technical support guide for tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS 885271-57-8).[1] This versatile building block is crucial in medicinal chemistry, particularly as a precursor in cross-coupling reactions for the synthesis of complex kinase inhibitors and other pharmacologically active molecules.[2] However, its specific structural features—the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the reactive C-Br bond, and the indazole core—present unique challenges during reaction work-up and purification.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable advice for researchers. We will delve into the causality behind each procedural step, ensuring you can adapt and optimize your work-up with confidence.
Compound Properties at a Glance
Before proceeding, a summary of the key physical and chemical properties of the title compound is provided for quick reference.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₂BrFN₂O₂ | [1] |
| Molecular Weight | 315.14 g/mol | N/A |
| Appearance | Typically an off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Dioxane); Insoluble in water | N/A |
| Key Feature | Boc-protected indazole nitrogen | [3] |
| Reactive Site | C3-Broromine atom, suitable for cross-coupling | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the standard aqueous work-up procedure after a typical cross-coupling reaction (e.g., Suzuki-Miyaura)?
A standard work-up is designed to remove inorganic salts, the catalyst, and polar side products while keeping the desired product in the organic phase. The key is to avoid conditions that could compromise the Boc group.
The general workflow for a successful work-up is outlined below.
Caption: Standard aqueous work-up workflow.
Detailed Protocol:
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to ambient temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent. Ethyl acetate (EtOAc) is a common first choice due to its moderate polarity, which is effective for extracting many indazole derivatives. Dichloromethane (DCM) is another option.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.[4][7]
Q2: I'm seeing a significant loss of my product, and I suspect it's due to Boc group deprotection. How can I confirm this and prevent it?
Accidental cleavage of the Boc group is a primary concern. The tert-butyl carbamate is highly susceptible to cleavage under acidic conditions.[3][8]
Confirmation:
-
TLC Analysis: The deprotected product, 3-bromo-5-fluoro-1H-indazole, will have a significantly lower Rf value (it will be more polar) than the starting material. You will see a new spot closer to the baseline.
-
LC-MS Analysis: Look for a mass peak corresponding to the deprotected compound (M-100).
-
¹H NMR: The appearance of a broad singlet far downfield (>10 ppm) is characteristic of the indazole N-H proton.[8] The characteristic signal for the tert-butyl group (a sharp singlet at ~1.6-1.7 ppm integrating to 9H) will be absent.
Causality & Prevention:
-
Acidic Quench: Quenching your reaction with a saturated ammonium chloride (NH₄Cl) solution is a common practice, but it is mildly acidic and can cause deprotection, especially with prolonged contact.
-
Catalyst Degradation: Some palladium catalysts or ligands can degrade to form acidic species.
-
Microwave Conditions: High temperatures used in microwave-assisted Suzuki couplings have been shown to cause concomitant Boc deprotection.[9]
Troubleshooting Protocol:
| Problem | Potential Cause | Recommended Solution |
| Boc Deprotection | Use of acidic quench (e.g., NH₄Cl) or acidic impurities. | Use a neutral or mildly basic quench. Quench the reaction by pouring it into plain water or a saturated sodium bicarbonate (NaHCO₃) solution.[10] |
| High reaction temperatures. | If possible, lower the reaction temperature. If high temperatures are required (e.g., microwave), be prepared for potential deprotection and consider a one-pot deprotection/coupling strategy.[9] | |
| Prolonged reaction/work-up times. | Minimize the time the compound is in an aqueous or potentially acidic environment. Proceed through the extraction swiftly after quenching. |
Q3: My yield is low, but I don't see any Boc deprotection. What other work-up issues could be the cause?
If the Boc group is intact, low yield often points to issues with extraction efficiency or unforeseen side reactions.
Scenario 1: Product is not extracting into the organic layer.
-
Causality: The N2 atom of the indazole ring can be protonated under certain conditions, making the molecule cationic and thus more soluble in the aqueous layer. Residual palladium may also chelate with the product, altering its solubility.
-
Solution: During the work-up, add a wash with a mild base like saturated NaHCO₃ solution. This will neutralize any protonated product, ensuring it is uncharged and preferentially partitions into the organic layer.
Scenario 2: An emulsion has formed during extraction.
-
Causality: Emulsions are common when fine inorganic precipitates are present or when the densities of the aqueous and organic layers are too similar.
-
Solutions:
-
Add a generous amount of brine to the separatory funnel; the increased ionic strength of the aqueous layer often helps break the emulsion.
-
Filter the entire mixture through a pad of Celite® to remove fine particulates before attempting the separation.
-
If the problem persists, allow the funnel to stand undisturbed for an extended period (15-30 minutes).
-
Scenario 3: Debromination is occurring.
-
Causality: The C-Br bond can be reductively cleaved to a C-H bond. This is a known side reaction in palladium-catalyzed couplings, often promoted by high temperatures, certain ligands/bases, or hydride sources (e.g., from solvent degradation or boronic acid decomposition).[11]
-
Confirmation: Check the mass spectrum for a peak corresponding to the M-Br+H product (tert-butyl 5-fluoro-1H-indazole-1-carboxylate).
-
Prevention:
-
Lower Temperature: Run the reaction at the lowest effective temperature.[11]
-
Optimize Base: Switch to a milder base. For example, if using a strong base like NaOtBu, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[11]
-
Inert Atmosphere: Ensure the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen) to prevent side reactions that may contribute to catalyst decomposition and off-cycle pathways.[12]
-
The following diagram illustrates the decision-making process for troubleshooting low yields.
Sources
- 1. pschemicals.com [pschemicals.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. tandfonline.com [tandfonline.com]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Stability of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate under different conditions
Welcome to the technical support center for tert-butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS 885271-57-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and handling of this important synthetic intermediate.
Introduction
This compound is a key building block in medicinal chemistry, valued for its trifunctional nature which allows for selective modifications at three distinct points: the N-1 position (protected with a tert-butyloxycarbonyl group), the C-3 position (activated by a bromine atom for cross-coupling reactions), and the C-5 position (bearing a fluorine atom which can modulate physicochemical and pharmacological properties). Understanding the stability of this reagent under various experimental conditions is paramount to ensure the success and reproducibility of your synthetic campaigns.
This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Handling and Storage
Question 1: What are the recommended storage conditions for this compound?
Answer: For long-term stability, it is recommended to store the compound in a cool, dry place.[1] Ideally, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize potential degradation from moisture and atmospheric components. While some suppliers suggest room temperature storage for short periods, refrigerated conditions are preferable to ensure maximum shelf-life and prevent gradual decomposition.[2]
Question 2: I've noticed the solid material has developed a slight discoloration over time. Is it still usable?
Answer: Discoloration can be an indicator of degradation, although it may not always signify a substantial loss of purity. The potential degradation pathways could involve slow hydrolysis of the Boc group or reactions involving the bromo- and fluoro-substituents, especially if exposed to light or reactive atmospheric gases.
Troubleshooting Steps:
-
Assess Purity: Before use, it is crucial to re-analyze the material using techniques like ¹H NMR, LC-MS, or HPLC to determine its purity.
-
Purification: If minor impurities are detected, consider purification by recrystallization or flash column chromatography.
-
Test Reaction: If the purity is acceptable for your application, you may proceed. For critical steps, it is advisable to run a small-scale test reaction to ensure the reagent's reactivity has not been compromised.
Section 2: Stability in Solution
Question 3: How stable is the N-Boc protecting group to acidic conditions? I need to perform a reaction on another part of the molecule under acidic catalysis.
Answer: The tert-butyloxycarbonyl (Boc) group is notoriously labile to acidic conditions.[3][4] Exposure to strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or sulfuric acid will lead to rapid cleavage of the Boc group, yielding the free indazole.[3][4]
Key Considerations:
-
Mild Acids: Even weak acids or Lewis acids can catalyze Boc deprotection, especially with heating. Caution is advised when using any acidic reagent.
-
Aqueous Workup: During aqueous workups, avoid strongly acidic conditions (pH < 4) for extended periods.
-
Chromatography: When using reversed-phase HPLC with TFA as a mobile phase additive, be aware that some cleavage of the Boc group can occur, especially if the fractions are left standing for several hours before solvent evaporation.[5]
Experimental Protocol: Monitoring Boc-Group Stability under Mildly Acidic Conditions
-
Dissolve a small amount of this compound in a relevant organic solvent (e.g., acetonitrile, THF).
-
Add a controlled amount of the acidic reagent to be used in your planned reaction.
-
Monitor the reaction mixture over time by TLC or LC-MS, looking for the appearance of the deprotected product (3-bromo-5-fluoro-1H-indazole).
-
This will help you establish a safe time frame for your reaction before significant deprotection occurs.
Question 4: Can I use basic conditions in my reaction without affecting the molecule?
Answer: The N-Boc group is generally considered stable to most basic and nucleophilic conditions.[6] However, the indazole ring system itself can be sensitive to certain strong bases, and some studies have reported the deprotection of N-Boc on indazoles under specific basic conditions.
Points of Caution:
-
Strong Inorganic Bases: While generally stable, prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures, may lead to hydrolysis of the carbamate.
-
Specific Reagents for N-Boc Cleavage: Be aware that methods for the deprotection of N-Boc on indazoles using bases like sodium carbonate (Na₂CO₃) in refluxing DME or sodium methoxide (NaOMe) in methanol have been reported.[7][8]
-
Effect of Substituents: The electron-withdrawing nature of the bromine and fluorine atoms on the indazole ring may influence its acidity and reactivity towards bases.
Troubleshooting Guide: Unexpected Side-Reactions in the Presence of Base
If you observe unexpected byproducts when using basic conditions, consider the following:
-
Deprotection: Check for the presence of the N-deprotected 3-bromo-5-fluoro-1H-indazole.
-
Ring Opening: While less common, strong bases can potentially lead to cleavage of the indazole ring under harsh conditions.
-
Reaction with Solvent: Strong bases like n-BuLi can deprotonate common solvents like THF.
Logical Workflow for Assessing Base Stability
Caption: Troubleshooting workflow for base-catalyzed reactions.
Section 3: Thermal and Photochemical Stability
Question 5: I need to run a reaction at an elevated temperature. Is this compound thermally stable?
Recommendations for High-Temperature Reactions:
-
Temperature Limit: Whenever possible, keep reaction temperatures below 100°C.
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere to prevent oxidative decomposition.
-
Monitoring: Closely monitor the reaction for the appearance of the deprotected byproduct.
-
Microwave Chemistry: Be cautious when using microwave heating, as it can lead to rapid temperature increases and concomitant Boc deprotection, which has been observed in Suzuki-Miyaura cross-coupling reactions of N-Boc-indazoles.[10]
Question 6: Is the compound sensitive to light?
Answer: Compounds containing bromo-aryl moieties can be sensitive to UV light, which can sometimes induce radical reactions or decomposition. While there is no specific data on the photostability of this compound, it is good laboratory practice to protect it from direct light, especially when in solution.
Best Practices:
-
Store solutions of the compound in amber vials or flasks wrapped in aluminum foil.
-
Avoid leaving reaction mixtures exposed to direct sunlight or strong laboratory lighting for extended periods.
Section 4: Reactivity and Incompatibilities
Question 7: I am planning a palladium-catalyzed cross-coupling reaction. Are there any known issues?
Answer: The 3-bromoindazole moiety is well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[5][10] However, there are some potential complications to be aware of.
Potential Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Reactivity | - Inactive catalyst- Unsuitable ligand or base- Steric hindrance | - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (e.g., phosphine-based, N-heterocyclic carbene), and bases (e.g., carbonates, phosphates).- Consider using more forcing conditions (higher temperature), but be mindful of thermal stability (see Question 5). |
| Boc Deprotection | - Acidic conditions generated in situ- High reaction temperatures | - Use non-acidic reaction conditions.- If using microwave heating, carefully control the temperature and reaction time.[10] |
| Debromination | - Reductive side-reactions | - Ensure the absence of reducing agents.- Optimize the reaction conditions to favor the desired cross-coupling pathway. |
Experimental Workflow for a Suzuki Cross-Coupling Reaction
Caption: General workflow for a Suzuki cross-coupling reaction.
Question 8: What other reagents should I be cautious with?
Answer:
-
Strong Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) will likely reduce the carbamate group. Sodium borohydride (NaBH₄) in ethanol has been reported to deprotect N-Boc from pyrazoles and imidazoles, so caution is warranted.[9]
-
Strong Oxidizing Agents: The indazole ring may be susceptible to oxidation under harsh conditions.
-
Organometallics: Strong nucleophilic organometallics like Grignard reagents or organolithiums may react with the carbamate carbonyl group or potentially undergo halogen-metal exchange with the C-3 bromine.
Summary of Stability Data
| Condition | Stability of this compound | Potential Degradation Products |
| Strong Acids (e.g., TFA, HCl) | Low - Rapid deprotection[3][4] | 3-bromo-5-fluoro-1H-indazole |
| Mild Acids (e.g., silica gel, mild Lewis acids) | Moderate - Slow deprotection possible, especially with heat | 3-bromo-5-fluoro-1H-indazole |
| Strong Bases (e.g., NaOH, KOH) | Generally High , but hydrolysis is possible with prolonged heating | 3-bromo-5-fluoro-1H-indazole |
| Weak Bases (e.g., K₂CO₃, Et₃N) | High | - |
| High Temperatures (>100-120°C) | Moderate to Low - Potential for thermal deprotection[9] | 3-bromo-5-fluoro-1H-indazole, isobutene, CO₂ |
| UV Light | Moderate - Potential for decomposition of the bromo-aryl moiety | Undetermined |
| Common Reducing Agents (e.g., H₂, Pd/C) | High (Boc group is stable)[3] | - |
| Strong Reducing Agents (e.g., LiAlH₄) | Low - Reduction of the carbamate is likely | Undetermined |
| Palladium Catalysts | Stable , but deprotection can occur under certain conditions[10] | 3-bromo-5-fluoro-1H-indazole |
References
-
Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. Available at: [Link]
-
A mild and selective method for the N-Boc deprotection by sodium carbonate - ElectronicsAndBooks. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. Available at: [Link]
-
Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? - ResearchGate. Available at: [Link]
-
Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. Available at: [Link]
-
Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions - ACS Publications. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds - MDPI. Available at: [Link]
-
tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate - ChemBK. Available at: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - NIH. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
This compound - 2a biotech. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. Available at: [Link]
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - NIH. Available at: [Link]
-
Product information, this compound | P&S Chemicals. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 5-bromo-4-fluoro-1H-indazole | 1082041-85-7 [sigmaaldrich.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2abiotech.net [2abiotech.net]
- 7. pschemicals.com [pschemicals.com]
- 8. [The effect of fluorine substituent on radiochemical stability of some steroid and azole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-indazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Indazole Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols for the effective removal of residual palladium catalysts from indazole coupling reactions. Given the importance of minimizing metal contamination in active pharmaceutical ingredients (APIs), this resource is designed to help you achieve high-purity compounds.[1][2]
Introduction: The Indazole Challenge in Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the synthesis of functionalized indazoles.[3][4] However, the nitrogen-rich indazole core presents a unique challenge. The lone pair of electrons on the nitrogen atoms can coordinate with palladium species, forming stable complexes that can be difficult to remove using standard purification techniques. This guide will address these specific challenges and provide effective solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual palladium from my indazole product?
A: Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), limit the amount of residual palladium in APIs, often to levels below 10 ppm.[1][2] Palladium is a toxic metal, and its presence can compromise the safety and efficacy of a drug candidate. Furthermore, residual palladium can interfere with downstream synthetic steps and biological assays.
Q2: What are the primary methods for removing palladium catalysts?
A: The most common and effective methods include:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium.
-
Filtration: Removing heterogeneous or precipitated palladium.
-
Crystallization: Purifying the product, leaving palladium impurities in the mother liquor.
-
Chromatography: Separating the product from the catalyst based on polarity.
Q3: How do I choose the best removal method for my specific indazole derivative?
A: The optimal method depends on several factors:
-
The nature of your indazole product: Its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Whether it is homogeneous (dissolved) or heterogeneous (solid), and its oxidation state (Pd(0) or Pd(II)).
-
The solvent system used in your reaction.
-
The required purity level for your final product.
The decision-making workflow below can guide your selection process.
Decision-Making Workflow for Palladium Removal
Here is a visual guide to help you select the most appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guide
This section addresses common issues encountered during palladium removal from indazole coupling reactions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Palladium Removal with Scavengers | 1. Indazole-Palladium Chelation: The nitrogen atoms of the indazole ring may be strongly coordinating to the palladium, preventing the scavenger from effectively binding to it.[5] 2. Incorrect Scavenger Choice: The chosen scavenger may not be effective for the specific palladium species (Pd(0) vs. Pd(II)) in your reaction mixture. 3. Insufficient Scavenger Amount or Contact Time: The amount of scavenger or the stirring time may be inadequate. | 1. pH Adjustment: Try adding a mild acid (e.g., acetic acid) to protonate the indazole nitrogens, which may disrupt the chelation and release the palladium for scavenging. Caution: Ensure your product is stable to acid.2. Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea).[6] Thiol-based scavengers are generally effective for a variety of palladium species.[6] 3. Optimize Conditions: Increase the equivalents of the scavenger and/or extend the stirring time. Gentle heating (e.g., 40-50 °C) can also improve scavenging efficiency, provided your product is thermally stable. |
| Low Product Recovery After Purification | 1. Non-specific Binding: Your indazole product may be adsorbing to the scavenger resin or activated carbon. 2. Product Precipitation: Changes in solvent polarity during the purification process can cause your product to precipitate along with the scavenger. | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. 2. Solvent Screening: Choose a solvent in which your product is highly soluble to minimize non-specific binding. 3. Wash Thoroughly: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product. 4. Consider Alternative Methods: If product loss remains high, explore crystallization or chromatography. |
| Column Chromatography Fails to Remove Palladium | 1. Co-elution: The palladium species may have a similar polarity to your indazole product. 2. On-column Decomposition: The palladium catalyst may be decomposing on the silica gel, leading to streaking and contamination of fractions. | 1. Modify the Mobile Phase: Add a small amount of a chelating agent (e.g., triethylamine) to the eluent to help mobilize the palladium species. Note: This may require an additional work-up step to remove the additive.2. Use a Different Stationary Phase: Consider using alumina or a different type of silica gel. 3. Pre-treat with a Scavenger: Use a scavenger resin to remove the bulk of the palladium before performing chromatography. |
| Inconsistent Results Batch-to-Batch | 1. Variation in Palladium Speciation: The final oxidation state and coordination environment of the palladium may differ slightly between runs. 2. Trace Impurities: Variations in the quality of reagents or solvents can affect the efficiency of palladium removal. | 1. Standardize Reaction Quench: Implement a consistent quenching procedure to ensure the palladium is in a more uniform state before purification. 2. Use High-Purity Reagents: Ensure that all reagents and solvents are of high purity and are properly stored. |
Experimental Protocols
Here are detailed protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using Scavenger Resins
-
Dissolution: Dissolve the crude indazole product in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).
-
Scavenger Addition: Add the selected scavenger resin (e.g., SiliaMetS® Thiol[6], MP-TMT[7][8]) to the solution. The amount will depend on the specific scavenger and the estimated amount of residual palladium. A typical starting point is 5-10 weight equivalents relative to the palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[9]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[1][2]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1 to 18 hours.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Washing and Concentration: Wash the filter cake with fresh solvent and concentrate the combined filtrates.
-
Analysis: Determine the residual palladium levels using ICP-MS.
Quantification of Residual Palladium
Accurate quantification of residual palladium is essential to validate your purification method.
| Analytical Technique | Principle | Typical Limit of Quantification (LOQ) | Notes |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomizes the sample in a plasma and detects the ions based on their mass-to-charge ratio. | < 1 ppb | The gold standard for trace metal analysis due to its high sensitivity and accuracy.[1][2] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | ~10-100 ppb | A well-established technique, but generally less sensitive than ICP-MS. |
References
-
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Reddy, L. V., et al. (2023). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]
-
Biotage. (2020). Using Metal Scavengers to Remove Trace Metals such as Palladium. Retrieved from [Link]
-
Welch, C. J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Retrieved from [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Retrieved from [Link]
-
Inamoto, K. (2008). [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Yakugaku Zasshi. Retrieved from [Link]
-
Dufour, J., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
Song, J. J., & Yee, N. K. (2000). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters. Retrieved from [Link]
-
Li, J., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Retrieved from [Link]
-
Dufour, J., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. The Journal of Organic Chemistry. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Various Authors. (2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. Retrieved from [Link]
-
Kumar, D., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
Ahamed, M. B. B., et al. (2019). “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules. Retrieved from [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Semantic Scholar. Retrieved from [Link]
-
Garrett, C. E., & Prasad, K. (2004). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Organic Process Research & Development. Retrieved from [Link]
-
Doucet, H., & Santelli, M. (2007). Catalytic System for Inhibition of Amination-Type Reaction and Palladium-Catalyzed Direct Arylation Using Non-Protected Pyrazole Derivatives. Advanced Synthesis & Catalysis. Retrieved from [Link]
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Cox, M. E. (1997). Testing, reactivating, and cleaning palladium catalysts. Clinical Infectious Diseases. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Unambiguous identification and purity assessment are foundational to ensuring the safety, efficacy, and reproducibility of therapeutic candidates. Among the arsenal of analytical techniques available to the medicinal chemist, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool for the structural elucidation of small organic molecules.
This guide provides an in-depth analysis of the ¹H NMR spectrum of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate , a halogenated indazole derivative of interest in pharmaceutical research. We will explore the experimental protocol for acquiring high-quality NMR data, delve into the intricacies of spectral interpretation, and compare its ¹H NMR signature with that of a closely related analogue to highlight the profound influence of substituent effects on chemical shifts and coupling patterns. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
The Structural Significance of Indazoles and the Role of NMR
Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The specific substitution pattern on the indazole ring system dictates the molecule's three-dimensional structure and, consequently, its interaction with biological targets. The title compound, this compound, incorporates several key structural features: a bulky tert-butoxycarbonyl (Boc) protecting group at the N1 position, a bromine atom at the 3-position, and a fluorine atom at the 5-position. Each of these substituents uniquely influences the electronic environment of the molecule's protons, making ¹H NMR an exquisitely sensitive technique for its characterization.
Experimental Protocol for ¹H NMR Analysis
The acquisition of a high-resolution ¹H NMR spectrum is the first critical step in structural analysis. The following protocol outlines a standardized procedure for the analysis of compounds such as this compound.
Sample Preparation
A meticulously prepared sample is essential for obtaining a high-quality NMR spectrum.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent solubilizing properties and relatively simple residual solvent signal.[2] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: Tetramethylsilane (TMS) is commonly added to the deuterated solvent by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm.[2]
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | A standard 90° pulse experiment | To ensure maximum signal intensity for all protons. |
| Spectral Width | -2 to 12 ppm | To encompass the typical chemical shift range for organic molecules. |
| Acquisition Time | 3-4 seconds | To ensure adequate data points for good resolution. |
| Relaxation Delay | 1-2 seconds | To allow for sufficient relaxation of protons between scans, ensuring accurate integration. |
| Number of Scans | 8-16 | To improve the signal-to-noise ratio. |
The workflow for this experimental protocol is illustrated in the diagram below.
¹H NMR Spectral Analysis of this compound
The structure of this compound with the expected proton environments is shown below.
Based on the structure, we can predict the key features of its ¹H NMR spectrum.
-
tert-Butyl Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum, around 1.7 ppm.
-
Aromatic Protons: The indazole ring contains three aromatic protons (H-4, H-6, and H-7). Their chemical shifts will be in the downfield region (typically 7.0-8.5 ppm) and will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the Boc group. The fluorine atom at the C-5 position will cause characteristic splitting of the signals for the adjacent protons (H-4 and H-6) due to through-bond scalar coupling (J-coupling).
Comparative ¹H NMR Analysis
To better understand the spectral features of our target compound, a comparison with a structurally related molecule is highly instructive. We will compare it with tert-Butyl 1H-indazole-3-carboxylate , which lacks the bromine and fluorine substituents.
¹H NMR Data for tert-Butyl 1H-indazole-3-carboxylate
Experimental data for this compound has been reported as follows[4]:
-
¹H NMR (300 MHz, CDCl₃) δ (ppm): 8.15 (d, J = 8.1 Hz, 1H), 7.90 (d, J = 8.4 Hz, 1H), 7.47-7.42 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H).
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.15 | Doublet | 1H | Aromatic H |
| 7.90 | Doublet | 1H | Aromatic H |
| 7.47-7.42 | Multiplet | 1H | Aromatic H |
| 7.30 | Multiplet | 1H | Aromatic H |
| 1.72 | Singlet | 9H | -C(CH₃)₃ |
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Assignment | Key Influences |
| ~8.0-8.2 | Doublet of Doublets | 1H | H-4 | Deshielded by Boc group and N1; Coupled to H-6 (⁴JHH) and F (³JHF). |
| ~7.8-8.0 | Doublet of Doublets | 1H | H-6 | Deshielded by Br; Coupled to H-7 (³JHH) and F (³JHF). |
| ~7.4-7.6 | Doublet | 1H | H-7 | Coupled to H-6 (³JHH). |
| ~1.7 | Singlet | 9H | -C(CH₃)₃ | Bulky, electron-donating group. |
Key Comparative Insights:
-
tert-Butyl Signal: The chemical shift of the tert-butyl protons is expected to be very similar in both compounds, as it is relatively remote from the aromatic ring and its substituents.
-
Aromatic Region: The aromatic region of the spectrum for this compound will be more complex than that of its non-halogenated counterpart. The presence of the fluorine atom will introduce additional splitting (H-F coupling), transforming the signals for H-4 and H-6 from simple multiplets or doublets into doublet of doublets. The electron-withdrawing nature of both bromine and fluorine is expected to shift the aromatic protons further downfield compared to the unsubstituted analogue.
Conclusion
The ¹H NMR analysis of this compound provides a clear and detailed fingerprint of its molecular structure. The characteristic singlet of the tert-butyl group and the complex splitting patterns in the aromatic region, influenced by both homonuclear (H-H) and heteronuclear (H-F) coupling, allow for unambiguous identification. By comparing its spectrum to that of the simpler tert-Butyl 1H-indazole-3-carboxylate, the significant impact of halogen substituents on the electronic environment of the indazole core is highlighted. This guide underscores the power of ¹H NMR spectroscopy as a primary tool for structural elucidation and quality control in the rigorous environment of pharmaceutical research and development.
References
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]
-
Wiley-VCH 2007 - Supporting Information. Wiley Online Library. Available at: [Link]
-
NMR Sample Preparation. University of California, Riverside. Available at: [Link]
-
Product information, this compound. P&S Chemicals. Available at: [Link]
-
NMR Sample Preparation Guide. Scribd. Available at: [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]
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Mass spectrometry of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
An In-Depth Comparative Guide to the Mass Spectrometry of Tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
Introduction
In modern drug discovery and development, N-protected heterocyclic compounds are fundamental building blocks for synthesizing complex molecular architectures. This compound is one such intermediate, combining a halogenated indazole core with a tert-butyloxycarbonyl (Boc) protecting group. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1] Accurate structural confirmation and purity assessment of intermediates like this are critical for the success of multi-step synthetic campaigns.
Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[2] This guide provides a detailed examination of the expected mass spectrometric behavior of this compound. As a senior application scientist, this analysis is grounded in the fundamental principles of ionization and fragmentation, drawing parallels with a structurally related analogue, tert-butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate, to provide a comparative framework. We will explore the fragmentation pathways under both soft (Electrospray Ionization, ESI) and hard (Electron Ionization, EI) ionization techniques, present standardized analytical protocols, and offer predictive data to guide researchers in their analytical endeavors.
Part 1: Foundational Principles of Fragmentation
The mass spectrometric fragmentation of this compound is governed by the distinct chemical properties of its two primary moieties: the N-Boc protecting group and the bromo-fluoro-indazole core.
The N-Boc Protecting Group: A Predictable Signature
The tert-butyloxycarbonyl (Boc) group is widely used in synthesis due to its stability and ease of removal under acidic conditions. In mass spectrometry, it exhibits highly characteristic fragmentation patterns.[2] The primary cleavage occurs at the carbamate linkage.
-
Loss of Isobutylene (C₄H₈, 56 Da): Under many ionization conditions, a neutral loss of isobutylene occurs via a McLafferty-type rearrangement, leaving a carbamic acid intermediate which readily decarboxylates (loss of CO₂, 44 Da). The combined loss is 100 Da.
-
Formation of the Tert-butyl Cation ([C(CH₃)₃]⁺, m/z 57): Particularly under high-energy conditions like EI, heterolytic cleavage can produce the highly stable tert-butyl cation. The appearance of a strong signal at m/z 57 is a hallmark of a Boc-protected compound.[2]
The Halogenated Indazole Core: Isotopic Patterns as Identifiers
The presence of bromine is a powerful diagnostic tool in mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.9% and ~49.1%, respectively). Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with a relative intensity ratio of approximately 1:1.[3] This signature provides definitive confirmation of the presence and number of bromine atoms in an ion. Fluorine, in contrast, is monoisotopic (¹⁹F), simplifying the spectrum.
Part 2: Experimental Design & Protocols
To ensure reproducible and high-quality data, a standardized protocol is essential. The following methodologies describe the acquisition of mass spectra for N-Boc protected indazoles.
Workflow for Mass Spectrometric Analysis
Caption: Standard workflow for MS analysis of synthetic intermediates.
Protocol for Electrospray Ionization (ESI) MS
ESI is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol or acetonitrile. Dilute this solution 1:100 with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for a final concentration of 10 µg/mL. The formic acid aids in protonation.
-
Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for high-resolution mass accuracy.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Infusion Rate: 5 µL/min (for direct infusion).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
Mass Range: m/z 50-800.
-
MS/MS Analysis: For fragmentation studies, perform product ion scans on the protonated molecule ([M+H]⁺) using collision-induced dissociation (CID) with argon. Vary collision energy from 10-40 eV to observe the full fragmentation profile.
-
Protocol for Electron Ionization (EI) MS
EI is a high-energy technique that induces extensive fragmentation, providing a detailed structural "fingerprint". It is typically coupled with Gas Chromatography (GC).
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a single quadrupole or ion trap mass spectrometer.
-
Method Parameters:
-
GC Column: A low-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Hold at 100 °C for 1 min, then ramp to 300 °C at 20 °C/min, hold for 5 min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Part 3: Predictive Fragmentation Analysis and Comparison
Here we present the predicted mass spectra and fragmentation pathways for our target compound and its chloro-analogue. This comparison highlights how subtle structural changes manifest as distinct mass spectral data.
Target Compound (A): this compound
-
Formula: C₁₂H₁₂BrFN₂O₂
-
Monoisotopic Mass: 314.0117 Da
Comparator Compound (B): tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate[4]
-
Formula: C₁₂H₁₂BrClN₂O₂
-
Monoisotopic Mass: 330.9825 Da
ESI-MS/MS Analysis (Predictive)
Under soft ESI conditions, the primary species observed in the full scan MS spectrum would be the protonated molecule, [M+H]⁺, and potentially a sodium adduct, [M+Na]⁺. The characteristic 1:1 isotopic pattern for bromine would be clearly visible for these parent ions.
MS/MS fragmentation of the [M+H]⁺ ion would initiate with losses related to the Boc group.
Caption: Predicted ESI-MS/MS fragmentation of Compound A.
The key fragmentation begins with the loss of isobutylene (-56 Da) to form the protonated carbamic acid, which is unstable and rapidly loses carbon dioxide (-44 Da). This results in the protonated 3-bromo-5-fluoro-1H-indazole, which represents the core heterocyclic structure.
EI-MS Analysis (Predictive)
EI will produce more complex spectra due to higher energy input. The molecular ion (M⁺˙) may be weak or absent. The fragmentation will be dominated by cleavages of the Boc group and the indazole ring.
Caption: Key predicted EI fragmentation pathways for Compound A.
Key fragments to expect include:
-
m/z 57: The tert-butyl cation, [C(CH₃)₃]⁺, serving as the base peak and a definitive marker for the Boc group.[2]
-
[M-57]⁺: Loss of the tert-butyl radical to give an acylium-type ion.
-
[M-100]⁺˙: Loss of the entire Boc group as isobutylene and CO₂. This ion corresponds to the radical cation of the indazole core.
-
[M-Br]⁺: Loss of the bromine radical. This fragment will not have the characteristic isotopic pattern.
Comparative Data Summary
The table below summarizes the predicted key ions for both Compound A and its chloro-analogue, Compound B. This direct comparison illustrates how mass spectrometry can easily distinguish between these closely related structures.
| Ion Description | Predicted m/z (Compound A: 3-Br, 5-F) | Predicted m/z (Compound B: 5-Br, 3-Cl) | Rationale for Difference |
| [M+H]⁺ (ESI) | 315.0 / 317.0 | 331.0 / 333.0 | Molecular weight difference (F vs. Cl). |
| [M+Na]⁺ (ESI) | 337.0 / 339.0 | 353.0 / 355.0 | Molecular weight difference. |
| [M+H - 100]⁺ (ESI-MS/MS) | 215.0 / 217.0 | 231.0 / 233.0 | Mass of the deprotected indazole core. |
| M⁺˙ (EI) | 314.0 / 316.0 | 330.0 / 332.0 | Molecular weight difference. |
| [C(CH₃)₃]⁺ (EI) | 57.0 | 57.0 | Identical Boc group fragment. |
| [M - Br]⁺ (EI) | 235.1 | 251.1 | Mass of the remaining structure after Br loss. |
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental fragmentation principles can be applied to predict and interpret complex data. The N-Boc group provides a set of unmistakable diagnostic ions, particularly the tert-butyl cation at m/z 57 in EI-MS and the neutral loss of 100 Da in ESI-MS/MS. Concurrently, the bromine atom offers a robust isotopic signature that confirms its presence in the molecular ion and any bromine-containing fragments.
By comparing its predicted spectrum with that of a closely related chloro-analogue, we demonstrate the high specificity of mass spectrometry. The distinct mass shifts associated with the molecular ions and key fragments allow for unambiguous differentiation, which is essential for quality control in a research and drug development setting. The protocols and predictive data presented in this guide serve as a reliable resource for scientists working with these and similar heterocyclic building blocks, ensuring confident structural characterization and facilitating the advancement of synthetic chemistry programs.
References
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P&S Chemicals. this compound Product Information.[Link]
-
PubChem. tert-Butyl 5-bromo-3-fluoro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
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Thiruvalluvar, A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). [Link]
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Gerokonstantis, D. -T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(5), pp. 133-146. [Link]
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Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2533. [Link]
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Yin, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), pp. 4637-4641. [Link]
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ChemBK. tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate.[Link]
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Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
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Royal Society of Chemistry. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Electronic Supplementary Material (ESI).[Link]
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Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]
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Stauffer, S. R., et al. (2008). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Organic letters, 10(14), pp. 3061-3064. [Link]
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PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]
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Tolmachev, D. E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1640. [Link]
-
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A Comparative Guide to the Infrared Spectroscopy of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
This in-depth technical guide provides a comprehensive analysis of the infrared (IR) spectrum of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this guide will delve into the theoretical and practical aspects of its IR spectral characterization, offering a comparative analysis with related compounds to aid in quality control and structural verification.
Introduction: The Role of IR Spectroscopy in Pharmaceutical Intermediate Analysis
In the rigorous landscape of pharmaceutical development, the unambiguous identification and purity assessment of synthetic intermediates are paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of organic molecules. By probing the vibrational frequencies of chemical bonds, an IR spectrum provides a unique molecular fingerprint. For a complex molecule such as this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups and the overall integrity of the molecular framework. This guide will illuminate the characteristic IR absorption bands of this compound and contrast them with those of structurally similar molecules, thereby providing a robust methodology for its identification and differentiation.
Molecular Structure and Expected IR Absorption Profile
The molecular structure of this compound dictates its characteristic IR spectrum. The key functional groups that contribute to its spectral signature are the tert-butoxycarbonyl (Boc) protecting group, the brominated and fluorinated indazole ring system.
Caption: Workflow for ATR-FTIR Spectroscopy.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its necessary performance checks.
-
ATR Accessory Setup: Install the ATR accessory and ensure the crystal (e.g., diamond) is clean and free from any residues.
-
Background Collection: Collect a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
Sample Spectrum Collection: Acquire the IR spectrum of the sample. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum should be processed using the spectrometer's software. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, as well as baseline correction to ensure a flat baseline.
-
Analysis: Analyze the processed spectrum, identifying the key absorption bands and comparing them to the expected values and reference spectra.
Conclusion: A Powerful Tool for Chemical Verification
Infrared spectroscopy is an indispensable tool for the routine analysis and quality control of pharmaceutical intermediates like this compound. By understanding the characteristic absorption frequencies of its constituent functional groups and how they compare to related structures, researchers can confidently verify the identity, purity, and successful synthesis of this important compound. The comparative approach outlined in this guide provides a robust framework for spectral interpretation, enabling scientists to make informed decisions in the drug development pipeline.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Stuart, B. H. (2004).
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
A Comparative Guide for Drug Discovery Professionals: Suzuki vs. Buchwald-Hartwig Reactions for the Functionalization of 3-Bromoindazoles
Introduction: The Indazole Scaffold and the Imperative of C-3 Functionalization
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents across a spectrum of diseases, including oncology and inflammatory conditions.[1] The strategic functionalization of the indazole ring system is a cornerstone of modern drug discovery, allowing for the fine-tuning of pharmacological properties and the exploration of new chemical space. Among the various positions on the indazole ring, the C-3 position is of particular interest due to its significant influence on biological activity.
This guide provides an in-depth, comparative analysis of two of the most powerful palladium-catalyzed cross-coupling reactions for the modification of 3-bromoindazoles: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[2] As a senior application scientist, my goal is to not only present the protocols but to also provide the underlying scientific rationale to empower researchers in making informed decisions for their synthetic strategies.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki-Miyaura and Buchwald-Hartwig reactions lies a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. However, the specifics of these cycles and the nature of the coupling partners are what differentiate these two indispensable transformations.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[3] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
In this case, the amine coordinates to the palladium(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate. The final reductive elimination step forges the C-N bond and regenerates the active Pd(0) catalyst. [5]
Performance Comparison: Suzuki vs. Buchwald-Hartwig for 3-Bromoindazoles
The choice between these two powerful reactions hinges on the desired final product: a C-C or a C-N bond at the C-3 position of the indazole. [2]Below is a comparative summary based on literature precedents for 3-bromoindazoles and related heterocyclic systems.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | Carbon-Carbon (C-C) | Carbon-Nitrogen (C-N) |
| Nucleophile | Organoboron compounds (boronic acids, esters) | Primary/secondary amines, amides, carbamates |
| Typical Catalyst System | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ or Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos, BINAP) |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (NaOt-Bu, KOt-Bu, K₃PO₄) |
| Solvent | Often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) | Anhydrous organic solvents (e.g., toluene, dioxane, THF) |
| Yields on Indazoles | Generally good to excellent (66-82% reported for free NH-indazoles) [6] | Moderate to high, highly dependent on ligand and amine nucleophilicity. |
Senior Application Scientist's Perspective:
For the synthesis of 3-aryl or 3-vinyl indazoles, the Suzuki-Miyaura reaction is the undisputed method of choice. Its advantages include the use of relatively stable and easy-to-handle boronic acid reagents, as well as milder reaction conditions that often tolerate a broader range of functional groups. [3]The use of aqueous solvent mixtures can also simplify workup procedures. For NH-free indazoles, microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly effective. [6][7] Conversely, when the goal is to introduce a nitrogen-based substituent at the C-3 position, the Buchwald-Hartwig amination is the premier method. [5]This reaction provides access to a wide array of 3-aminoindazoles, which are key intermediates in many drug discovery programs. The success of a Buchwald-Hartwig amination is critically dependent on the judicious selection of the phosphine ligand and the base. [8]Sterically hindered and electron-rich ligands are often necessary to promote the reductive elimination step and prevent undesired side reactions. [5]
Experimental Protocols: Step-by-Step Methodologies
The following protocols are generalized procedures adapted from the literature for the functionalization of 3-bromoindazoles and serve as a robust starting point for reaction optimization.
Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromoindazole
This microwave-assisted protocol is adapted from studies on free (NH) 3-bromoindazoles. [6][7] Materials:
-
3-Bromoindazole (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Cs₂CO₃ (2.0 eq.)
-
1,4-Dioxane/Ethanol/Water (e.g., in a 2:1:1 ratio)
Procedure:
-
To a microwave vial, add the 3-bromoindazole, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the solvent mixture to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140 °C for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 3-Bromoindazole
This protocol is a general procedure based on established methods for the N-arylation of indoles and other aryl halides. [9][10] Materials:
-
3-Bromoindazole (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
XPhos (or other suitable phosphine ligand) (0.08 eq.)
-
NaOt-Bu (1.4 eq.)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the 3-bromoindazole, Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the tube with the inert gas.
-
Add anhydrous toluene, followed by the amine via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Conclusion and Outlook
Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are indispensable tools for the C-3 functionalization of 3-bromoindazoles in the context of drug discovery. The choice between them is fundamentally dictated by the desired bond formation—C-C or C-N. The Suzuki-Miyaura reaction offers a reliable and versatile route to 3-arylindazoles, while the Buchwald-Hartwig amination provides unparalleled access to a diverse range of 3-aminoindazole derivatives. A thorough understanding of their respective mechanisms and careful optimization of reaction conditions are paramount to the successful synthesis of novel indazole-based drug candidates.
References
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Tampucci, G.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. 2023, 28(6), 2801. [Link].
-
El Kazzouli, S.; et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry. 2012, 9(10), 723-729. [Link].
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Boruah, M.; et al. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. 2024, 14, 25255-25267. [Link].
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El Kazzouli, S.; et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Published online 2012. [Link].
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Humphries, M. J.; et al. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. 2010, 51(38), 5055-5058. [Link].
-
Chikha, R.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. 2021, 11(12), 6806-6814. [Link].
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 1, 2026. [Link].
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Kinzel, T.; et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 2010, 132(40), 14073-14082. [Link].
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Wölfling, J.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. 2015, 11, 208-216. [Link].
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Tampucci, G.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate. Published online October 13, 2025. [Link].
-
Cole, M. L.; et al. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts. 2023, 13(2), 299. [Link].
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Tampucci, G.; et al. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent … OUCI. Accessed January 1, 2026. [Link].
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Kashani, S. K.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Published online November 6, 2019. [Link].
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Kashani, S. K.; et al. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Accessed January 1, 2026. [Link].
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Semba, K.; et al. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. 2021, 50(38), 13211-13215. [Link].
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Rault, S.; et al. ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate. Published online August 6, 2025. [Link].
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 1, 2026. [Link].
-
Chemistry Made Simple. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published online April 3, 2025. [Link].
-
Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. Published online April 6, 2012. [Link].
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D'Aronco, S.; et al. Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. 2021, 11(10), 1209. [Link].
-
Lynam, J. M.; et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. 2023, 42(17), 2038-2046. [Link].
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 1, 2026. [Link].
-
Chemistry for all. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. Published online July 2, 2022. [Link].
-
Beran, J.; et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2021, 26(23), 7329. [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 1, 2026. [Link].
-
Old, D. W.; et al. Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters. 2000, 2(10), 1403-1406. [Link].
-
Nolan, S. P.; et al. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal. 2006, 12(19), 5142-5148. [Link].
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Al-Zoubi, R. M.; et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts. 2017, 7(5), 147. [Link].
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Sharma, A.; et al. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Published online January 18, 2022. [Link].
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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated and Non-Fluorinated Indazoles
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] A common strategy to optimize the pharmacological properties of such scaffolds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated indazoles, supported by experimental data, detailed protocols, and mechanistic insights to empower your research and development endeavors.
The Rationale for Fluorination in Indazole-Based Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's therapeutic potential.[3] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules.[3] When introduced into an indazole scaffold, fluorine can influence:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased biological half-life and improved bioavailability.
-
Binding Affinity and Selectivity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[3] Furthermore, the introduction of a fluorine atom can alter the conformation of the molecule, promoting a better fit into the target's binding pocket and enhancing selectivity for the desired target over off-targets.
-
Lipophilicity and Membrane Permeability: The effect of fluorination on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, promoting membrane permeability, polyfluorination can decrease it. This modulation allows for fine-tuning of a compound's pharmacokinetic profile.
Comparative Biological Activity: A Data-Driven Analysis
The true impact of fluorination is best illustrated through direct comparison of the biological activities of fluorinated indazoles and their non-fluorinated counterparts. The following table summarizes key experimental data from various studies, highlighting the enhanced potency often observed with fluorination.
| Target/Assay | Non-Fluorinated Indazole Derivative | IC₅₀/EC₅₀ | Fluorinated Indazole Derivative | IC₅₀/EC₅₀ | Fold Improvement | Reference |
| FGFR1 Kinase Inhibition | 3-methoxyphenyl substituted indazole | 15 nM | Additional fluorine on the phenyl ring | 5.5 nM | ~2.7 | [4] |
| Pim Kinase Inhibition | Spirocyclopropyl analogue (60e) | 1970 nM (cellular potency, KMS-12 BM cell line) | Removal of fluorine atoms from 60e | 1400 nM (cellular potency, KMS-12 BM cell line) | ~1.4 | [4] |
| EGFR Kinase Inhibition | Pyridine derivative | Double-digit nM | Fluorinated derivative (36g) | Sub-nanomolar | >10 | [4] |
| Nitric Oxide Synthase (NOS) Inhibition | General indazole scaffold | - | Tetrafluoro-indazole derivative | 63% inhibition (iNOS), 83% inhibition (nNOS) | - | [3] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
As the data illustrates, the introduction of fluorine can lead to a significant enhancement in biological activity across various target classes, from protein kinases to enzymes involved in signaling pathways.
Mechanistic Insights: The ROCK1 Signaling Pathway
To understand the context in which these compounds exert their effects, let's consider a representative signaling pathway often targeted by indazole derivatives: the Rho-associated coiled-coil containing protein kinase 1 (ROCK1) pathway. ROCK1 is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is implicated in various cellular processes like contraction, motility, and proliferation. Dysregulation of the ROCK1 pathway is associated with numerous diseases, including cancer and cardiovascular disorders.
Caption: The ROCK1 signaling pathway and the point of intervention for indazole-based inhibitors.
Fluorinated indazole inhibitors that target ROCK1 can effectively block its catalytic activity, leading to a downstream cascade of events that can, for example, reduce cancer cell motility and invasion.
Experimental Protocols: Ensuring Scientific Integrity
To ensure the trustworthiness and reproducibility of the data presented, it is crucial to follow well-defined and validated experimental protocols. Below are detailed, step-by-step methodologies for two key assays used to evaluate the biological activity of indazole derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. The ADP-Glo™ Kinase Assay is a robust and sensitive method suitable for high-throughput screening and IC₅₀ determination.[5][6][7]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (fluorinated and non-fluorinated indazoles) dissolved in DMSO
-
Assay buffer (specific to the kinase)
-
384-well white, opaque assay plates
-
Plate-reading luminometer
Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay using the ADP-Glo™ platform.
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated indazole compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Dispense a small volume (e.g., 25 nL) of each compound dilution into the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO vehicle only) and 0% activity (no kinase).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer.
-
Add the kinase-substrate mix to the wells containing the test compounds.
-
Allow for a brief pre-incubation (e.g., 15-30 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[8]
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.[8]
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP and subsequently produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the indazole compounds on cultured cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Fluorinated and non-fluorinated indazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom cell culture plates
-
Multi-well spectrophotometer
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated indazole compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ values.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold is a powerful and frequently successful approach in modern drug discovery. As demonstrated by the comparative data, fluorination can significantly enhance the biological activity of these compounds against a range of therapeutic targets. By understanding the underlying principles of fluorination and employing robust, validated experimental protocols, researchers can more effectively design and optimize novel indazole-based therapeutics with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to inform and streamline these critical research and development efforts.
References
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Manna, F., Chimenti, F., & Carradori, S. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5129. [Link]
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Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. [Link]
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Singh, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1435-1467. [Link]
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Abbas, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29335-29375. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Wang, Y., et al. (2024). Enhancing Kinase Activity Detection with a Programmable Lanthanide Metal–Organic Framework via ATP-to-ADP Conversion. Analytical Chemistry. [Link]
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Auld, D. S. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Assay Genie. (n.d.). High-Throughput Screening Assays. [Link]
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Janzen, W. P. (2014). Enzyme Assay Design for High-Throughput Screening. Methods in Molecular Biology, 1184, 1-15. [Link]
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Kim, H., et al. (2022). Multi-Enzyme Screening Using a High-Throughput Genetic Enzyme Screening System. JoVE (Journal of Visualized Experiments), (186), e54059. [Link]
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Yasmeen, S., et al. (2021). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Current Research in Pharmaceutical Sciences, 11(1), 1-13. [Link]
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Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17188-17197. [Link]
-
Li, D., et al. (2020). As a continuation of their research to improve the cellular activity of hit compound 100 bearing an indazole scaffold, a series of new compounds harnessing fluorine substituents were designed, synthesized and evaluated as inhibitors of the above enzyme. European Journal of Medicinal Chemistry, 192, 112193. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
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Singh, A., & Sharma, P. (2022). Different biological activities reported with Indazole derivatives. Journal of Molecular Structure, 1250, 131846. [Link]
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Boettcher, J., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinases as Drug Targets. Wiley-VCH. [Link]
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A Comparative Guide to the Purity Assessment of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate by High-Performance Liquid Chromatography (HPLC)
Abstract: This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS: 885271-57-8), a key intermediate in modern pharmaceutical synthesis. We delve into the rationale behind chromatographic choices, comparing a rapid isocratic screening method with a robust, stability-indicating gradient method. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals, offering detailed experimental protocols, validation frameworks based on ICH guidelines, and a discussion of orthogonal analytical techniques to ensure comprehensive impurity profiling.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a heterocyclic building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular structure, featuring a halogenated indazole core protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile synthon. The chemical formula for this compound is C12H12BrFN2O2.[1]
In drug manufacturing, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy.[2][3] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological effects or impact the stability and manufacturability of the final API. Therefore, a robust, validated analytical method for purity determination is a regulatory and scientific necessity.
This guide compares two distinct RP-HPLC approaches for the purity analysis of this specific intermediate, culminating in a recommended protocol designed for accuracy, reliability, and regulatory compliance.
HPLC: The Gold Standard for Purity Analysis
For non-volatile and thermally labile compounds like N-Boc protected indazoles, High-Performance Liquid Chromatography (HPLC) is the undisputed analytical method of choice.[4] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the main compound from structurally similar impurities. A well-developed HPLC method should be "stability-indicating," meaning it can effectively separate the analyte from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[5]
Comparative Analysis of HPLC Methodologies
The selection of an HPLC method is a balance between speed and resolution. For an intermediate like this compound, potential impurities could include unreacted starting materials, deprotected analogues (loss of the Boc group), or isomers formed during synthesis. These compounds can have a wide range of polarities, making method choice critical.
Method A: Rapid Isocratic Screening
An isocratic method utilizes a constant mobile phase composition throughout the analytical run. It is often employed for initial, high-throughput screening due to its simplicity and short run times.
-
Principle: A fixed ratio of organic solvent (e.g., acetonitrile) and aqueous buffer is used to elute all compounds from the column.
-
Advantages:
-
Speed: Typically shorter run times and faster column re-equilibration.
-
Simplicity: Easier to set up and transfer between instruments.
-
-
Disadvantages:
-
Limited Resolution: Poorly retained (polar) impurities will elute near the solvent front, while strongly retained (non-polar) impurities may have very long retention times with broad peaks.
-
Risk of Co-elution: Structurally similar impurities may not be resolved from the main peak or each other, leading to an overestimation of purity.
-
Method B: Robust Gradient Elution (Recommended)
A gradient elution method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent. This approach is superior for analyzing complex samples with impurities of varying polarities.
-
Principle: The analysis begins with a lower concentration of organic solvent to retain and resolve polar impurities. The organic concentration is then gradually increased to elute the main analyte and, finally, any strongly retained non-polar impurities as sharp, well-defined peaks.
-
Advantages:
-
Superior Resolution: Capable of separating a wide range of impurities within a single run.
-
Improved Peak Shape: Reduces peak tailing for late-eluting compounds, improving integration and quantification accuracy.
-
Stability-Indicating: The enhanced resolving power makes it the preferred choice for stability studies and formal purity testing.
-
-
Disadvantages:
-
Longer Run Times: Gradient programs and the required column re-equilibration extend the total analysis time per sample.
-
Method Complexity: Requires more precise pump performance and can be more complex to develop and transfer.
-
Caption: Workflow comparison of Isocratic vs. Gradient HPLC methods.
Performance Data Summary
The following table summarizes the expected performance of the two methodologies for the analysis of this compound, assuming the presence of a more polar impurity (Impurity 1, e.g., deprotected indazole) and a less polar impurity (Impurity 2, e.g., a synthesis by-product).
| Parameter | Method A (Isocratic) | Method B (Gradient - Recommended) | Justification |
| Resolution (Rs) for Impurity 1 | < 1.5 (Potential Co-elution) | > 2.0 | Gradient elution provides better retention and separation for early-eluting polar compounds. |
| Resolution (Rs) for Impurity 2 | > 2.0 | > 2.0 | Both methods can likely separate late-eluting impurities, but the peak shape will be better with the gradient. |
| Peak Asymmetry (Main Peak) | 1.1 - 1.4 | 1.0 - 1.2 | Gradient elution typically results in more symmetrical peaks, especially for less polar compounds. |
| Approximate Run Time | 5-7 minutes | 15-20 minutes | The gradient program and subsequent equilibration step increase the total analysis time. |
| Solvent Consumption | Lower per run | Higher per run | Longer run times and higher final organic concentrations increase solvent usage. |
| Reliability for QC/Stability | Low | High | Only a gradient method can provide high confidence that all potential impurities are being separated. |
Orthogonal Methods for Comprehensive Characterization
While HPLC is the primary tool for purity quantification, a comprehensive analysis relies on orthogonal methods that measure the same attribute using different principles.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the definitive identification of unknown impurities detected by HPLC.[6] By providing the mass-to-charge ratio (m/z) of an impurity, its molecular formula can often be deduced.
-
Gas Chromatography-Mass Spectrometry (GC-MS): HPLC is not suitable for analyzing volatile or semi-volatile impurities. GC-MS is the standard method for quantifying residual solvents (e.g., from synthesis or purification), which are a critical class of impurities regulated by ICH guidelines.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an unknown impurity, it can be isolated via preparative HPLC and subsequently analyzed by NMR.[2]
Detailed Experimental Protocol (Recommended Method B: Gradient)
This section provides a detailed, self-validating protocol for the purity assessment of this compound.
6.1 Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade or higher
-
Water, HPLC Grade or Milli-Q
-
Formic Acid, 99%+
-
This compound Reference Standard (RS) and Analytical Sample
-
Class A volumetric flasks and pipettes
6.2 Instrumentation
-
HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Analytical balance (0.01 mg readability)
6.3 Chromatographic Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | A standard C18 column provides good hydrophobic retention for this molecule. The smaller particle size (UHPLC) allows for higher efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifying the mobile phase ensures consistent protonation of acidic/basic functional groups, leading to sharp, reproducible peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient Program | 0-1 min: 30% B; 1-12 min: 30% to 95% B; 12-14 min: 95% B; 14.1-17 min: 30% B | This gradient provides good resolution at the start for polar impurities and effectively elutes the main peak and non-polar impurities. The final steps are for column wash and re-equilibration. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection Wavelength | 230 nm | The indazole ring system exhibits strong UV absorbance. A DAD should be used to check for peak purity across the spectrum. |
| Injection Volume | 2.0 µL | A small injection volume prevents column overloading and peak distortion. |
6.4 Standard and Sample Preparation
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard (RS) Stock Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the RS into a 10.0 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard (0.05 mg/mL): Pipette 1.0 mL of the RS Stock Solution into a 10.0 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh ~5.0 mg of the analytical sample into a 10.0 mL volumetric flask. Dissolve and dilute to volume with diluent.
6.5 System Suitability Test (SST) Before sample analysis, inject the Working Standard solution five times. The results must meet the following criteria to ensure the system is performing correctly:
-
Peak Asymmetry (Tailing Factor): ≤ 1.5
-
Theoretical Plates (N): ≥ 10,000
-
%RSD of Peak Area: ≤ 2.0%
Method Validation: A Trustworthiness Framework
To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[7][8][9] Validation provides documented evidence that the method is reliable.[10][11]
Caption: Key parameters in an HPLC method validation workflow.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can distinguish the analyte from impurities and degradation products. | Peak purity index > 0.999 (via DAD). No interference from placebo or known impurities at the analyte's retention time. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the test concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked analyte in the sample matrix at multiple levels (e.g., 50%, 100%, 150%).[12] |
| Precision | To assess the degree of scatter in results from multiple analyses of the same sample. | Repeatability: %RSD ≤ 2.0% for 6 replicate preparations. Intermediate Precision: %RSD ≤ 2.0% between different days/analysts. |
| LOQ | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision (%RSD) and Accuracy (%Recovery) must meet criteria at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters must pass under all varied conditions. Analyte % purity should not change significantly. |
Conclusion
For the reliable purity assessment of this compound, a stability-indicating gradient RP-HPLC method is demonstrably superior to a simple isocratic screening method. While requiring a longer analysis time, the gradient approach provides the necessary resolution to separate the main component from a wide range of potential process- and degradation-related impurities. This ensures accurate quantification and builds a foundation of trust in the quality of this critical pharmaceutical intermediate. The implementation of the detailed protocol and the rigorous validation framework presented in this guide will ensure that the analytical data generated is accurate, reproducible, and compliant with global regulatory expectations.
References
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ICH. (2022). ICH Q2(R2) Validation of Analytical Procedures. [Link]
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ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. [Link]
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A Senior Application Scientist's Guide to X-ray Crystallography of Indazole Derivatives: From Theory to High-Resolution Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Structural Insight in Indazole-Based Drug Discovery
Indazole, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its derivatives are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity.[1][2] This has led to the development of numerous successful drugs, including kinase inhibitors like Pazopanib and Entrectinib, which are crucial in cancer therapy.[2][3] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and their precise interactions with protein targets.
Therefore, obtaining high-resolution crystal structures of indazole derivatives is not merely an academic exercise; it is a critical step in the drug discovery pipeline.[2][4] X-ray crystallography provides the definitive atomic-level map of a molecule, revealing crucial details about conformation, intermolecular interactions, and the subtle electronic features that govern its biological activity.[5] This guide offers a comparative analysis of crystallization techniques, detailed protocols, and troubleshooting strategies tailored to the unique challenges presented by indazole derivatives.
The Physicochemical Landscape of Indazole Crystallization
The successful crystallization of any compound depends on a nuanced understanding of its inherent properties. Indazole derivatives present a specific set of characteristics that scientists must leverage to promote the formation of well-ordered, single crystals.
-
Hydrogen Bonding: The indazole core contains both hydrogen bond donors (the N-H group of the 1H-tautomer) and acceptors (the pyrazole nitrogens).[1] This duality allows for the formation of robust and directional hydrogen-bonding networks, which are primary drivers of crystal packing. The nature and position of substituents can either enhance or sterically hinder these interactions.
-
π-π Stacking: As aromatic systems, indazoles readily participate in π-π stacking interactions. These forces, while weaker than hydrogen bonds, are crucial for organizing molecules into stable, layered arrangements within the crystal lattice.
-
Polymorphism: Indazole derivatives are known to exhibit polymorphism—the ability to crystallize in multiple different forms with distinct packing arrangements.[6][7] Different polymorphs can have drastically different physical properties, including solubility and stability, making polymorphic control a key consideration in pharmaceutical development.
Understanding these forces is paramount. The choice of solvent, temperature, and crystallization method is a strategic decision aimed at manipulating these interactions to favor the nucleation and growth of a single, high-quality crystalline form.
Comparative Analysis of Crystallization Techniques for Indazole Derivatives
There is no single "best" method for crystallization. The optimal technique is highly dependent on the specific properties of the indazole derivative . The following table compares common methods, highlighting their principles and suitability for this class of compounds.
| Crystallization Method | Principle of Supersaturation | Advantages for Indazole Derivatives | Common Challenges |
| Slow Evaporation | Solvent is slowly removed, gradually increasing the concentration of the solute.[8] | Simple to set up; effective for moderately soluble compounds. Often successful for indazoles in solvents like ethanol or ethyl acetate.[6][9] | Can lead to rapid crystal growth on the vessel surface, resulting in poorly formed or clustered crystals.[10] Risk of "oiling out" if solubility changes too quickly. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop of the compound solution equilibrates with a larger reservoir of a precipitant via the vapor phase, slowly inducing supersaturation.[8] | Requires very small amounts of material; allows for fine control over the rate of supersaturation. Excellent for screening a wide array of conditions. | Can be sensitive to vibrations and temperature fluctuations. Setting up drops requires some technical skill. |
| Solvent/Anti-Solvent Diffusion | An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound, reducing its solubility.[8] | Effective for compounds that are highly soluble in a primary solvent. Allows for gentle inducement of crystallization. A patent for an indazole derivative describes using n-hexane as an anti-solvent for a butanone solution.[11] | The interface between the two solvents can sometimes lead to the formation of amorphous powder or oil. Requires careful selection of a miscible solvent/anti-solvent pair. |
| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and causing it to crystallize.[12] | Can produce large, high-quality crystals. Amenable to scale-up.[13] | Requires precise temperature control. Rapid cooling can lead to the formation of many small crystals or impure product.[14] |
Experimental Workflow & Protocols
This section provides a detailed, step-by-step methodology for a common and effective crystallization technique for indazole derivatives: Vapor Diffusion .
Detailed Protocol: Vapor Diffusion Crystallization of an Indazole Derivative
This protocol assumes you have a purified indazole derivative ready for crystallization screening.
Materials:
-
Purified indazole derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane)
-
A selection of anti-solvents/precipitants (e.g., water, hexane, diethyl ether)
-
24-well crystallization plates (sitting or hanging drop)
-
Micropipettes and sterile tips
-
Microscope for observing crystal growth
Procedure:
-
Prepare the Reservoir Solution: In each well of the crystallization plate, pipette 500 µL of the reservoir solution. This is typically the precipitant or a mixture of the solvent and precipitant. A good starting screen might involve varying the ratio of solvent to anti-solvent across the plate.
-
Prepare the Compound Solution: Prepare a concentrated stock solution of your indazole derivative. Aim for a near-saturated solution in a suitable solvent. For example, dissolve 5-10 mg of the compound in 0.5 mL of ethyl acetate.[10] Ensure the solution is clear and free of particulate matter by filtering if necessary.
-
Set the Drop:
-
For Sitting Drop: Pipette 1 µL of your compound solution onto the designated post in the center of the well. Then, pipette 1 µL of the reservoir solution directly into the compound drop and mix gently by pipetting up and down.
-
For Hanging Drop: Pipette 1 µL of your compound solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution to the drop. Invert the coverslip and place it over the well, ensuring a tight seal with grease or the plate's built-in seal.
-
-
Seal and Incubate: Tightly seal the crystallization plate to allow vapor equilibration to occur. Place the plate in a stable, vibration-free environment at a constant temperature (e.g., 20°C).
-
Monitor Regularly: Check the drops under a microscope daily for the first few days, and then every few days thereafter. Look for the appearance of clear, sharp-edged, three-dimensional objects. Document any changes, including precipitation, oiling, or crystal formation.
Scientist's Note: The path to supersaturation is critical. Anything that affects protein solubility or the rate at which supersaturation is achieved will impact the outcome.[15] Key variables to adjust during optimization include pH, salt concentration, and temperature.[15][16]
Visualizing the Crystallography Workflow
The overall process from a purified compound to a final structure follows a logical sequence.
Caption: General workflow for single-crystal X-ray crystallography.
Troubleshooting Common Crystallization Challenges
Even with careful planning, crystallization can be challenging. Below are common issues and logic-driven solutions.
| Problem | Observation | Potential Cause(s) | Recommended Solution(s) |
| Amorphous Precipitate | Cloudy, non-crystalline solid forms rapidly. | Supersaturation is occurring too quickly. The solvent/anti-solvent system is not ideal. | Decrease the concentration of the compound. Slow down the rate of diffusion (e.g., by using a smaller drop-to-reservoir ratio in vapor diffusion). Screen alternative solvent systems. |
| Oiling Out | The compound separates as a liquid phase instead of a solid. | The compound's solubility limit is exceeded, but the energy barrier for nucleation is too high. Common with flexible molecules. | Lower the temperature to potentially solidify the oil. Try seeding with a microcrystal from a previous experiment. Change the solvent to one where the compound is less soluble. |
| Microcrystals | A shower of very small, often needle-like crystals. | Nucleation rate is too high, leading to many growth sites instead of a few large ones.[17] | Reduce the level of supersaturation by lowering the compound or precipitant concentration. Introduce additives that can control nucleation. Optimize temperature and pH.[17] |
| Poor Diffraction Quality | Crystals are obtained but they diffract X-rays weakly or not at all. | The crystal has a high degree of internal disorder. It may be a salt or solvate with disordered components. The crystal may be twinned. | Re-optimize the growth conditions to slow down the crystal growth rate, which can improve internal order. Ensure the purest possible sample is used for crystallization. |
A Logic Tree for Troubleshooting
When initial screens fail, a systematic approach is necessary.
Caption: A decision tree for troubleshooting crystallization experiments.
Conclusion: From Crystal to Insight
The crystallization of indazole derivatives is a pivotal step that bridges synthetic chemistry and structural biology. While it can be an empirical process, success is built upon a rational understanding of the underlying physicochemical principles governing self-assembly. By systematically comparing and applying techniques like slow evaporation and vapor diffusion, and by methodically troubleshooting common issues, researchers can overcome the crystallization bottleneck. The reward—a high-resolution crystal structure—provides invaluable, actionable data that accelerates the design of next-generation therapeutics and deepens our fundamental understanding of molecular recognition.
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Zhanghua. Common Issues Faced in Crystallization and How to Solve Them. Available from: [Link]
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Patsnap. Crystalline form of indazole derivative and preparation method thereof. Available from: [Link]
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MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Available from: [Link]
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Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly?. Available from: [Link]
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NIH. Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]
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Regis Technologies. Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Available from: [Link]
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ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. Available from: [Link]
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Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]
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ResearchGate. Which intermolecular interactions have a significant influence on crystal packing?. Available from: [Link]
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NIH. Optimization of crystallization conditions for biological macromolecules. Available from: [Link]
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Semantic Scholar. Role of Intermolecular Interactions in Molecular Packing of Alkoxy-Substituted Bis-1,3,4-oxadiazole Derivatives. Available from: [Link]
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A Comparative Guide to Catalysts for Indazole Functionalization: Strategies and Performance
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including potent anticancer and anti-inflammatory drugs.[1][2] The strategic functionalization of the indazole ring system is paramount for modulating pharmacological activity and developing new chemical entities. This guide provides an in-depth comparative analysis of catalytic systems for the functionalization of indazoles, offering insights into their performance, scope, and underlying mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indazole modification.
The Strategic Imperative of Indazole Functionalization
Indazoles possess two nitrogen atoms within their bicyclic structure, leading to the existence of 1H- and 2H-tautomers, with the 1H-tautomer being generally more stable.[1] The primary sites for functionalization are the N1 and N2 positions and the C3, C5, and C7 positions of the indazole core. The selective introduction of substituents at these positions is a formidable challenge due to the nuanced reactivity of the heterocyclic ring. Catalysis has emerged as the most powerful tool to achieve high selectivity and efficiency in these transformations.
This guide will focus on a comparative analysis of catalysts for three key transformations:
-
N-Arylation: A crucial reaction for installing aryl groups on the nitrogen atoms, significantly impacting the biological and material properties of the resulting compounds.
-
C3-Functionalization: The C3 position is a frequent site for modification to extend the molecular framework and introduce diverse functionalities.
-
C-H Activation and Annulation: Advanced strategies that enable the direct use of C-H bonds for forging new bonds, leading to complex fused-ring systems.
Comparative Analysis of Catalytic Systems
The choice of catalyst is dictated by the desired transformation, the nature of the indazole substrate, and the coupling partner. Here, we compare the performance of prominent catalytic systems based on experimental data from the literature.
N-Arylation of Indazoles
The N-arylation of indazoles is a well-established transformation, with copper- and palladium-based catalysts being the most extensively studied.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Substrate Scope | Key Advantages | Limitations |
| CuI | Diamine | K₃PO₄ | Dioxane | 110 | Good to Excellent | Broad (aryl iodides & bromides) | Cost-effective, good functional group tolerance[3] | Can require high temperatures |
| Pd(OAc)₂ | Buchwald or Hartwig phosphine ligands | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | Excellent | Very Broad | High efficiency, broad scope | Cost of palladium and ligands |
| Rh(II) | - | - | - | RT | Excellent | Diazonaphthoquinone | High N2-selectivity[4] | Specific to quinoid carbene precursors |
Expert Insights: Copper-catalyzed systems, particularly with diamine ligands, offer a robust and economical approach for N-arylation, accommodating a wide range of aryl halides.[3] For challenging substrates or when maximizing yield is critical, palladium catalysis with specialized phosphine ligands remains the gold standard. Recent advances in rhodium catalysis have enabled highly selective N2-arylation, a traditionally challenging transformation.[4]
C3-Functionalization of Indazoles
Direct C3-functionalization, often via C-H activation, is a highly atom-economical approach to modify the indazole core.
| Catalyst System | Oxidant/Additive | Coupling Partner | Temp (°C) | Yield (%) | Regioselectivity | Key Advantages | Limitations |
| Pd(OAc)₂ | Ag₂CO₃ | Aryl iodides | 120 | Good to Excellent | High for C3 | Direct C-H arylation[5] | Requires high temperatures and an oxidant |
| CuH | - | Allylic electrophiles | RT | High | High for C3 | Enantioselective allylation[6] | Requires pre-activated indazole |
| Ni(acac)₂ | - | Aldehydes | 120 | Good | High for C3 | C3-acylation[5] | Specific for acylation |
| Visible Light/Photocatalyst | - | Aryldiazonium salts | RT | Good | High for C3 | Metal-free, mild conditions[5] | Substrate-specific photocatalyst required |
Expert Insights: Palladium catalysis has been instrumental in the direct C3-arylation of indazoles.[5] For the introduction of chiral centers, copper hydride catalysis has shown remarkable enantioselectivity in C3-allylation reactions.[6] The emergence of photocatalysis offers a greener alternative, enabling C3-functionalization under mild, metal-free conditions.[7][8][9]
C-H Activation and Annulation
Transition metal-catalyzed C-H activation followed by annulation provides a powerful pathway to construct complex, fused indazole derivatives in a single step.[2][10]
| Catalyst System | Co-catalyst/Oxidant | Coupling Partner | Temp (°C) | Yield (%) | Product Type | Key Advantages | Limitations |
| [RhCp*Cl₂]₂ | Cu(OAc)₂ | Alkenes | 100 | Good to Excellent | Fused Indazoles | High atom economy, step efficiency[10] | Expensive catalyst, requires oxidant |
| [RuCl₂(p-cymene)]₂ | KPF₆ / Cu(OAc)₂ | Alkynes | 120 | Moderate to Good | Fused Indazoles | Access to diverse structures[10] | Can require additives |
| Co(III) | - | Aldehydes | 130 | Good | N-aryl-2H-indazoles | Use of earth-abundant metal[11] | High temperatures |
Expert Insights: Rhodium and ruthenium catalysts are highly effective for C-H activation/annulation cascades, allowing for the rapid construction of complex polycyclic systems.[10] The development of cobalt-catalyzed methods is a significant step towards more sustainable synthesis, leveraging a more earth-abundant metal.[11]
Experimental Protocols
To provide a practical context, detailed protocols for representative catalytic reactions are presented below.
Protocol: Copper-Catalyzed N-Arylation of Indazole
This protocol is adapted from the work of Buchwald and co-workers for the N-arylation of π-excessive heterocycles.[3]
Reaction Workflow
Caption: Workflow for Copper-Catalyzed N-Arylation.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube, combine indazole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), the diamine ligand (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous dioxane (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for the time determined by reaction monitoring (typically 12-24 h).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol: Palladium-Catalyzed C3-H Arylation of 2H-Indazole
This protocol is based on established methods for direct C-H functionalization.[12][13][14]
Catalytic Cycle
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Arylation.
Step-by-Step Methodology:
-
Reaction Setup: To a microwave vial, add 2H-indazole (0.5 mmol, 1.0 equiv), the aryl iodide (0.75 mmol, 1.5 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and silver carbonate (0.75 mmol, 1.5 equiv).
-
Solvent Addition: Add 3 mL of a suitable solvent (e.g., dioxane or DMF).
-
Reaction: Seal the vial and heat the reaction mixture at 120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with dichloromethane and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the C3-arylated indazole.
Future Perspectives and Emerging Trends
The field of indazole functionalization is continuously evolving, with several exciting trends on the horizon:
-
Earth-Abundant Metal Catalysis: The use of catalysts based on iron, cobalt, and nickel is gaining traction as a more sustainable and economical alternative to precious metals.[11][15]
-
Photocatalysis: Visible-light-mediated reactions offer mild conditions and unique reactivity, enabling transformations that are challenging with traditional thermal methods.[7][8][9]
-
Late-Stage Functionalization: The development of robust and selective catalytic methods for the late-stage functionalization of complex, drug-like molecules containing an indazole core is a key area of research.
Conclusion
The catalytic functionalization of indazoles is a rich and dynamic field of research. This guide has provided a comparative overview of key catalytic systems for N-arylation, C3-functionalization, and C-H activation/annulation. By understanding the strengths and limitations of each approach, researchers can make informed decisions in the design and synthesis of novel indazole derivatives for applications in drug discovery and materials science. The continued development of innovative catalytic methods will undoubtedly unlock new possibilities for this privileged heterocyclic scaffold.
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A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis
Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery
The indazole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure is a cornerstone in a multitude of therapeutic agents, demonstrating a wide array of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The development of efficient, scalable, and versatile synthetic routes to access functionally diverse indazoles is therefore a critical endeavor for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of prominent modern and classical synthetic strategies for the preparation of substituted indazoles, offering field-proven insights to inform your experimental choices.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the indazole core can be broadly categorized into classical methods and modern transition-metal-catalyzed approaches. While classical methods often rely on cyclization reactions of pre-functionalized precursors, modern techniques, particularly those involving transition-metal catalysis, have enabled more direct and atom-economical routes.[3][4] This guide will focus on a comparative evaluation of three major modern strategies—Transition-Metal-Catalyzed C-H Activation/Annulation, the Davis-Beirut Reaction, and [3+2] Dipolar Cycloaddition—alongside a discussion of relevant classical methods.
At a Glance: Performance Comparison of Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Good to excellent (often >70%)[1][5] | Broad, tolerates a wide range of functional groups.[1][6] | High atom economy, direct functionalization of C-H bonds, access to diverse substitution patterns.[1][5] | Requires expensive and sometimes toxic transition-metal catalysts, may require optimization of ligands and reaction conditions.[1] |
| Davis-Beirut Reaction | Good (typically 60-90%)[7] | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used.[7][8] | Metal-free, utilizes inexpensive starting materials, versatile for synthesizing various 2H-indazoles and indazolones.[7][9] | Can be low-yielding with certain substrates like secondary alcohols and anilines; may require careful optimization of reaction conditions.[7][10] |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to excellent (often >80%)[7][11] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[7][12] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[11][12] | Requires the synthesis of sydnone precursors; some electron-deficient sydnones may be unreactive.[7][12] |
| Classical Methods (e.g., Fischer, Sundberg) | Variable | Generally more limited in scope compared to modern methods. | Well-established, often uses readily available starting materials. | May require harsh reaction conditions, can produce mixtures of isomers, and may have lower functional group tolerance.[13] |
In-Depth Analysis of Synthetic Methodologies
Transition-Metal-Catalyzed C-H Activation/Annulation
This approach has emerged as a powerful tool for the construction of functionalized indazoles due to its high efficiency and atom economy.[1][5] These reactions typically involve the use of rhodium, palladium, or cobalt catalysts to direct the formation of the indazole ring through a C-H activation and subsequent annulation cascade.[1][4][14]
Causality Behind Experimental Choices: The choice of metal catalyst and directing group is crucial for the success of these reactions. For instance, rhodium(III) catalysts are often employed for the annulation of azoxy compounds with alkynes to regioselectively afford 2H-indazoles.[1] The directing group, often an azo or a related nitrogen-containing functionality, positions the metal catalyst in proximity to the C-H bond to be activated, ensuring high regioselectivity.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 1H-Indazoles
A representative procedure for the synthesis of 1H-indazoles via a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation is as follows:[5][7]
-
To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.
Reaction Workflow:
Caption: Workflow for Rh(III)-catalyzed synthesis of 1H-indazoles.
The Davis-Beirut Reaction
The Davis-Beirut reaction is a notable metal-free method for the synthesis of 2H-indazoles and indazolones.[9][15] This reaction proceeds via an N,N-bond forming heterocyclization and is appealing due to its use of inexpensive starting materials and avoidance of toxic metals.[9] The reaction can be catalyzed by either acid or base.[16]
Causality Behind Experimental Choices: The choice of base and solvent is critical in the base-catalyzed Davis-Beirut reaction. The reaction is typically carried out by heating a N-substituted 2-nitrobenzylamine in the presence of a base like NaOH or KOH in an alcohol.[9] The base facilitates the formation of a key carbanion intermediate, which then initiates the cyclization.
Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction
A general procedure for the synthesis of 2H-indazoles via the base-catalyzed Davis-Beirut reaction is as follows:[7]
-
Dissolve the N-substituted-2-nitrobenzylamine (1.0 mmol) in a suitable alcohol (e.g., methanol, ethanol) (10 mL).
-
Add a solution of potassium hydroxide (2.0 mmol) in the same alcohol (5 mL) to the reaction mixture.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
Reaction Mechanism:
Caption: Simplified mechanism of the base-catalyzed Davis-Beirut reaction.
[3+2] Dipolar Cycloaddition of Sydnones and Arynes
The [3+2] dipolar cycloaddition of sydnones with arynes provides a rapid and highly efficient route to 2H-indazoles.[11][17] This method is characterized by its mild reaction conditions, high yields, and excellent regioselectivity, often with no contamination from the corresponding 1H-indazoles.[12]
Causality Behind Experimental Choices: The generation of the aryne intermediate is a key step in this reaction. Arynes are typically generated in situ from precursors like 2-(trimethylsilyl)aryl triflates in the presence of a fluoride source such as CsF or TBAF. The sydnone acts as a stable cyclic 1,3-dipole that readily undergoes cycloaddition with the highly reactive aryne.
Experimental Protocol: [3+2] Cycloaddition of a Sydnone and an Aryne
A general procedure for the synthesis of 2H-indazoles via the [3+2] cycloaddition is as follows:[7][12]
-
To a solution of the sydnone (0.50 mmol) in anhydrous acetonitrile (5 mL), add cesium fluoride (1.5 mmol).
-
Add a solution of the 2-(trimethylsilyl)aryl triflate (0.75 mmol) in anhydrous acetonitrile (5 mL) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.
Reaction Pathway:
Caption: Reaction pathway for the synthesis of 2H-indazoles via [3+2] cycloaddition.
Classical Synthetic Approaches
While modern methods offer significant advantages, classical syntheses of indazoles, such as the Fischer and Sundberg indole syntheses adapted for indazoles, remain relevant.
-
Fischer Indole Synthesis Analogue: This method involves the acid-catalyzed cyclization of arylhydrazones.[18][19] While widely used for indoles, its application to indazoles can be effective but may suffer from harsh conditions and limited substrate scope.
-
Cadogan-Sundberg Synthesis: This reaction involves the reductive cyclization of o-nitrostyrenes or related compounds using trivalent phosphorus reagents like triethyl phosphite.[20] It offers a route to indoles and can be conceptually extended to indazole synthesis.
These classical methods often serve as foundational knowledge and can be valuable for specific target molecules where the starting materials are readily available and the functional group tolerance is not a major concern.
Conclusion: Selecting the Optimal Synthetic Route
The choice of a synthetic method for a substituted indazole should be guided by a careful consideration of the desired substitution pattern, required scale, and the availability of starting materials.
-
For rapid access to diverse and highly functionalized indazoles , transition-metal-catalyzed C-H activation/annulation strategies offer unparalleled versatility.
-
When cost and metal-free conditions are a priority , the Davis-Beirut reaction provides a robust alternative, particularly for 2H-indazoles.
-
For high-yielding and regioselective synthesis of 2H-indazoles , the [3+2] dipolar cycloaddition of sydnones and arynes is an excellent choice.
By understanding the underlying principles, advantages, and limitations of each method presented in this guide, researchers can make informed decisions to efficiently advance their drug discovery and development programs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8). As a halogenated heterocyclic compound frequently used in pharmaceutical research and drug development, its handling and disposal demand rigorous adherence to safety protocols and environmental regulations to protect laboratory personnel and the ecosystem. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of safety and responsibility.
Part 1: Core Principles of Disposal
The disposal of any chemical waste begins with a thorough understanding of its intrinsic hazards. The molecular structure of this compound dictates its classification and subsequent disposal pathway.
-
Hazard Identification: While comprehensive toxicological data for this specific compound is not fully established, Safety Data Sheets (SDS) for structurally similar chemicals provide critical guidance.[1] Hazards include skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[2] An SDS for a related compound also indicates potential for acute oral toxicity.[1] Therefore, a precautionary approach is mandatory.
-
Regulatory Classification: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic compound .[3][4] This is the single most important factor for its disposal. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), halogenated organic wastes are subject to stringent management and disposal regulations due to their potential to form persistent environmental pollutants if improperly handled.[5][6]
Summary of Chemical Safety Information
| Parameter | Details | Source(s) |
| Chemical Name | This compound | [7] |
| CAS Number | 885271-57-8 | [7] |
| Known Hazards | Skin Irritation, Serious Eye Irritation, May Cause Respiratory Irritation, Potential Acute Oral Toxicity. | [1][2] |
| Primary Classification | Halogenated Organic Compound | [3][4] |
| Required PPE | Safety glasses with side-shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | [2][8] |
| Prohibited Disposal | DO NOT dispose down the drain or in regular solid waste. | [2][5][9] |
| Required Disposal | Collection by a licensed professional hazardous waste disposal service. | [1][2] |
Part 2: Procedural Protocol for Disposal
The following step-by-step protocol ensures compliance with regulatory standards set by agencies like the EPA and the Occupational Safety and Health Administration (OSHA).[5][10][11]
Step 1: Personal Protective Equipment (PPE) and Handling
Before handling the waste, ensure all appropriate PPE is worn. All transfers and handling of waste should occur within a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[2]
Step 2: Waste Segregation
This is a critical control point. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Designate a "Halogenated Organic Waste" Container: This compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper) must be placed in a waste container specifically designated for halogenated organic solvents and solids.[9][12]
-
Prevent Commingling: Do not mix this waste with non-halogenated organic waste, strong acids or bases, oxidizers, or aqueous waste.[9][13] Keeping halogenated and non-halogenated streams separate is often a regulatory requirement and is more cost-effective for disposal.[9]
Step 3: Containerization
The integrity of the waste container is paramount for preventing leaks and ensuring safe storage.
-
Material Compatibility: Use a container made of a material that is chemically compatible with the waste. For solids, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[6][14]
-
Condition: The container must be in good condition, free of cracks or deterioration.[5][14]
-
Closure: Keep the container closed at all times except when actively adding waste.[9][12][14] This prevents the release of vapors and protects the contents from contamination.
Step 4: Labeling
Clear and accurate labeling is a legal requirement and essential for safety.
-
Label Immediately: The waste container must be labeled as soon as the first drop of waste is added.[12]
-
Required Information: The label must include:
Step 5: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Satellite Accumulation Area (SAA): Store the labeled, sealed waste container in a designated SAA.[14][15] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[5]
-
Storage Limits: Be aware of regulatory limits on the volume of waste and the maximum accumulation time allowed in an SAA.[6][14][15] Once the container is full, it must be moved to a central storage area within three days.[14]
Step 6: Final Disposal
-
Professional Collection: Arrange for the collection of the waste container by your institution's Environmental Health & Safety (EHS) office or a contracted licensed professional waste disposal service.[1][2]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, as required by the EPA.[5]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this chemical waste.
Caption: Decision workflow for compliant chemical waste disposal.
Part 3: Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Spills:
-
Alert personnel in the immediate area and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.
-
-
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][8]
-
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.) . Occupational Safety and Health Administration (OSHA). [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling tert-Butyl 3-bromo-5-fluoro-1H-indazole-1-carboxylate (CAS No. 885271-57-8). The protocols herein are designed not merely as a list of rules, but as a self-validating system of safety, explaining the causality behind each recommendation to ensure your work is both groundbreaking and safe.
Part 1: Immediate Safety Assessment & Hazard Profile
Before handling this compound, a thorough risk assessment is paramount. While a comprehensive toxicological profile for this specific molecule is not extensively published, we can infer its primary hazards from its structural motifs—a halogenated (bromo- and fluoro-) indazole core with a tert-butyl ester protecting group—and from the safety data for close structural analogs.
Analogous compounds are classified as harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1][2][3] Therefore, all handling procedures must be based on the assumption that this compound presents similar hazards.
Hazard Identification Summary
| Hazard Classification (Inferred) | GHS H-Statement (Anticipated) | Required Engineering Control & PPE |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Work in a chemical fume hood. Wear chemical-resistant gloves and a lab coat. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Wear chemical splash goggles and a face shield. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Always handle within a certified chemical fume hood. |
Upon thermal decomposition, halogenated organic compounds can release hazardous gases such as hydrogen bromide and hydrogen fluoride.[1][4] This potential for hazardous decomposition products necessitates stringent controls, especially when heating the compound.
Part 2: Comprehensive Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. The "Hierarchy of Controls" prioritizes engineering controls (like fume hoods) first, followed by administrative controls, and finally, PPE. This protocol assumes all work is performed in a properly functioning chemical fume hood.
Respiratory Protection
-
Primary Control: All manipulations of solid (powder) or dissolved forms of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Causality: The indazole core and halogen substituents present a risk of respiratory tract irritation if inhaled as a dust or aerosol.[1][2] A fume hood provides the primary barrier by capturing and exhausting these airborne contaminants.
-
Secondary Control (For Spills or Emergencies): In the event of a significant spill or failure of the primary engineering control, respiratory protection will be necessary. A full-face air-purifying respirator (APR) with a multi-sorbent cartridge effective against organic vapors and acid gases (like HBr/HF) is recommended.[5] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested annually as per OSHA regulations.[6]
Eye and Face Protection
-
Mandatory Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required at all times when in the laboratory where this chemical is handled.[7]
-
Enhanced Protection: Due to the classification of "causes serious eye irritation," a face shield must be worn over the safety goggles whenever there is a risk of splash or aerosol generation.[6] This includes transferring solutions, preparing reaction mixtures, or performing liquid-liquid extractions.
-
Causality: Direct contact with the eyes can cause significant damage.[1][2] Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a broader barrier for the entire face. Contact lenses should not be worn in the lab, as they can trap chemicals against the eye.[8]
Hand Protection
-
Glove Selection: Disposable nitrile gloves are a suitable choice for providing short-term protection against incidental contact with a broad range of chemicals.[6]
-
Protocol for Use:
-
Always inspect gloves for tears or holes before use.
-
When handling this compound, consider double-gloving to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.
-
Gloves must be removed before leaving the laboratory or touching common surfaces like doorknobs, keyboards, or personal phones.
-
Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
-
-
Causality: The compound is a skin irritant.[1][2] Chemical-resistant gloves are the primary barrier to prevent dermal exposure. Nitrile offers good dexterity and protection for incidental contact. For prolonged or immersive handling, heavier-duty gloves like neoprene or Silver Shield® should be consulted based on the specific solvent being used.[5]
Body Protection
-
Laboratory Coat: A flame-resistant (e.g., Nomex®) or 100% cotton lab coat is required.[6] It should be fully buttoned with the sleeves rolled down to provide maximum skin coverage.
-
Appropriate Attire: Full-length pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[7][8] Shorts, skirts, sandals, and perforated shoes are not permitted.
-
Causality: A lab coat protects personal clothing and skin from splashes and spills. Synthetic fabrics like polyester can melt and fuse to the skin in the event of a fire, which is why flame-resistant or cotton materials are specified.[6] Covering the legs and feet prevents accidental exposure from spills that may travel below the benchtop.
Part 3: Operational Workflow: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
PPE Donning & Doffing Sequence
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment to minimize contamination risk.
Part 4: Decontamination and Disposal Plan
Safe handling extends beyond the experiment itself and includes the proper management of waste and contaminated materials.
Spill Management
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite).
-
Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]
-
Wipe the area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Waste Disposal
-
Chemical Waste: All waste containing this compound, including reaction residues, contaminated solvents, and filtrate, must be collected in a clearly labeled, sealed hazardous waste container. Organobromine compounds are often incinerated at high temperatures in specialized facilities.[9] Do not pour this chemical waste down the drain.[1][2]
-
Contaminated PPE: Used gloves, absorbent pads, and other contaminated disposable materials must be placed in a designated solid hazardous waste container. Do not dispose of this material in the regular trash.
-
Empty Containers: "Empty" containers that held the compound must be treated as hazardous waste unless properly decontaminated.
By adhering to these rigorous, evidence-based protocols, you ensure that your scientific pursuits are conducted with the highest standards of safety, protecting yourself, your colleagues, and the environment.
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This compound | P&S Chemicals. P&S Chemicals. [Link]
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Safety Data Sheet - tert-Butyl 3-bromo-1H-indazole-1-carboxylate. Angene Chemical. (2021-05-01). [Link]
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Proper Protective Equipment - Chemistry LibreTexts. Chemistry LibreTexts. (2021-08-15). [Link]
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(IUCr) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. International Union of Crystallography. (2021-07-06). [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
